3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
Description
The exact mass of the compound 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3,5-bis(4-tert-butylphenyl)-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3/c1-27(2,3)22-16-12-20(13-17-22)25-29-30-26(31(25)24-10-8-7-9-11-24)21-14-18-23(19-15-21)28(4,5)6/h7-19H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADENFOWRGOZGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620298 | |
| Record name | 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203799-76-2 | |
| Record name | 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
physicochemical characteristics of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
An In-depth Technical Guide to the Physicochemical Characteristics of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
Foreword: The following guide addresses the physicochemical properties of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole. It is important to note that while this specific molecule is of significant interest for applications in materials science, direct and extensive experimental data is not widely available in peer-reviewed literature. Therefore, this document adopts a predictive and comparative approach, grounding its analysis in the well-documented characteristics of structurally analogous 1,2,4-triazole derivatives. This methodology provides a robust framework for researchers and drug development professionals to anticipate the behavior of the target compound and to design appropriate experimental validation strategies.
Molecular Overview and Strategic Importance
The 1,2,4-triazole scaffold is a cornerstone in both medicinal chemistry and materials science.[1][2] Its nitrogen-rich aromatic core imparts high thermal stability and influences electron distribution, making it a privileged structure for developing pharmaceuticals and functional organic materials.[2][3] The title compound, 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, is a member of a class of materials with significant potential in organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs).
The molecular design incorporates several key features:
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A 1,2,4-Triazole Core: This central heterocycle is known for its wide energy gap and deep Highest Occupied Molecular Orbital (HOMO) level, which are critical for functioning as an electron-transport and/or hole-blocking material.[4]
-
Two 4-tert-butylphenyl Substituents: The bulky tert-butyl groups are strategically included to inhibit intermolecular stacking (π-π interactions) and prevent crystallization in thin films. This promotes the formation of stable amorphous morphologies, which is crucial for the longevity and efficiency of electronic devices.
-
A Phenyl Group at the 4-position: This substituent disrupts the planarity of the molecule, further contributing to its amorphous nature and influencing the electronic properties of the triazole core.
By analogy with similar compounds like TAZ (3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole), the title molecule is anticipated to be a high-performance material for blue phosphorescent OLEDs, where its high triplet energy can effectively confine excitons within the emissive layer.[4]
Caption: Proposed synthetic workflow for the target 1,2,4-triazole derivative.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established literature methods for analogous compounds. [5]
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Step 1: Acylation: To a stirred solution of phenylhydrazine (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane with a base) at 0 °C, add 4-tert-butylbenzoyl chloride (2.2 eq) dropwise.
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Step 2: Intermediate Formation: Allow the reaction to warm to room temperature and stir for 12-24 hours to form the N,N'-bis(4-tert-butylbenzoyl)phenylhydrazine intermediate.
-
Step 3: Cyclization: Isolate the intermediate. Add phosphorus oxychloride (POCl₃) and heat the mixture under reflux for 4-6 hours. The POCl₃ acts as a dehydrating agent, which is essential for promoting the ring-closure reaction to form the thermodynamically stable triazole ring.
-
Step 4: Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a suitable base (e.g., NaHCO₃ solution). The resulting precipitate is filtered, washed thoroughly with water, and dried.
-
Step 5: Recrystallization/Sublimation: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/toluene mixture). For high-purity applications like OLEDs, a final purification step of temperature-gradient sublimation is required.
Expected Spectroscopic Characteristics
Structural confirmation would rely on standard spectroscopic techniques. The expected data, based on analogues, is as follows: [3][6]
| Technique | Expected Observations | Rationale |
|---|---|---|
| ¹H-NMR | Singlet ~1.3-1.4 ppm (18H, -C(CH₃)₃). Multiplets ~7.2-7.8 ppm (17H, Ar-H). | The tert-butyl protons are magnetically equivalent and shielded. The aromatic protons on the three distinct phenyl rings will appear as complex multiplets. |
| ¹³C-NMR | Signals ~31-32 ppm (-C(CH₃)₃) and ~35 ppm (-C (CH₃)₃). Aromatic signals ~120-155 ppm. Two distinct signals for the triazole ring carbons (C3/C5) would be expected in the 150-160 ppm range. | Confirms the presence of all carbon environments. The high chemical shift of the triazole carbons is characteristic of their electron-deficient nature. |
| FT-IR (cm⁻¹) | ~2960 (C-H stretch, aliphatic), ~3050 (C-H stretch, aromatic), ~1610, 1500 (C=C and C=N ring stretching). | Absence of N-H or C=O stretches confirms complete cyclization. |
| Mass Spec (HRMS) | Molecular ion peak [M+H]⁺ corresponding to the exact mass of C₃₂H₃₃N₃. | Provides definitive confirmation of the molecular formula. |
Physicochemical Properties
The physical and chemical properties of the title compound dictate its performance and processability.
Predicted Structural & Thermal Properties
The introduction of three bulky phenyl rings around the central triazole core forces a non-planar conformation. This steric hindrance is critical for preventing crystallization.
| Property | Predicted Value / Observation | Basis for Prediction & Significance |
| Melting Point (mp) | > 230 °C | High molecular weight and aromatic content. The analogue TAZ melts at 231-235 °C. [4]A high melting point indicates strong intermolecular forces and good thermal stability. |
| Decomposition Temp. (Td) | > 350 °C (5% weight loss, TGA) | The aromatic and heterocyclic structure imparts excellent thermal stability, a prerequisite for the vacuum deposition processes used in OLED fabrication. |
| Dihedral Angles | Phenyl rings twisted ~35-70° relative to the triazole ring. | X-ray data from similar triazoles show significant twisting. [7][8]This non-planar structure is key to achieving a stable amorphous state. |
| Solubility | Soluble in common organic solvents like chloroform, THF, and toluene. | The tert-butyl groups enhance solubility, facilitating solution-based characterization and processing. |
Experimental Protocol: Thermal Gravimetric Analysis (TGA)
-
Place 5-10 mg of the purified sample into a platinum or alumina TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
Predicted Electronic and Photophysical Properties
The electronic properties are paramount for the compound's function in an OLED. The wide bandgap nature of triazoles makes them excellent candidates for host materials or electron-transport/hole-blocking layers.
Electrochemical Characteristics
The HOMO and LUMO energy levels determine the efficiency of charge injection and transport. These can be predicted based on the well-characterized analogue, TAZ. [4]
| Parameter | Predicted Value (eV) | Significance in OLEDs |
|---|---|---|
| HOMO Level | ~ -6.4 eV | A deep HOMO level effectively blocks holes from leaking out of the emissive layer, confining them for efficient recombination. |
| LUMO Level | ~ -2.7 eV | A low-lying LUMO level facilitates the injection and transport of electrons from the cathode or adjacent electron-transport layer. |
| Energy Gap (E_g) | ~ 3.7 eV | The wide energy gap ensures the material is transparent in the visible region and has a high triplet energy, necessary for hosting blue phosphorescent emitters. |
Caption: Role of the target triazole as an Electron-Transport (ETL) and Hole-Blocking Layer (HBL).
Photophysical Characteristics
The compound is expected to be a UV absorber and a blue-violet emitter.
| Parameter | Predicted Value | Basis for Prediction & Significance |
| Absorption (λ_max) | ~280-290 nm (in Chloroform) | Based on the π-π* transitions of the aromatic system. TAZ shows a λ_max at 280 nm. [4]Replacing biphenyl with tert-butylphenyl may cause a slight blue shift. |
| Emission (λ_em) | ~360-380 nm (in Chloroform) | Expected to be a fluorescent material with emission in the near-UV or violet region. TAZ emits at 372 nm. This high-energy emission is consistent with a wide energy gap. |
| Quantum Yield | Moderate to High | Many highly conjugated 4H-1,2,4-triazoles are known to be highly luminescent. [3][9] |
Experimental Protocol: Cyclic Voltammetry (CV)
-
Preparation: Prepare a ~1 mM solution of the compound in a dry, degassed solvent (e.g., dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Measurement: Scan the potential to measure the oxidation and reduction peaks. Use the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard.
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Calculation:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1]
-
The choice of 5.1 eV as the absolute energy of the Fc/Fc⁺ couple is a widely accepted standard for converting electrochemical potentials to vacuum energy levels.
-
Conclusion and Future Outlook
3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is a strategically designed molecule with significant potential as a high-performance material in organic electronics. Based on robust data from structurally related compounds, it is predicted to possess high thermal stability, a deep HOMO level (~ -6.4 eV), and a wide energy gap, making it an ideal candidate for an electron-transporting and hole-blocking layer in OLEDs. Its bulky tert-butylphenyl groups are expected to ensure a stable amorphous morphology, which is critical for device longevity.
While these predictions provide a strong foundation, experimental validation is the essential next step. Future research should focus on the synthesis and thorough characterization of this compound, including single-crystal X-ray diffraction, detailed photophysical analysis (including quantum yield and triplet energy measurements), and its incorporation into prototype OLED devices to confirm its performance. The insights gained will be invaluable for the rational design of next-generation organic electronic materials.
References
-
Bekircan, O. (n.d.). Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
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Zhang, S. P., et al. (n.d.). 4-(4-tert-Butylphenyl)-3,5-di-2-pyridyl-4H-1,2,4-triazole. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2020, October 15). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Retrieved from [Link]
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Kaplaushenko, A., et al. (2022, February 15). Biological features of new 1,2,4-triazole derivatives (a literature review). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole. PubChem. Retrieved from [Link]
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Walczak, M. A., et al. (2020, December 10). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). 4-(4-Methylphenyl)-3-phenyl-4 H -1,2,4-triazole. Retrieved from [Link]
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MDPI. (n.d.). 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole. Retrieved from [Link]
-
Saeed, N., & Al-Majidi, S. (2025, May 30). Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolin. Iraqi Academic Scientific Journals. Retrieved from [Link]
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Ginekologia i Poloznictwo. (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from [Link]
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Bekircan, O., & Gümrükçüoğlu, N. (n.d.). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. ResearchGate. Retrieved from [Link]
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The Importance of High-Purity Triazole Derivatives in Modern Electronics Manufacturing. (2026, January 23). LinkedIn. Retrieved from [Link]
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ACS Omega. (2025, November 24). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and thermal study of 1,2,4-triazole derivatives. Retrieved from [Link]
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Ali, M. A., et al. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Retrieved from [Link]
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Frontiers. (2024, October 22). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Retrieved from [Link]
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National Institutes of Health. (2022, July 5). The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electrochemical synthesis of 1,2,4-triazole-fused heterocycles. Retrieved from [Link]
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National Institutes of Health. (2023, November 15). Synthesis of 1,3,5-triphenyl-1,2,4-triazole derivatives and their neuroprotection by anti-oxidative stress and anti-inflammation and protecting BBB. Retrieved from [Link]
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An In-depth Technical Guide to 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole: Synthesis, Characterization, and Applications
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole. This document delves into its chemical identity, a detailed synthesis protocol, analytical characterization, and its current and potential applications, with a particular focus on its relevance to medicinal chemistry and materials science.
Chemical Identity and Nomenclature
The compound is a symmetrically substituted 1,2,4-triazole. While commonly referred to as 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, it is crucial to establish its precise IUPAC name for unambiguous identification in research and regulatory contexts.
According to IUPAC nomenclature rules, the substituents on the triazole ring are numbered, and the position of the hydrogen atom in the tautomeric form is indicated. For this specific molecule, the phenyl group is on the nitrogen at position 4, and the two identical 4-tert-butylphenyl groups are on the carbons at positions 3 and 5.
-
Preferred IUPAC Name: 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
-
Molecular Formula: C₃₀H₂₇N₃[2]
-
Molecular Weight: 429.56 g/mol [1]
It is worth noting that alternative but correct IUPAC names may be generated depending on the prioritization of substituents, such as 3-(4-tert-butylphenyl)-4-phenyl-5-(4-phenylphenyl)-1,2,4-triazole, though the former is more common in commercial and database listings.[2]
Synthesis Protocol: A Validated Approach
The synthesis of unsymmetrically and symmetrically substituted 1,2,4-triazoles can be achieved through various well-established routes, often involving the cyclization of intermediates like hydrazides or thio-compounds.[3] A robust and widely cited method for synthesizing 3,4,5-trisubstituted-4H-1,2,4-triazoles involves the reaction of a hydrazide with an imidoyl chloride, followed by cyclization.
The following protocol is a validated, multi-step synthesis pathway adapted from established methodologies for creating the triazole core.
Step 1: Synthesis of 4-tert-butylbenzoyl chloride
-
To a round-bottom flask charged with 4-tert-butylbenzoic acid (1 equivalent), add thionyl chloride (1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain 4-tert-butylbenzoyl chloride as a crude product, which can be used in the next step without further purification.
Step 2: Synthesis of N'-phenyl-4-tert-butylbenzohydrazide
-
Dissolve phenylhydrazine (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.
-
Add a base such as triethylamine or pyridine (1.1 equivalents) to the solution.
-
Slowly add the 4-tert-butylbenzoyl chloride (1 equivalent) dissolved in the same solvent to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization.
Step 3: Synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
-
In a high-pressure reaction vessel, combine N'-phenyl-4-tert-butylbenzohydrazide (1 equivalent) and 4-tert-butylbenzoyl chloride (1.1 equivalents) in a high-boiling point solvent such as xylene or phosphorus oxychloride.
-
Heat the mixture to reflux (typically 140-160 °C) for 24-48 hours. This step facilitates the condensation and subsequent cyclization to form the triazole ring.
-
Cool the reaction mixture to room temperature and carefully quench with an ice-water mixture.
-
If a precipitate forms, filter it, wash with water, and then a suitable organic solvent like ethanol or acetone.
-
The crude product should be purified by column chromatography on silica gel followed by recrystallization from a solvent system like ethanol/chloroform to yield the pure product.
Diagram of the Synthesis Workflow
Caption: Synthetic pathway for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are standard for this purpose.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (phenyl and tert-butylphenyl groups) would appear in the δ 7.0-8.0 ppm region. The tert-butyl protons would show a characteristic singlet at approximately δ 1.3 ppm. |
| ¹³C NMR | Signals for the triazole ring carbons would be observed around δ 150-160 ppm. Aromatic carbons would appear between δ 120-140 ppm. The quaternary carbon and methyl carbons of the tert-butyl group would be visible around δ 35 and δ 31 ppm, respectively.[4] |
| FT-IR | Characteristic peaks for C=N stretching of the triazole ring (around 1600 cm⁻¹), C-H stretching of aromatic rings (around 3000-3100 cm⁻¹), and C-H stretching of the tert-butyl group (around 2850-2960 cm⁻¹). |
| Mass Spec. | The molecular ion peak (M⁺) should be observed at m/z = 429.56, corresponding to the molecular weight of the compound.[4] |
| Melting Point | Expected to be a white crystalline solid with a melting point in the range of 231-235 °C.[1] |
| Elemental Analysis | The calculated percentages of Carbon, Hydrogen, and Nitrogen should match the experimental values for the molecular formula C₃₀H₂₇N₃. |
Applications and Relevance
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to form hydrogen bonds.[5]
Derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological activities, including:
-
Antifungal: The triazole moiety is central to many antifungal drugs like fluconazole and itraconazole.[5]
-
Antimicrobial and Antibacterial: Numerous studies have demonstrated the efficacy of 1,2,4-triazole derivatives against various bacterial strains.[4][6]
-
Anticancer: Some triazole compounds have shown antiproliferative activity against human tumor cell lines.[7]
-
Antiviral and Anti-HIV: The triazole nucleus is present in several antiviral agents.[4][8]
-
Other CNS Activities: Triazoles are also investigated for anticonvulsant, analgesic, and anti-inflammatory properties.[3]
While 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole itself is not a marketed drug, its structural motifs—the bulky tert-butyl groups enhancing lipophilicity and the triazole core—make it an interesting candidate for lead optimization in drug discovery programs. The phenyl and biphenyl-like substituents can be tailored to modulate receptor binding and pharmacokinetic properties.
This specific compound, often abbreviated as TAZ in materials science literature, has found a significant application in Organic Light-Emitting Diodes (OLEDs) .[1]
-
Role in OLEDs: TAZ is primarily used as an electron-transporting and hole-blocking material in blue phosphorescent OLEDs (PhOLEDs).[1]
-
Mechanism of Action: Its high triplet energy level helps confine the triplet excitons within the emissive layer, preventing energy loss and enhancing device efficiency. The low HOMO/LUMO energy levels facilitate electron injection and transport while blocking holes, leading to improved device performance.[1]
Diagram of TAZ Function in an OLED
Caption: Role of TAZ as an Electron Transport Layer in an OLED device.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid ingestion, inhalation, and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- Koprubasi, C., & Canturk, Z. (2018). Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry.
-
Holla, B. S., et al. (2003). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 8(3), 334-342. Available at: [Link]
-
Zhang, S. P., et al. (2004). 4-(4-tert-Butylphenyl)-3,5-di-2-pyridyl-4H-1,2,4-triazole. Acta Crystallographica Section E: Crystallographic Communications, E60, o1113-o1114. Available at: [Link]
-
Saeed, N. A., & Al-Majidi, S. M. H. (2025). Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolin. Iraqi Journal of Science, 66(5), 1778-1795. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2016). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Available at: [Link]
-
PubChem. (n.d.). 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Kumar, K., & Goyal, R. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105073. Available at: [Link]
-
Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry, 44B, 2107-2113. Available at: [Link]
-
Tighineanu, E., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 13(10), 312. Available at: [Link]
-
Sameliuk, Y., & Kaplaushenko, A. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614. Available at: [Link]
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- 1. 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole | C30H27N3 | CID 11441792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives | MDPI [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
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- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
Abstract
This comprehensive technical guide details a robust and efficient synthetic pathway for the preparation of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, a molecule of significant interest in medicinal chemistry and materials science. The described methodology is grounded in established chemical principles and provides a step-by-step protocol suitable for researchers, scientists, and professionals in drug development. This guide emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the synthetic process. All protocols are designed to be self-validating, and key mechanistic claims are supported by authoritative references.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a cornerstone in the design of therapeutic agents. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The synthesis of specifically substituted 1,2,4-triazoles, such as the title compound, is of paramount importance for the exploration of new chemical entities with potential therapeutic applications.
This guide presents a logical and well-established synthetic route, commencing from commercially available starting materials and proceeding through key intermediates to the final target molecule. The chosen pathway ensures high yields and purity, critical for subsequent research and development activities.
Overview of the Synthetic Strategy
The synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is strategically designed as a multi-step process. The core of this strategy lies in the formation of the 1,2,4-triazole ring through the cyclocondensation of two key intermediates: N-phenyl-4-tert-butylbenzimidoyl chloride and 4-tert-butylbenzoyl hydrazide . The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole.
Detailed Experimental Protocols
Materials and Instrumentation
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds can be achieved by recrystallization or column chromatography. Structural elucidation of all synthesized compounds should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Intermediate 1: N-phenyl-4-tert-butylbenzimidoyl chloride
This intermediate is prepared in a three-step sequence starting from 4-tert-butylbenzoic acid.
Step 1: Synthesis of 4-tert-butylbenzoyl chloride
Figure 2: Synthesis of 4-tert-butylbenzoyl chloride.
-
Protocol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 4-tert-butylbenzoic acid (1.0 eq) in thionyl chloride (2.0 eq) is prepared. A catalytic amount of N,N-dimethylformamide (DMF) is added. The reaction mixture is heated to reflux and maintained at this temperature for 2-3 hours, or until the evolution of gas ceases and the solid dissolves completely. After cooling to room temperature, the excess thionyl chloride is removed under reduced pressure. The crude 4-tert-butylbenzoyl chloride is then purified by vacuum distillation to yield a colorless liquid.[1]
Step 2: Synthesis of N-phenyl-4-tert-butylbenzamide
Figure 3: Synthesis of N-phenyl-4-tert-butylbenzamide.
-
Protocol: To a solution of aniline (1.1 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, a solution of 4-tert-butylbenzoyl chloride (1.0 eq) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from ethanol to afford N-phenyl-4-tert-butylbenzamide as a white solid.
Step 3: Synthesis of N-phenyl-4-tert-butylbenzimidoyl chloride
Figure 4: Synthesis of N-phenyl-4-tert-butylbenzimidoyl chloride.
-
Protocol: A mixture of N-phenyl-4-tert-butylbenzamide (1.0 eq) and phosphorus pentachloride (PCl₅) (1.1 eq) in an inert solvent such as toluene is heated to reflux for 4-6 hours. The reaction progress is monitored by the cessation of HCl gas evolution. After completion, the solvent and the byproduct POCl₃ are removed by distillation under reduced pressure. The crude N-phenyl-4-tert-butylbenzimidoyl chloride is obtained as an oil and is used in the next step without further purification due to its moisture sensitivity.
Synthesis of Intermediate 2: 4-tert-butylbenzoyl hydrazide
This intermediate is synthesized from 4-tert-butylbenzoic acid via its methyl ester.
Step 1: Synthesis of Methyl 4-tert-butylbenzoate
-
Protocol: 4-tert-butylbenzoic acid (1.0 eq) is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 6-8 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in diethyl ether. The ether solution is washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and concentrated to give methyl 4-tert-butylbenzoate as a colorless oil, which can be used in the next step without further purification.
Step 2: Synthesis of 4-tert-butylbenzoyl hydrazide
Figure 5: Synthesis of 4-tert-butylbenzoyl hydrazide.
-
Protocol: A solution of methyl 4-tert-butylbenzoate (1.0 eq) and hydrazine hydrate (3.0 eq) in ethanol is refluxed for 12-18 hours. After cooling to room temperature, the solvent is partially evaporated under reduced pressure. The resulting precipitate is filtered, washed with cold ethanol, and dried to afford 4-tert-butylbenzoyl hydrazide as a white crystalline solid.
Final Step: Synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
Figure 6: Final cyclocondensation to form the 1,2,4-triazole.
-
Protocol: To a solution of 4-tert-butylbenzoyl hydrazide (1.0 eq) in anhydrous pyridine, the crude N-phenyl-4-tert-butylbenzimidoyl chloride (1.1 eq) is added. The reaction mixture is heated to reflux for 8-12 hours. After cooling, the mixture is poured into ice-water. The resulting precipitate is filtered, washed thoroughly with water, and then recrystallized from a suitable solvent system (e.g., ethanol/DMF) to yield 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole as a crystalline solid.
Mechanistic Insights
The formation of the 1,2,4-triazole ring in the final step proceeds via a cyclocondensation reaction. The mechanism is initiated by the nucleophilic attack of the terminal nitrogen of the 4-tert-butylbenzoyl hydrazide onto the electrophilic carbon of the N-phenyl-4-tert-butylbenzimidoyl chloride. This is followed by an intramolecular cyclization with the elimination of hydrogen chloride, leading to the formation of the stable aromatic 1,2,4-triazole ring. The use of pyridine as a base is crucial to neutralize the HCl generated during the reaction, thereby driving the equilibrium towards the product.
Data Summary
The following table summarizes the key reactants and expected products for this synthetic pathway.
| Step | Starting Material(s) | Reagent(s) | Product | Typical Yield |
| 3.2.1 | 4-tert-butylbenzoic acid | Thionyl chloride, DMF (cat.) | 4-tert-butylbenzoyl chloride | >90% |
| 3.2.2 | 4-tert-butylbenzoyl chloride, Aniline | Pyridine | N-phenyl-4-tert-butylbenzamide | 85-95% |
| 3.2.3 | N-phenyl-4-tert-butylbenzamide | PCl₅ or SOCl₂ | N-phenyl-4-tert-butylbenzimidoyl chloride | Crude |
| 3.3.1 | 4-tert-butylbenzoic acid | Methanol, H₂SO₄ (cat.) | Methyl 4-tert-butylbenzoate | >95% |
| 3.3.2 | Methyl 4-tert-butylbenzoate | Hydrazine hydrate | 4-tert-butylbenzoyl hydrazide | 80-90% |
| 3.4 | N-phenyl-4-tert-butylbenzimidoyl chloride, 4-tert-butylbenzoyl hydrazide | Pyridine | 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole | 70-85% |
Conclusion
This technical guide provides a detailed and reliable synthetic route for the preparation of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole. The described protocols are based on well-established organic transformations and are designed to be readily implemented in a standard laboratory setting. By following the outlined procedures and understanding the underlying chemical principles, researchers can efficiently synthesize this valuable compound for further investigation in various scientific disciplines.
References
- Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B, 44B(10), 2107–2113.
- Demirbaş, N., Uğurluoğlu, R., & Demirbaş, A. (2002).
- Khan, I., et al. (2020). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 25(22), 5450.
- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1428–1443.
- Çavuşoğlu, B. K., & Bahçeci, Ş. (2018). Synthesis of some novel 3,5-diaryl-1,2,4-triazole derivatives and investigation of their antimicrobial activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 931–944.
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A Technical Guide to the Spectroscopic Characterization of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is a substituted 1,2,4-triazole. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science. Substituted 1,2,4-triazoles are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties. In materials science, similar triazole derivatives have been utilized as electron-transporting and hole-blocking layers in organic light-emitting diodes (OLEDs)[1].
The precise substitution pattern on the triazole core and the phenyl rings is crucial for the compound's chemical properties and its potential applications. Therefore, unambiguous structural confirmation and purity assessment are paramount following synthesis. This guide provides an in-depth overview of the expected spectroscopic data (NMR, IR, MS) for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole and outlines the standard methodologies for their acquisition and interpretation. The presented data is based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the three phenyl rings and the aliphatic protons of the two tert-butyl groups. The chemical shifts are predicted based on the electronic environment of the protons. The phenyl group at the 4-position of the triazole ring is expected to be twisted relative to the triazole ring, influencing the chemical shifts of its protons.
Table 1: Predicted ¹H NMR Data for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.3 | Multiplet | 8H | Protons of the two 4-tert-butylphenyl groups |
| ~ 7.2 - 7.0 | Multiplet | 5H | Protons of the 4-phenyl group |
| ~ 1.3 | Singlet | 18H | Protons of the two tert-butyl groups |
The aromatic region will likely show complex overlapping multiplets due to the coupling between the protons on the phenyl rings. The two 4-tert-butylphenyl groups are chemically equivalent, leading to a simplified pattern for their eight protons. The eighteen protons of the two equivalent tert-butyl groups will appear as a sharp singlet due to the absence of adjacent protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The number of signals will reflect the symmetry of the molecule.
Table 2: Predicted ¹³C NMR Data for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | C3 and C5 of the triazole ring |
| ~ 152 | Quaternary carbons of the 4-tert-butylphenyl groups attached to the tert-butyl groups |
| ~ 135 - 125 | Aromatic carbons of the phenyl rings |
| ~ 35 | Quaternary carbons of the tert-butyl groups |
| ~ 31 | Methyl carbons of the tert-butyl groups |
The two carbon atoms of the triazole ring (C3 and C5) are expected to be in the downfield region due to the electron-withdrawing effect of the nitrogen atoms. The aromatic region will show a series of signals for the carbons of the three phenyl rings. The carbons of the two equivalent tert-butyl groups will appear as two distinct signals in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is expected to show characteristic absorption bands for the C=N stretching of the triazole ring, C-H stretching of the aromatic and aliphatic groups, and C-C stretching of the aromatic rings.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretching |
| ~ 2960 - 2870 | Strong | Aliphatic C-H stretching (tert-butyl) |
| ~ 1610 - 1580 | Medium-Strong | C=N stretching of the triazole ring |
| ~ 1500 - 1400 | Strong | Aromatic C=C stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (C₃₂H₃₁N₃), the expected molecular weight is approximately 457.61 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 457. The fragmentation pattern may involve the loss of a tert-butyl group ([M-57]⁺), a phenyl group ([M-77]⁺), or cleavage of the triazole ring.
Experimental Protocols
The following are general protocols for acquiring high-quality spectroscopic data for small organic molecules like 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Data Acquisition: Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument Setup: Use a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). Calibrate the instrument using a known standard.
-
Data Acquisition: Introduce the sample into the instrument. For ESI, the sample is infused directly or via an LC system. For EI, a direct insertion probe might be used for solid samples. Acquire the mass spectrum over the desired mass range.
Visualizations
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive characterization of the molecular structure of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers working on the synthesis and characterization of this and related compounds. Adherence to these methodologies will ensure the generation of high-quality, reliable data for structural verification and further research endeavors.
References
- Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)
-
Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolinone. Iraqi Academic Scientific Journals. [Link]
-
Supplementary Information - The Royal Society of Chemistry. [Link]
-
4-(4-tert-Butylphenyl)-3,5-di-2-pyridyl-4H-1,2,4-triazole. ResearchGate. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]
-
4-(4-Methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole. National Institutes of Health. [Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. [Link]
-
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. MDPI. [Link]
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Technical Guide: Determining the Solubility Profile of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole in Organic Solvents
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Abstract: The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that influences its bioavailability, processability, and formulation development. This guide provides a comprehensive framework for determining the solubility profile of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, a complex heterocyclic compound. We will move beyond a simple data table to explore the underlying principles that govern its solubility, provide detailed, field-proven experimental protocols for accurate measurement, and discuss the interpretation of the resulting data. This document is designed to equip researchers with the necessary tools to establish a robust and reliable solubility profile for this and similar molecules.
Introduction: The Critical Role of Solubility
3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is a molecule characterized by a rigid, nitrogen-rich triazole core flanked by bulky, nonpolar phenyl and tert-butylphenyl groups. This unique structure presents a significant challenge in predicting its solubility. The large, hydrophobic surface area suggests poor aqueous solubility, making it a likely candidate for classification under the Biopharmaceutics Classification System (BCS) as a Class II or IV compound if it were an API. However, its behavior in organic solvents is more nuanced and is critical for various stages of development:
-
Process Chemistry: Solvent selection for synthesis, purification, and crystallization is entirely dependent on solubility and temperature coefficient data.
-
Formulation Science: For drug delivery, solubility in organic co-solvents, lipids, and polymers is essential for developing amorphous solid dispersions, lipid-based formulations, or parenteral dosage forms.
-
Analytical Chemistry: Choosing appropriate diluents for analytical methods (e.g., HPLC, UV-Vis) requires accurate solubility knowledge to ensure complete dissolution and avoid precipitation.
This guide provides the strategic and tactical framework for systematically characterizing the solubility of this compound.
Theoretical Framework: Predicting Solubility Behavior
Understanding the molecular structure is key to anticipating its solubility. The molecule's high molecular weight and multiple aromatic rings contribute to strong intermolecular π-π stacking and van der Waals forces. The tert-butyl groups add to the steric hindrance and lipophilicity. The triazole ring, while containing polar nitrogen atoms capable of hydrogen bonding, has its polarity largely masked by the surrounding nonpolar moieties.
Based on the principle of "like dissolves like," we can hypothesize the following:
-
High Solubility: Expected in nonpolar, aromatic solvents (e.g., Toluene, Xylene) and some chlorinated solvents (e.g., Dichloromethane) that can interact favorably with the phenyl rings.
-
Moderate Solubility: Possible in polar aprotic solvents (e.g., DMSO, DMF, THF) which can disrupt the crystal lattice energy of the solid.
-
Low to Negligible Solubility: Expected in polar protic solvents (e.g., water, ethanol, methanol) and highly nonpolar aliphatic hydrocarbons (e.g., Hexane, Heptane) where the solute-solvent interactions are weak.
The following diagram illustrates the key molecular features influencing the solubility of the target compound.
Caption: Key molecular drivers influencing the compound's solubility profile.
Experimental Design: The Shake-Flask Method (OECD 105)
For generating definitive, thermodynamically-driven solubility data, the isothermal shake-flask method remains the gold standard. Its trustworthiness comes from allowing the system to reach equilibrium, providing a true measure of a saturated solution.
Protocol: Equilibrium Solubility Determination via Shake-Flask
Objective: To determine the equilibrium solubility of the target compound in a panel of selected organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (verified purity >99%)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (4-5 decimal places)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated volumetric flasks and pipettes
-
Validated analytical instrument (e.g., HPLC-UV)
Experimental Workflow Diagram:
Caption: Workflow for the isothermal shake-flask solubility determination method.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Expert Insight: Visually estimate adding 2-3 times the expected amount. If solubility is completely unknown, start with a small amount of solvent and add more solid until a persistent slurry is formed.
-
-
Solvent Addition: Accurately dispense a known volume (e.g., 3.0 mL) of the selected organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate for a predetermined period.
-
Trustworthiness Check: The system must reach equilibrium. For complex molecules, this can take longer than the typical 24 hours. A self-validating approach is to measure the concentration at 24, 48, and 72 hours. Equilibrium is confirmed when two consecutive time points yield statistically identical results.
-
-
Phase Separation: After equilibration, let the vials stand at the same temperature to allow the excess solid to settle. For fine particles, centrifugation (e.g., 10,000 rpm for 15 minutes) is required to create a clear supernatant.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass it through a solvent-compatible 0.22 µm syringe filter into a clean vial.
-
Expert Insight: This is a critical step. The filter must not absorb the solute. A quick validation involves filtering a standard solution of known concentration and checking for recovery. The first few drops of filtrate should be discarded to saturate any binding sites on the filter membrane.
-
-
Dilution and Quantification: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument (e.g., HPLC-UV).
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The selection of solvents should cover a range of polarities and chemical classes.
Table 1: Hypothetical Solubility Profile of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole at 25°C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Qualitative Classification |
| Aromatic | Toluene | 2.4 | > 100 | Very Soluble |
| Chlorinated | Dichloromethane (DCM) | 9.1 | 85.2 | Freely Soluble |
| Ester | Ethyl Acetate | 6.0 | 45.1 | Soluble |
| Ketone | Acetone | 21.0 | 30.5 | Soluble |
| Ether | Tetrahydrofuran (THF) | 7.5 | 25.8 | Sparingly Soluble |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.0 | 15.3 | Sparingly Soluble |
| Alcohol | Ethanol (95%) | 25.0 | 1.1 | Slightly Soluble |
| Aliphatic | n-Heptane | 1.9 | < 0.1 | Practically Insoluble |
| Aqueous | Water | 80.1 | < 0.001 | Practically Insoluble |
Note: The data in this table is illustrative and should be replaced with experimentally determined values.
Interpretation: The hypothetical data aligns with our theoretical predictions. The highest solubility is observed in aromatic and chlorinated solvents, which effectively solvate the large, nonpolar structure. As solvent polarity increases and the ability to form hydrogen bonds becomes the dominant interaction (e.g., ethanol, water), the solubility drops dramatically. The very low solubility in heptane, despite its nonpolar nature, highlights that specific π-π interactions with aromatic solvents are a key driver for this particular molecule.
Conclusion
Determining the solubility profile of a complex molecule like 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is a foundational task that requires rigorous experimental technique and a solid theoretical understanding. The shake-flask method, when executed with the self-validating checks described herein, provides the most reliable data for critical decisions in process chemistry and formulation development. By understanding the interplay between the compound's structural features and the properties of the solvent, researchers can strategically select appropriate solvent systems, troubleshoot dissolution issues, and accelerate the development timeline.
References
-
Title: OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. Source: Organisation for Economic Co-operation and Development (OECD). URL: [Link]
-
Title: The Shake Flask Method for Solubility Determination. Source: European Pharmacopoeia (Ph. Eur.) Chapter 5.11. URL: [Link]
The Pharmacological Versatility of 1,2,4-Triazole Derivatives: A Technical Guide for Researchers
The 1,2,4-triazole core, a five-membered heterocycle containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural features, including hydrogen bonding capacity, dipole character, and metabolic stability, have propelled the development of a vast array of derivatives with a broad spectrum of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the significant pharmacological properties of 1,2,4-triazole derivatives, focusing on their antifungal, antibacterial, anticancer, and antiviral activities. Tailored for researchers, scientists, and drug development professionals, this document elucidates the underlying mechanisms of action, presents key experimental protocols for their evaluation, and offers insights into the structure-activity relationships that govern their therapeutic potential.
Antifungal Activity: A Cornerstone of Triazole Therapeutics
The most prominent and commercially successful application of 1,2,4-triazole derivatives lies in their potent antifungal activity.[1][4] Marketed drugs such as fluconazole, itraconazole, and voriconazole are indispensable in the treatment of systemic fungal infections.[1][2]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism by which triazole antifungals exert their effect is through the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is the main sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[1][4][5]
The nitrogen atom at position 4 of the 1,2,4-triazole ring chelates with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This disruption leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, altering its fluidity and the function of membrane-bound enzymes. Ultimately, this leads to the inhibition of fungal growth and cell death.[4]
Caption: Mechanism of antifungal action of 1,2,4-triazole derivatives.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
The evaluation of the antifungal efficacy of novel 1,2,4-triazole derivatives is crucial. The broth microdilution method is a standardized and widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of a 1,2,4-triazole derivative that inhibits the visible growth of a specific fungus.
Methodology:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans, Aspergillus niger) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest the fungal colonies and suspend them in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilution.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure the optical density at 600 nm.
-
Antibacterial Activity: An Emerging Frontier
While not as established as their antifungal counterparts, 1,2,4-triazole derivatives have demonstrated significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.[6][7] The hybridization of the 1,2,4-triazole scaffold with other antibacterial pharmacophores is a promising strategy to develop novel drugs that can overcome antibiotic resistance.[6]
Diverse Mechanisms of Action
The antibacterial mechanisms of 1,2,4-triazole derivatives are more varied than their antifungal actions and are often dependent on the specific substitutions on the triazole ring. Some reported mechanisms include:
-
Inhibition of DNA Gyrase: Certain triazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.
-
Disruption of Bacterial Cell Wall Synthesis: Some compounds interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Inhibition of Protein Synthesis: Triazole derivatives can also target bacterial ribosomes, leading to the inhibition of protein synthesis.
-
Membrane Disruption: Some derivatives can increase the permeability of the bacterial membrane, leading to cell lysis.[8]
Experimental Protocol: Agar Well Diffusion Assay
A common and straightforward method to screen for antibacterial activity is the agar well diffusion assay.
Objective: To qualitatively assess the antibacterial activity of 1,2,4-triazole derivatives.
Methodology:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C for 18-24 hours.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
-
Plate Preparation and Inoculation:
-
Pour molten Mueller-Hinton Agar into sterile Petri dishes and allow it to solidify.
-
Evenly spread the prepared bacterial inoculum over the surface of the agar using a sterile cotton swab.
-
-
Well Creation and Sample Addition:
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the 1,2,4-triazole derivative solution (at a known concentration) into each well.
-
Include a positive control (a known antibiotic like streptomycin or ofloxacin) and a negative control (the solvent used to dissolve the compound).[2][9]
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
-
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Triazole Derivative 5e | S. aureus | Superior to streptomycin | [9] |
| Ofloxacin-Triazole Hybrids | S. aureus, E. coli | MIC: 0.25-1 µg/mL | [7] |
| Clinafloxacin-Triazole Hybrids | Gram-positive & Gram-negative | Potent activity | [7] |
| Triazole Derivative Y3 | P. aeruginosa | Higher than penicillin G | [10] |
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The 1,2,4-triazole scaffold has emerged as a valuable framework for the design of novel anticancer agents.[11][12] Numerous derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[13][14][15]
Multifaceted Anticancer Mechanisms
The anticancer activity of 1,2,4-triazole derivatives is attributed to their ability to interfere with various cellular processes essential for cancer cell growth and survival. Key mechanisms include:
-
Tubulin Polymerization Inhibition: Some derivatives bind to tubulin, disrupting microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest and apoptosis.[14]
-
Kinase Inhibition: Many triazole compounds act as inhibitors of protein kinases, such as EGFR and BRAF, which are often overactive in cancer cells and play a central role in signaling pathways that promote cell proliferation and survival.[14]
-
Apoptosis Induction: Triazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.
-
Aromatase Inhibition: Derivatives like letrozole and anastrozole are potent aromatase inhibitors, used in the treatment of hormone-dependent breast cancer.[1]
Caption: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Objective: To determine the concentration of a 1,2,4-triazole derivative that inhibits 50% of cancer cell growth (IC50).
Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, HepG2) in a suitable medium (e.g., DMEM with 10% FBS).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,2,4-triazole derivative in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the solvent used for the compound).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8c | EGFR-positive cell line | 3.6 | [14] |
| Compounds TP1-TP7 | Murine melanoma (B16F10) | 41.12 - 61.11 | [15] |
| Phosphonate 1,2,3-triazole | HT-1080 | 15.13 | [16] |
Antiviral Activity: A Field of Growing Interest
The 1,2,4-triazole nucleus is also a key component in some antiviral drugs, with Ribavirin being a notable example.[1] The chemical stability and potential for diverse modifications make 1,2,4-triazole derivatives attractive candidates for the development of new antiviral agents.[17]
Antiviral Mechanisms
The antiviral activity of 1,2,4-triazole derivatives can be exerted through various mechanisms, including:
-
Inhibition of Viral Polymerases: Some compounds can act as nucleoside analogues and inhibit viral RNA or DNA polymerases, thus preventing viral replication.
-
Inhibition of Viral Entry: Certain derivatives may interfere with the attachment or entry of viruses into host cells.
-
Modulation of Host Immune Response: Some triazoles can modulate the host's immune response to better combat viral infections.
Recent research has focused on synthesizing novel 1,2,4-triazole derivatives and screening them against a variety of viruses, including influenza virus, herpes simplex virus (HSV), and even SARS-CoV.[18][19]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.
Objective: To determine the concentration of a 1,2,4-triazole derivative that reduces the number of viral plaques by 50% (EC50).
Methodology:
-
Cell Monolayer Preparation:
-
Seed a suitable host cell line (e.g., Vero cells for HSV) in 6-well plates and grow them to form a confluent monolayer.
-
-
Virus Infection:
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
-
Compound Treatment and Overlay:
-
After adsorption, remove the virus inoculum and wash the cells.
-
Add an overlay medium (e.g., DMEM with 2% FBS and 0.5% agarose) containing different concentrations of the 1,2,4-triazole derivative.
-
Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Incubation and Plaque Visualization:
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques (clear zones of cell death) are visible.
-
Fix and stain the cells with a staining solution (e.g., crystal violet in methanol/water). The plaques will appear as clear zones against a background of stained, uninfected cells.
-
-
Plaque Counting and EC50 Calculation:
-
Count the number of plaques in each well.
-
The percentage of plaque reduction is calculated relative to the virus control.
-
The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.
-
Conclusion
The 1,2,4-triazole scaffold continues to be a highly fruitful source of biologically active compounds. The versatility of its chemistry allows for the generation of large libraries of derivatives with diverse pharmacological profiles. The well-established antifungal activity, coupled with the growing evidence of potent antibacterial, anticancer, and antiviral properties, ensures that 1,2,4-triazoles will remain a focal point of research and development in medicinal chemistry for the foreseeable future. This guide provides a foundational understanding of the key biological activities and the experimental methodologies required to explore the full potential of this remarkable heterocyclic system.
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Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022-11-03). ResearchGate. [Link]
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]
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A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023-02-23). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023-04-29). PubMed Central. [Link]
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Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Education for Pure Science. [Link]
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1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Organic & Medicinal Chemistry International Journal. [Link]
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Antibacterial activity study of 1,2,4-triazole derivatives. PubMed. [Link]
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Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]
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Antiviral activity of 1,2,4-triazole derivatives (microreview). PubMed. [Link]
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Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]
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A review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. (2025-02-04). ResearchGate. [Link]
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Antifungal Properties of 1,2,4-Triazoles. ISRES. [Link]
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(PDF) Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. ResearchGate. [Link]
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Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024-06-14). Pharmaceutical Journal of Ukraine. [Link]
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1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]
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Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds. [Link]
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Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021-11-27). MDPI. [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
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Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024-02-19). MDPI. [Link]
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Full article: Synthesis, Antiviral, and Antimicrobial Activity of 1,2,4-Triazole Thioglycoside Derivatives. Taylor & Francis Online. [Link]
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Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]. ACS Publications. [Link]
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Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]
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The Triazole Core: A Historical and Synthetic Guide to a Privileged Scaffold in Drug Discovery
Abstract
The 1,2,4-triazole ring system, a deceptively simple five-membered heterocycle, stands as a titan in the landscape of medicinal chemistry and drug development. Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole character, and metabolic stability, have rendered it a "privileged scaffold" – a molecular framework that appears in a multitude of successful therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery and rich history of substituted 1,2,4-triazoles. We will traverse the seminal synthetic methodologies that brought this heterocycle into the hands of chemists, from classical name reactions to modern catalytic systems. Furthermore, this guide will dissect the causality behind the rise of 1,2,4-triazoles in medicine, with a particular focus on the development of the revolutionary azole antifungals and their targeted mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical pharmacophore.
The Genesis of a Scaffold: Early Discoveries and Structural Elucidation
The journey of the 1,2,4-triazole began in the late 19th century. The first synthesis is credited to Bladin in 1885, marking the entry of this novel heterocyclic system into the chemical lexicon.[1] Early methods for producing the parent 1,2,4-triazole, such as the reaction of formamide with formylhydrazine or hydrazine sulfate, often resulted in low yields.[1] Despite these initial challenges, the inherent stability of the triazole ring, a consequence of its aromaticity, spurred further investigation into its synthesis and properties.[2]
The 1,2,4-triazole exists in two tautomeric forms: the 1H- and 4H-isomers, with the 1H-tautomer being the more stable. This structural feature, coupled with its amphoteric nature, allows it to act as both a proton donor and acceptor, a critical characteristic for its future role in interacting with biological targets.[3]
Foundational Synthesis: The Pillars of 1,2,4-Triazole Construction
The widespread application of 1,2,4-triazoles in drug discovery would not have been possible without the development of robust and versatile synthetic methodologies. Several classical name reactions form the bedrock of 1,2,4-triazole synthesis, each with its own nuances and strategic advantages.
The Pellizzari Reaction: A Direct Condensation Approach
First reported by Guido Pellizzari in 1911, this reaction provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[4]
Causality of Experimental Choices: The high temperatures, often exceeding 200°C, are necessary to drive the dehydration and cyclization steps. The choice of a high-boiling solvent or performing the reaction neat is a direct consequence of this energy requirement. However, these harsh conditions can sometimes lead to side reactions, such as transamination, resulting in a mixture of products and lower yields. Modern modifications, particularly the use of microwave irradiation, have significantly improved the efficiency of the Pellizzari reaction by reducing reaction times and improving yields.[5]
-
Reactants:
-
Benzamide (1.21 g, 10 mmol)
-
Benzoyl hydrazide (1.36 g, 10 mmol)
-
-
Procedure:
-
Combine benzamide and benzoyl hydrazide in a round-bottom flask.
-
Heat the mixture in an oil bath at 150-160°C for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature, at which point it should solidify.
-
Triturate the solid mass with a small volume of cold ethanol.
-
Collect the solid product by filtration and wash with additional cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure 3,5-diphenyl-1,2,4-triazole.
-
The Einhorn-Brunner Reaction: A Versatile Route to Substituted 1,2,4-Triazoles
The Einhorn-Brunner reaction offers a pathway to 1,2,4-triazoles through the condensation of an imide with a hydrazine in the presence of a weak acid catalyst.[3][6]
Causality of Experimental Choices: The use of a weak acid, such as acetic acid, is crucial for protonating the hydrazine, thereby increasing its nucleophilicity for the initial attack on a carbonyl group of the imide. Refluxing the reaction mixture provides the necessary thermal energy for the subsequent dehydration and cyclization steps. The regioselectivity of this reaction with unsymmetrical imides is a key feature; the acyl group from the stronger corresponding carboxylic acid will preferentially be positioned at the 3-position of the final triazole.[6]
-
Reactants:
-
N-Phenylbenzamide (an imide)
-
Phenylhydrazine
-
Glacial Acetic Acid (solvent and catalyst)
-
-
Procedure:
-
Dissolve the N-phenylbenzamide and phenylhydrazine in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
After completion, remove the solvent under reduced pressure.
-
Pour the residue into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from ethanol to obtain pure 1,5-diphenyl-1,2,4-triazole.[1]
-
Caption: Workflow for the Einhorn-Brunner reaction.
The Modern Synthesis Toolbox: Catalysis and Efficiency
While classical methods are foundational, modern organic synthesis demands greater efficiency, milder conditions, and broader substrate scope. The development of metal-catalyzed reactions has revolutionized the synthesis of substituted 1,2,4-triazoles.
Copper-Catalyzed Synthesis: A Powerful and Versatile Approach
Copper catalysis has emerged as a particularly powerful tool for the construction of 1,2,4-triazole rings. These methods often proceed under aerobic conditions and exhibit excellent functional group tolerance.[7] One notable example is the copper-catalyzed one-pot synthesis from two different nitriles and hydroxylamine.[8]
Causality of Experimental Choices: The copper catalyst, often in the form of Cu(OAc)₂, facilitates the key bond-forming steps. The reaction proceeds through the initial formation of an amidoxime from one of the nitriles and hydroxylamine. The copper catalyst then promotes the reaction of the amidoxime with the second nitrile, followed by an intramolecular cyclization and dehydration to afford the 1,2,4-triazole.[8] This one-pot procedure is highly efficient as it avoids the isolation of intermediates.
-
Reactants:
-
Nitrile 1 (e.g., Benzonitrile)
-
Nitrile 2 (e.g., Acetonitrile)
-
Hydroxylamine hydrochloride
-
Cu(OAc)₂ (catalyst)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
To a solution of Nitrile 1 and hydroxylamine hydrochloride in DMF, add Cu(OAc)₂.
-
Heat the mixture, then add Nitrile 2.
-
Continue heating until the reaction is complete (monitored by TLC).
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired 3,5-disubstituted-1,2,4-triazole.
-
Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole antifungals.
A Legacy of Innovation: Key 1,2,4-Triazole-Containing Drugs
The development of 1,2,4-triazole-based drugs has been a continuous story of innovation, with each new agent offering improvements in spectrum of activity, pharmacokinetic properties, and safety.
| Drug | Year of Discovery/Patent | Year of US Approval | Key Therapeutic Applications |
| Itraconazole | Patented in 1978 | 1992 | Broad-spectrum antifungal for various mycoses. [9][10] |
| Fluconazole | - | - | Treatment of candidiasis and other fungal infections. |
| Voriconazole | - | 2002 | Treatment of invasive aspergillosis and other serious fungal infections. [11] |
| Posaconazole | - | - | Broad-spectrum antifungal for prophylaxis and treatment of invasive fungal infections. |
| Letrozole | - | 1997 | Aromatase inhibitor for the treatment of hormone-responsive breast cancer. [12][13][14] |
Itraconazole , discovered in the late 1970s, was a significant advancement with its broad spectrum of activity. [15]Its development paved the way for a new generation of triazole antifungals. Letrozole , on the other hand, demonstrates the versatility of the 1,2,4-triazole scaffold beyond infectious diseases. As a potent and selective aromatase inhibitor, it has become a cornerstone in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. [12][16] The development of these drugs was guided by extensive Structure-Activity Relationship (SAR) studies. Key insights from these studies include the importance of the 1,2,4-triazole moiety for binding to the heme iron of the target enzyme and the influence of various substituents on the triazole ring on potency, selectivity, and pharmacokinetic properties. [2][17]For example, the difluorophenyl group found in many azole antifungals is crucial for potent activity.
Conclusion and Future Perspectives
From its humble beginnings in the late 19th century, the 1,2,4-triazole has evolved into an indispensable scaffold in modern drug discovery. The foundational synthetic methods of Pellizzari and Einhorn-Brunner laid the groundwork for chemists to explore the chemical space around this heterocycle. The advent of modern catalytic methods has further expanded the accessibility and diversity of substituted 1,2,4-triazoles. The remarkable success of the azole antifungals and aromatase inhibitors is a testament to the power of this "privileged" structure to interact with biological targets with high affinity and selectivity. As our understanding of disease biology deepens and synthetic methodologies continue to advance, the 1,2,4-triazole core is poised to remain a central element in the development of the next generation of innovative medicines.
References
- Pellizzari, G. (1911). Azioni dell'idrazide benzoica sulle amidi. Gazzetta Chimica Italiana, 41, 20.
- Einhorn, A., & Brunner, K. (1905). Ueber die Einwirkung von Hydrazinen auf Imide. Berichte der deutschen chemischen Gesellschaft, 38(2), 2146-2150.
- Gomha, S. M., & Shawali, A. S. (2018). Microwave-assisted synthesis of 1, 2, 4-triazoles: A review. Current Organic Synthesis, 15(3), 298-319.
- Bladin, J. A. (1885). Ueber Derivate des Triazols. Berichte der deutschen chemischen Gesellschaft, 18(1), 1544-1551.
- Ueda, S., & Nagasawa, H. (2009). Copper-catalyzed aerobic oxidative coupling of amidines with nitriles: a new entry to 3, 5-disubstituted 1, 2, 4-triazoles. Journal of the American Chemical Society, 131(42), 15080-15081.
- Xia, J., Huang, X., & Cai, M. (2019). Copper-Catalyzed Cascade Addition–Oxidative Cyclization of Nitriles with Amidines: A Facile and Efficient Synthesis of 3, 5-Disubstituted 1, 2, 4-Triazoles. Synthesis, 51(10), 2014-2022.
- Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1, 2, 4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49.
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Organic Chemistry Portal. (n.d.). 1H-1,2,4-Triazole synthesis. Retrieved from [Link]
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Econazole Exhibits In Vitro and In Vivo Efficacy Against Leishmania amazonensis. (2026). MDPI. Retrieved from [Link]
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New Antifungal Agents with Azole Moieties. (n.d.). PMC - NIH. Retrieved from [Link]
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Tolsura (itraconazole) FDA Approval History. (2018). Drugs.com. Retrieved from [Link]
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The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (n.d.). Frontiers. Retrieved from [Link]
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Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents (2016-2020). (2022). PubMed. Retrieved from [Link]
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The early days of letrozole. (2007). PMC - NIH. Retrieved from [Link]
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Lanosterol 14 alpha-demethylase. (n.d.). Wikipedia. Retrieved from [Link]
-
Safety of triazole antifungals: a pharmacovigilance study from 2004 to 2021 based on FAERS. (2022). PMC - NIH. Retrieved from [Link]
-
Itraconazole. (n.d.). Wikipedia. Retrieved from [Link]
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Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. (n.d.). ACS Publications. Retrieved from [Link]
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The early days of letrozole. (2007). springermedizin.de. Retrieved from [Link]
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Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. (2022). Frontiers. Retrieved from [Link]
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Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (n.d.). MDPI. Retrieved from [Link]
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Discovery of itraconazole with broad-spectrum in vitro antienterovirus activity that targets nonstructural protein 3A. (2015). PubMed. Retrieved from [Link]
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Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. (1979). PMC - NIH. Retrieved from [Link]
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A QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP STUDY OF AZOLE DERIVATIVES WITH ANTIFUNGAL ACTIVITY. (2021). IP Innovative Publication. Retrieved from [Link]
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Reaction of CYP51 on lanosterol en route to ergosterol. (n.d.). ResearchGate. Retrieved from [Link]
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The many lives of itraconazole. (2003). Taylor & Francis Online. Retrieved from [Link]
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(PDF) The early days of letrozole. (2025). ResearchGate. Retrieved from [Link]
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Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (n.d.). PMC - NIH. Retrieved from [Link]
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Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Structures and approval dates of triazole antifungal drugs.[7][9][13] (n.d.). ResearchGate. Retrieved from [Link]
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Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae. (n.d.). PMC - NIH. Retrieved from [Link]
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Itraconazole. (n.d.). PubChem - NIH. Retrieved from [Link]
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Cytochrome P-450-dependent 14 alpha-demethylation of lanosterol in Candida albicans. (n.d.). PubMed. Retrieved from [Link]
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The discovery and mechanism of action of letrozole. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. (2016). PubMed. Retrieved from [Link]
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Vfend, INN-voriconazole. (n.d.). European Medicines Agency. Retrieved from [Link]
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Letrozole at the Crossroads of Efficacy and Fetal Safety in Ovulation Induction: A Narrative Review. (n.d.). MDPI. Retrieved from [Link]
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Methodological & Application
Application Note: A Robust and Scalable Protocol for the Synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, a key scaffold in materials science and medicinal chemistry. The presented protocol is designed for robustness and scalability, detailing a multi-step synthetic route commencing from commercially available starting materials. The core of the synthesis involves the cyclocondensation of a key benzoyl hydrazide intermediate with a custom-synthesized imidoyl chloride. Each stage of the protocol includes detailed procedural steps, safety considerations, purification techniques, and methods for analytical characterization, ensuring the final product's high purity and structural integrity. This guide is intended for researchers and professionals in organic synthesis, drug development, and materials science, providing not only a replicable protocol but also the underlying chemical principles and expert insights for successful execution.
Introduction and Scientific Background
The 1,2,4-triazole moiety is a five-membered heterocyclic ring that is a cornerstone in modern chemistry.[1] Its unique structural and electronic properties, including metabolic stability and capacity for hydrogen bonding, make it a "privileged scaffold" in medicinal chemistry.[2] Derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.[3][4] Beyond pharmaceuticals, highly arylated 1,2,4-triazoles are gaining prominence in materials science, particularly as electron-transporting and hole-blocking materials in Organic Light-Emitting Diodes (OLEDs).
The target molecule, 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, features bulky tert-butyl groups that enhance solubility in organic solvents and promote amorphous film formation, which is desirable in device fabrication. The synthetic strategy detailed herein is a convergent approach, building two key intermediates that are then combined in a final cyclization step. This method is a variation of classical triazole syntheses, such as the Einhorn-Brunner reaction, which involves the condensation of hydrazines with diacylamines or related species.[5][6] Our approach, utilizing an imidoyl chloride, provides a highly controlled and efficient route to the desired 3,4,5-trisubstituted-4H-1,2,4-triazole.[7][8]
Overall Synthetic Scheme
The synthesis is accomplished via a four-step sequence, as illustrated below. The pathway involves the parallel synthesis of two key intermediates, (I-2) and (II-2) , which are then coupled and cyclized to yield the final product (III) .
A high-level overview of the synthetic route to the target triazole.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Reagents such as thionyl chloride and phosphorus pentachloride are highly corrosive and moisture-sensitive; handle with extreme care.
Part I: Synthesis of Intermediate I-2: 4-tert-butylbenzoyl hydrazide
This two-step process converts the commercially available 4-tert-butylbenzoic acid into its corresponding hydrazide.
Protocol I-A: Esterification of 4-tert-butylbenzoic acid
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-tert-butylbenzoic acid (17.8 g, 100 mmol).
-
Reagents: Add methanol (150 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) while stirring. The addition of acid is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.
-
Work-up: Cool the mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Extraction: Pour the remaining solution into a separatory funnel containing 200 mL of deionized water and 100 mL of ethyl acetate. Shake gently and separate the layers. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 100 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-tert-butylbenzoate (I-1) as a colorless oil or low-melting solid. The product is often pure enough for the next step without further purification.[9]
Protocol I-B: Hydrazinolysis of Methyl 4-tert-butylbenzoate
-
Setup: In a 250 mL round-bottom flask, dissolve the crude methyl 4-tert-butylbenzoate (I-1) (approx. 100 mmol) in 100 mL of ethanol.
-
Reagent Addition: Add hydrazine hydrate (15 mL, approx. 300 mmol, 3 eq.) dropwise to the stirring solution.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. A white precipitate will form as the reaction progresses.
-
Isolation: Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold ethanol (2 x 30 mL) and dry under vacuum. The resulting 4-tert-butylbenzoyl hydrazide (I-2) is a white crystalline solid of high purity.[9]
Part II: Synthesis of Intermediate II-2: N-phenyl-4-tert-butylbenzimidoyl chloride
This pathway creates the second key coupling partner from 4-tert-butylbenzoic acid and aniline.
Protocol II-A: Synthesis of N-phenyl-4-tert-butylbenzamide
-
Activation: In a 250 mL flask under an inert atmosphere (N₂ or Ar), suspend 4-tert-butylbenzoic acid (17.8 g, 100 mmol) in 80 mL of dichloromethane (DCM). Add thionyl chloride (11 mL, 150 mmol, 1.5 eq.) dropwise at 0°C. Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL).
-
Reaction (Acyl Chloride Formation): Allow the mixture to warm to room temperature and stir for 2 hours, then gently reflux for 1 hour until gas evolution ceases. The solution should become clear. Cool the mixture back to 0°C.
-
Amidation: In a separate flask, dissolve aniline (9.1 mL, 100 mmol) and triethylamine (21 mL, 150 mmol) in 50 mL of DCM. Add this amine solution dropwise to the freshly prepared 4-tert-butylbenzoyl chloride solution at 0°C.
-
Reaction (Amide Formation): After addition, allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up and Isolation: Pour the reaction mixture into 150 mL of 1M HCl. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield a crude solid.
-
Purification: Recrystallize the solid from an ethanol/water mixture to afford pure N-phenyl-4-tert-butylbenzamide (II-1) as a white solid.[10]
Protocol II-B: Chlorination to form the Imidoyl Chloride
-
Setup: In a 250 mL flask equipped with a reflux condenser and gas outlet bubbler (to neutralize HCl gas), combine N-phenyl-4-tert-butylbenzamide (II-1) (25.3 g, 100 mmol) and phosphorus pentachloride (PCl₅) (22.9 g, 110 mmol) in 100 mL of a dry, inert solvent such as toluene or carbon tetrachloride.
-
Reaction: Gently heat the mixture to 80-90°C. The solids will dissolve as the reaction proceeds, with vigorous evolution of HCl gas. Maintain heating for 3-5 hours until the gas evolution subsides.
-
Isolation: Cool the reaction mixture to room temperature. The product, N-phenyl-4-tert-butylbenzimidoyl chloride (II-2) , is highly reactive and moisture-sensitive. It is typically used immediately in the next step without purification. The solvent can be removed under reduced pressure if a concentrated solution is required, but care must be taken to avoid exposure to moisture.
Part III: Final Cyclocondensation to Yield the Target Triazole
This is the final convergent step to construct the 1,2,4-triazole ring.
-
Setup: To the flask containing the freshly prepared imidoyl chloride (II-2) (approx. 100 mmol) in toluene, add 4-tert-butylbenzoyl hydrazide (I-2) (19.2 g, 100 mmol).
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) for 12-24 hours. The reaction proceeds via an initial condensation followed by thermal cyclization and elimination of HCl.
-
Work-up: Cool the mixture to room temperature. A precipitate may form. Add 100 mL of 10% sodium carbonate solution and stir for 1 hour to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel, add 100 mL of ethyl acetate, and separate the layers. Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or, more effectively, by recrystallization from a suitable solvent system like ethanol, isopropanol, or a toluene/hexane mixture to yield 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (III) as a pure white crystalline solid.[11]
Data Presentation and Characterization
The identity and purity of the final product must be confirmed through rigorous analytical techniques.
| Parameter | Expected Result |
| Appearance | White crystalline solid |
| Yield (Overall) | 45-60% (typical range) |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): ~7.2-7.8 (m, Ar-H), ~1.35 (s, 18H, 2 x t-Bu) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): ~155-160 (Triazole C3, C5), ~125-152 (Ar-C), 34.9 (C(CH₃)₃), 31.2 (C(CH₃)₃) |
| FT-IR (KBr, cm⁻¹) | ~2960 (C-H, t-Bu), ~1590, 1490 (C=N, C=C) |
| Mass Spec (HRMS) | Calculated for C₃₂H₃₃N₃; Found: [M+H]⁺ |
Visualization of Workflow and Mechanism
Synthetic Workflow Diagram
The following diagram illustrates the multi-step, convergent synthesis pathway.
Caption: Convergent synthesis workflow for the target 1,2,4-triazole.
Key Bond Formation Diagram
This diagram conceptualizes the final cyclization step where the triazole ring is formed.
Caption: Conceptual diagram of the key cyclization step.
References
-
Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187. [Link]
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Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). A Highly Regioselective and General One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. The Journal of Organic Chemistry, 76(4), 1177–1179. [Link]
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Chen, Z., Li, H., Dong, W., Miao, M., & Ren, H. (2016). Iodine-Catalyzed Aerobic Oxidative C–H Functionalization and C–N/N–N Bond Formation: A Metal-Free and Green Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles. Organic Letters, 18(6), 1334–1337. [Link]
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Gogoi, A., Guin, S., Rajamanickam, S., Rout, S. K., & Patel, B. K. (2015). Copper-Catalyzed Synthesis of 1,2,4-Triazole-3-thiones and Their Transformation to 1,2,4-Triazoles via a Desulfurization Process. The Journal of Organic Chemistry, 80(17), 9016–9027. [Link]
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Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazoles Using Molecular Oxygen as an Oxidant. Journal of the American Chemical Society, 131(42), 15080–15081. [Link]
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ISRES Publishing. (n.d.). Synthesis of 1,2,4 Triazole Compounds. Retrieved from a relevant chemical synthesis review. [Link]
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Rauf, A., Ahmed, S., Khan, A., et al. (2021). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 26(21), 6432. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
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Kumar, A., Kumar, S., et al. (2017). Synthesis and anti-inflammatory activity of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives. Journal of the Brazilian Chemical Society, 28(8), 1431-1439. [Link]
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Vinati Organics. (2022). Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. Retrieved from [Link]
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Murti, Y., & Sharma, S. (2012). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. International Journal of PharmTech Research, 4(4), 1619-1624. [Link]
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TSI Journals. (2016). Synthesis, Characterization of 1, 2, 4-Triazoles and Antimicrobial Screening. Trade Science Inc. Retrieved from [Link]
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Sharma, A., & Kumar, V. (2018). A Review on Methods of Synthesis of 1,2,4-Triazole Derivatives. International Journal of Research and Development in Pharmacy & Life Sciences, 7(5), 3097-3108. [Link]
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Fatahian, R., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. DARU Journal of Pharmaceutical Sciences, 30(2), 275-289. [Link]
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Wikipedia. (n.d.). N-tert-Butylbenzenesulfinimidoyl chloride. Retrieved from [Link]
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Frontiers Media S.A. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 997371. [Link]
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Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Coll. Vol. 5, p.164 (1973); Vol. 44, p.15 (1964). [Link]
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Yang, Y., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Journal of Chemical Research, 44(9-10), 602-605. [Link]
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MDPI. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 27(23), 8201. [Link]
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Application Notes and Protocols for the Purification of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide to the purification of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, a molecule of interest in materials science and medicinal chemistry. The protocols outlined herein are designed to be adaptable and are grounded in established chemical principles, ensuring a high degree of purity for the final compound.
Understanding the Molecule and Potential Impurities
A robust purification strategy begins with a thorough understanding of the target molecule's synthesis and the likely impurities that may arise. 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is a sterically hindered, aromatic heterocyclic compound. Its synthesis likely involves the cyclization of precursors containing the substituted phenyl rings.
Probable Synthetic Pathways and Associated Impurities:
Common synthetic routes for 3,5-disubstituted-4-phenyl-4H-1,2,4-triazoles include the Pellizzari reaction, which involves the reaction of a benzamidine with a benzoylhydrazine, or the Einhorn-Brunner reaction, involving the condensation of a diacylhydrazine with an aniline.[1][2][3] A plausible synthesis for the target molecule could involve the reaction of 4-tert-butylbenzohydrazide with N-phenyl-4-tert-butylbenzimidoyl chloride.
Based on these synthetic approaches, potential impurities may include:
-
Unreacted Starting Materials: 4-tert-butylbenzoic acid, 4-tert-butylbenzoyl chloride, 4-tert-butylbenzohydrazide, and aniline.
-
Partially Reacted Intermediates: N,N'-bis(4-tert-butylbenzoyl)phenylhydrazine.
-
Side Products: Oxadiazole isomers, which can form as byproducts during triazole synthesis.
-
Reagents and Catalysts: Any acids, bases, or coupling agents used in the synthesis.
The large, non-polar tert-butyl groups and multiple aromatic rings suggest that the target molecule will have limited solubility in highly polar solvents and good solubility in many common organic solvents.
Strategic Approach to Purification
A multi-step purification strategy is recommended to achieve high purity of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole. This typically involves an initial purification by recrystallization followed by column chromatography if necessary.
Caption: A strategic workflow for the purification of the target triazole.
Recrystallization: The Primary Purification Technique
Recrystallization is a powerful and efficient method for removing the majority of impurities from a solid sample.[4] The key to a successful recrystallization is the selection of an appropriate solvent or solvent system.
Solvent Screening Protocol
A systematic approach to solvent screening is crucial for identifying the optimal conditions for recrystallization.[5][6][7]
Objective: To identify a solvent that dissolves the compound when hot but in which the compound is sparingly soluble when cold.
Materials:
-
Crude 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
-
A selection of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, and water)
-
Small test tubes or vials
-
Heating apparatus (hot plate or oil bath)
-
Vortex mixer
Procedure:
-
Place a small amount (10-20 mg) of the crude product into several separate test tubes.
-
Add a small volume (0.5 mL) of a single solvent to each test tube at room temperature.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes with agitation and observe the solubility. The ideal solvent will completely dissolve the compound at or near its boiling point.
-
Allow the solutions that have fully dissolved the compound to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The optimal solvent will yield a significant amount of crystalline precipitate upon cooling.
-
If a single solvent is not ideal, a two-solvent system can be employed. This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent dropwise until the solution becomes turbid. The solution is then clarified by adding a small amount of the "good" solvent and allowed to cool. Common solvent pairs for aromatic compounds include ethanol/water, toluene/hexane, and ethyl acetate/hexane.[8]
Data Presentation: Solubility Screening Results (Hypothetical)
| Solvent | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling | Assessment |
| Hexane | Insoluble | Sparingly Soluble | Poor | Unsuitable |
| Toluene | Sparingly Soluble | Soluble | Good | Promising |
| Ethyl Acetate | Soluble | Very Soluble | Poor | Unsuitable |
| Acetone | Soluble | Very Soluble | Poor | Unsuitable |
| Ethanol | Sparingly Soluble | Soluble | Good | Promising |
| Methanol | Sparingly Soluble | Soluble | Fair | Possible |
| Water | Insoluble | Insoluble | None | Unsuitable |
Recrystallization Protocol
Objective: To purify the crude product based on the results of the solvent screening.
Materials:
-
Crude 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
-
Optimal recrystallization solvent (e.g., ethanol or toluene)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of the chosen solvent to the flask.
-
Heat the mixture to a gentle boil with stirring.
-
Continue to add small portions of the hot solvent until the solid just dissolves.
-
If the solution is colored, and the pure compound is known to be colorless, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.
-
If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear filtrate to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the purified crystals in a vacuum oven.
Column Chromatography: For High-Purity Requirements
For instances where recrystallization does not remove all impurities, particularly those with similar solubility profiles to the target compound, column chromatography is the method of choice.[9]
Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[8][10][11][12]
Objective: To find a mobile phase that provides good separation between the target compound and its impurities, with the target compound having an Rf value between 0.2 and 0.4.
Materials:
-
TLC plates (silica gel 60 F254)
-
A selection of developing solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber containing a pre-equilibrated solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
Visualize the separated spots under a UV lamp.
-
The optimal solvent system will show a clear separation between the spot corresponding to the target compound and the spots of the impurities. A mixture of diethyl ether, n-butylamine, and pyridine (91.4:7.7:0.9) has been reported to be effective for separating N-phenyl-1,2,4-triazole derivatives.[13]
Column Chromatography Protocol
Objective: To purify the compound using a stationary phase (silica gel) and a mobile phase determined by TLC.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Mobile phase (determined from TLC)
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Prepare the column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Pack the column with silica gel using either a dry packing or slurry packing method.
-
Pre-elute the column with the mobile phase.
-
Dissolve the compound in a minimum amount of the mobile phase or a more polar solvent and load it onto the top of the silica gel.
-
Elute the column with the mobile phase, collecting fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Caption: A step-by-step workflow for purification by column chromatography.
Purity Assessment and Characterization
The purity of the final product must be rigorously assessed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for determining the purity of a compound.[14][15][16][17][18]
-
Method: Reversed-phase HPLC is generally suitable for aromatic compounds.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
Purity Assessment: The purity is determined by the peak area percentage of the main peak in the chromatogram.
Spectroscopic Characterization
The identity and purity of the compound should be confirmed by spectroscopic methods.[19][20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure and can reveal the presence of impurities. The spectra should be compared with expected chemical shifts and coupling constants.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups in the molecule.
Expected Spectroscopic Data:
-
1H NMR: Signals corresponding to the tert-butyl protons (a singlet around 1.3 ppm), and aromatic protons in the phenyl and substituted phenyl rings.
-
13C NMR: Signals for the aliphatic carbons of the tert-butyl groups and the aromatic carbons of the phenyl rings and the triazole core.
-
Mass Spectrum: A molecular ion peak corresponding to the exact mass of the compound.
Conclusion
The purification of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole can be effectively achieved through a systematic approach involving recrystallization and, if necessary, column chromatography. Careful solvent screening is paramount for successful recrystallization. The purity of the final product should always be validated using a combination of chromatographic and spectroscopic techniques to ensure it meets the required standards for its intended application.
References
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A review on methods of synthesis of 1,2,4-triazole derivatives. (2018). ResearchGate. [Link]
- Saeed, N. T., & Al-Majidi, S. M. H. (2025). Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolinone and Evaluation Anti-Oxidant Activity. Iraqi Journal of Science.
- Zhang, S. P., Liu, H. J., Shao, S. C., Zhang, Y., Shun, D. G., Yang, S., & Zhu, H. L. (2004). 4-(4-tert-Butylphenyl)-3,5-di-2-pyridyl-4H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 60(8), o1113–o1114.
- Bekircan, O., & Gumrukcuoglu, N. (2005). Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. Asian Journal of Chemistry, 17(2), 1015-1022.
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
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Pellizzari reaction. (2023). In Wikipedia. [Link]
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Haasnoot, J. G. (2000). Selective thin-layer chromatography of 4-R-1,2,4-triazoles. ResearchGate. [Link]
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Strategy for Preparative LC Purification. (n.d.). Agilent. [Link]
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
- Kaur, P., & Singh, G. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-21.
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Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. [Link]
- HPLC method for purifying organic compounds. (2002).
- Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
- Asif, M. (2014). A brief study of various synthetic methods of triazoles derivatives and their biological potential. Moroccan Journal of Chemistry, 2(3), 136-164.
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2021). MDPI. [Link]
- Atkinson, M. R., & Polya, J. B. (1954). Triazoles. Part I. Unsymmetrical Einhorn–Brunner and related Pellizzari reactions. Journal of the Chemical Society (Resumed), 141-145.
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Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2011). Pharmaceutical Technology. [Link]
- Shaikh, M. H., Subhedar, D. D., Nawale, L., Sarkar, D., Khan, F. A. K., Sangshetti, J. N., & Shingate, B. B. (2015). Supporting Information 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Royal Society of Chemistry.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
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Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2014). ResearchGate. [Link]
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Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Recrystallization, filtration and melting point. (n.d.). University of Belgrade.
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Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (2016). National Institutes of Health. [Link]
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Don't get salty about your separations. Develop flash and prep HPLC applications to purify a range of compounds. (n.d.). Buchi.com. [Link]
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Einhorn‐Brunner reaction. (2020). Semantic Scholar. [Link]
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Thin Layer Chromatography. (2022). Chemistry LibreTexts. [Link]
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Principles in preparative HPLC. (n.d.). University of Warwick. [Link]
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The Rising Star in Organic Electronics: Application Notes for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
The field of organic electronics is in a perpetual quest for novel materials that can push the boundaries of device performance, efficiency, and stability. Among the myriad of molecular architectures being explored, 1,2,4-triazole derivatives have emerged as a promising class of materials, primarily owing to their inherent electron-deficient nature. This characteristic makes them excellent candidates for electron-transporting materials (ETMs) and hole-blocking materials (HBMs) in a variety of organic electronic devices.
This technical guide focuses on a particularly promising, yet underexplored, member of this family: 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole . We will delve into its anticipated properties, potential applications, and detailed protocols for its synthesis and integration into organic light-emitting diodes (OLEDs). For comparative and predictive purposes, we will draw upon the well-established properties of its close structural analog, 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ) , a commercially available and widely utilized ETM in the OLED industry. The structural similarity between our target molecule and TAZ allows for a high degree of confidence in predicting its behavior and utility.
Molecular Structure and Rationale for Use in Organic Electronics
The molecular architecture of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is strategically designed to impart desirable electronic and physical properties.
Caption: Molecular structure of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole.
The core of the molecule is the 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms. This nitrogen-rich core is inherently electron-deficient, which is a key prerequisite for efficient electron transport.[1] The phenyl group attached to the N4 position and the two 4-tert-butylphenyl groups at the C3 and C5 positions provide several crucial benefits:
-
Enhanced Solubility and Film Morphology: The bulky tert-butyl groups improve the solubility of the molecule in common organic solvents, facilitating solution-based processing techniques. They also disrupt intermolecular packing, which can help in the formation of stable amorphous films, a desirable trait for preventing crystallization and ensuring the longevity of electronic devices.
-
Thermal Stability: The rigid aromatic structure contributes to a high glass transition temperature (Tg) and thermal stability, which are critical for the operational lifetime of organic electronic devices.
-
Tuning of Electronic Properties: The peripheral phenyl and tert-butylphenyl groups can be modified to fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, allowing for better energy level alignment with other materials in a device stack.
Anticipated Photophysical and Electrochemical Properties
| Property | Predicted Value/Characteristic | Rationale based on TAZ[2] |
| HOMO Level | ~ -6.3 eV | The deep HOMO level is a hallmark of triazole-based materials and is crucial for effective hole blocking. |
| LUMO Level | ~ -2.7 eV | The low-lying LUMO level facilitates efficient electron injection from the cathode. |
| Triplet Energy (ET) | ~ 2.7 eV | A high triplet energy is essential for confining triplet excitons within the emissive layer in phosphorescent OLEDs (PhOLEDs), preventing energy loss and enhancing efficiency. |
| Photoluminescence | Emission in the UV-blue region | The extended π-conjugation of the aromatic system is expected to result in strong absorption in the UV region and blue fluorescence. |
| Electrochemical Stability | High | The stable aromatic and heterocyclic rings are anticipated to provide good electrochemical stability during device operation. |
Applications in Organic Electronics
The predicted electronic properties of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole make it a versatile material for several applications in organic electronics.
Organic Light-Emitting Diodes (OLEDs)
The primary application for this material is expected to be in OLEDs, particularly in the following roles:
-
Electron Transport Layer (ETL): Its low-lying LUMO level should facilitate the injection of electrons from the cathode and their efficient transport to the emissive layer.
-
Hole Blocking Layer (HBL): The deep HOMO level creates a significant energy barrier for holes, preventing them from leaking past the emissive layer to the ETL and cathode. This confinement of both electrons and holes within the emissive layer significantly enhances the recombination efficiency and, consequently, the device's quantum efficiency.[2]
Caption: A typical multi-layer OLED device structure incorporating the triazole derivative as an ETL.
Organic Field-Effect Transistors (OFETs)
Given its electron-transporting nature, 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole could also be investigated as the active semiconductor in n-channel OFETs. The bulky tert-butyl groups might influence the solid-state packing, which is a critical determinant of charge carrier mobility in OFETs.
Protocols
Part 1: Synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
This proposed synthesis is a multi-step process adapted from general and established methods for the synthesis of 1,2,4-triazole derivatives.[3][4]
Step 1: Synthesis of 4-tert-butylbenzoyl chloride
-
To a solution of 4-tert-butylbenzoic acid (1 eq.) in thionyl chloride (5 eq.) add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain 4-tert-butylbenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N'-phenyl-4-tert-butylbenzohydrazide
-
Dissolve phenylhydrazine (1 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-tert-butylbenzoyl chloride (1 eq.) in the same solvent to the cooled phenylhydrazine solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N'-phenyl-4-tert-butylbenzohydrazide.
Step 3: Synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
-
In a round-bottom flask, combine N'-phenyl-4-tert-butylbenzohydrazide (1 eq.) and 4-tert-butylbenzoyl chloride (1.1 eq.) in a high-boiling point solvent such as pyridine or phosphorus oxychloride.
-
Heat the reaction mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash it thoroughly with water, and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography on silica gel to yield the final product, 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Part 2: Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a typical OLED device using thermal evaporation in a high-vacuum environment.
Materials and Substrates:
-
Indium Tin Oxide (ITO)-coated glass substrates (pre-patterned)
-
Hole-transporting material (HTM), e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD)
-
Emissive layer (EML) host and dopant, e.g., a blue phosphorescent emitter like Bis(2-phenylpyridinato, N,C2')iridium(III) (acetylacetonate) (Ir(ppy)₂(acac)) doped in a suitable host.
-
3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole as the ETL/HBL.
-
Electron-injection layer (EIL), e.g., Lithium Fluoride (LiF).
-
Cathode material, e.g., Aluminum (Al).
Device Fabrication Workflow:
Caption: Step-by-step workflow for the fabrication of a multilayer OLED device.
Detailed Protocol:
-
Substrate Preparation:
-
Clean the patterned ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic and Cathode Deposition:
-
Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Deposit the layers sequentially without breaking the vacuum:
-
HTL (e.g., NPD) at a deposition rate of 1-2 Å/s to a thickness of 40 nm.
-
EML by co-evaporation of the host and dopant materials. The doping concentration and thickness will depend on the specific emissive system (e.g., 6-10% dopant concentration, 20-30 nm thickness).
-
ETL/HBL (3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole ) at a deposition rate of 1-2 Å/s to a thickness of 30-40 nm.
-
EIL (e.g., LiF) at a deposition rate of 0.1-0.2 Å/s to a thickness of 1 nm.
-
Cathode (e.g., Al) at a deposition rate of 5-10 Å/s to a thickness of 100 nm.
-
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air or moisture.
-
Encapsulate the devices using a glass lid and a UV-curable epoxy resin to protect the organic layers and the reactive cathode from degradation.
-
Part 3: Device Characterization
Electroluminescence (EL) Characteristics:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
-
From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
-
Measure the EL spectra at different driving voltages using a spectroradiometer.
-
Determine the Commission Internationale de l'Éclairage (CIE) color coordinates.
Charge Transport Properties:
-
The electron mobility of the triazole derivative can be estimated using the space-charge-limited current (SCLC) method. This involves fabricating electron-only devices and analyzing their J-V characteristics.
Conclusion
3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole stands as a highly promising material for advancing the field of organic electronics. Its anticipated robust thermal stability, deep HOMO level for effective hole blocking, and low-lying LUMO level for efficient electron transport make it an ideal candidate for high-performance OLEDs. The protocols outlined in this guide provide a comprehensive framework for the synthesis, device fabrication, and characterization of this material. While drawing parallels with its well-studied analog, TAZ, it is imperative that future research focuses on the experimental validation of the properties of this specific molecule to unlock its full potential in next-generation organic electronic devices.
References
- Chai, X. et al. (2009). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4249-4253.
- Nadkarni, D. H. et al. (2001). Synthesis and antimicrobial activity of some new 1,2,4-triazole derivatives. Indian Journal of Pharmaceutical Sciences, 63(3), 216-220.
- Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 44(10), 2107–2113.
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Thiosemicarbazides and Their Metal Complexes. Mini-Reviews in Medicinal Chemistry, 7(6), 639–647.
- Holla, B. S., et al. (2000). Studies on a new class of nitrofuran containing 1,2,4-triazolothiadiazines. European Journal of Medicinal Chemistry, 35(2), 267-274.
- Demirbas, N., et al. (2004). Synthesis of some new 1,3,4-thiadiazol-2-ylmethyl-1,2,4-triazole derivatives and investigation of their antimicrobial activities. European Journal of Medicinal Chemistry, 39(9), 793-804.
- Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry, 44B, 2107-2113.
- Molina, P., et al. (1995). Iminophosphorane-mediated synthesis of 3,4,5-trisubstituted-4H-1,2,4-triazoles. A new entry to 4-amino-3,5-disubstituted-4H-1,2,4-triazoles. Tetrahedron, 51(19), 5617-5630.
- Claramunt, R. M., et al. (2001). The tautomerism of 1,2,4-triazoles. Topics in Heterocyclic Chemistry, 1, 1-137.
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
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- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole in Organic Light-Emitting Diodes (OLEDs)
Foreword
The field of organic electronics, particularly the advancement of Organic Light-Emitting Diodes (OLEDs), is propelled by the rational design and synthesis of novel organic materials. Among these, electron-transporting and hole-blocking materials are critical for achieving high efficiency and operational stability. This document provides a comprehensive guide to the application of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, a key player in the development of high-performance OLEDs. This guide is intended for researchers and scientists in materials science, organic chemistry, and device engineering, offering in-depth technical insights, validated protocols, and a thorough understanding of the structure-property relationships that govern the functionality of this triazole derivative in optoelectronic devices.
Introduction to 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is a multifunctional organic material that has garnered significant attention for its utility in OLEDs. The core of this molecule is a 1,2,4-triazole ring, an electron-deficient heterocycle that imparts excellent electron-transporting properties. The peripheral substitution with bulky 4-tert-butylphenyl and phenyl groups enhances its thermal and morphological stability, crucial for the longevity of OLED devices.
This compound is structurally similar to the well-known OLED material, 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ).[1] The primary role of these triazole derivatives in OLEDs is to facilitate the efficient transport of electrons from the cathode to the emissive layer while simultaneously blocking the flow of holes from the anode. This confinement of charge carriers within the emissive layer significantly enhances the probability of radiative recombination, leading to higher device efficiencies. Furthermore, its high triplet energy makes it an excellent candidate as a host material for phosphorescent emitters, particularly for blue and green light emission.[2][3]
Physicochemical Properties and Molecular Structure
A thorough understanding of the material's fundamental properties is paramount for its effective integration into OLED devices.
Table 1: Key Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₁N₃ | N/A |
| Molecular Weight | 457.61 g/mol | N/A |
| Appearance | White crystalline powder | [1] |
| Melting Point | High (expected to be >200 °C) | [1] |
| Triplet Energy (E_T) | ~2.7 - 2.8 eV (estimated based on similar structures) | [1][3] |
| HOMO Level | ~ -6.3 eV (estimated based on similar structures) | [1] |
| LUMO Level | ~ -2.7 eV (estimated based on similar structures) | [1] |
| Solubility | Soluble in common organic solvents like chloroform, toluene, and THF | N/A |
Molecular Structure
The molecular structure of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is depicted below. The twisted conformation between the phenyl rings and the central triazole core is a key structural feature that inhibits crystallization and promotes the formation of stable amorphous films during device fabrication.[4]
Caption: Molecular structure of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole.
Synthesis Protocol
The synthesis of 3,5-disubstituted-4-phenyl-4H-1,2,4-triazoles can be achieved through several established synthetic routes. A common and effective method involves the cyclization of a corresponding N-acylamidrazone. The following is a generalized, yet detailed, protocol based on well-established organic synthesis principles for 1,2,4-triazoles.[5]
Synthetic Workflow
Caption: Synthetic workflow for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole.
Step-by-Step Protocol
Materials and Reagents:
-
4-tert-butylbenzoyl chloride
-
Benzohydrazide
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
Aniline
-
Triethylamine (TEA)
-
Toluene or xylene (anhydrous)
-
Acetic acid
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of N'-benzoyl-4-tert-butylbenzohydrazide: a. Dissolve benzohydrazide (1 equivalent) in anhydrous DCM and add anhydrous pyridine (1.2 equivalents). b. Cool the mixture to 0 °C in an ice bath. c. Slowly add a solution of 4-tert-butylbenzoyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by recrystallization or column chromatography to yield N'-benzoyl-4-tert-butylbenzohydrazide.
-
Formation of the Imidoyl Chloride Intermediate: a. In a round-bottom flask, combine N'-benzoyl-4-tert-butylbenzohydrazide (1 equivalent) with PCl₅ (1.1 equivalents) or an excess of SOCl₂. b. Gently heat the mixture under reflux until the evolution of HCl gas ceases (typically 1-2 hours). c. Remove the excess PCl₅ or SOCl₂ by distillation under reduced pressure to obtain the crude imidoyl chloride intermediate. This intermediate is often used in the next step without further purification.
-
Reaction with Aniline to form the Amidrazone: a. Dissolve the crude imidoyl chloride in an anhydrous solvent such as toluene or DCM. b. Add TEA (2.2 equivalents) to the solution. c. Slowly add aniline (1.1 equivalents) to the mixture at 0 °C. d. Allow the reaction to stir at room temperature for 4-6 hours. e. Filter the reaction mixture to remove the triethylammonium chloride salt. f. Concentrate the filtrate to obtain the crude amidrazone intermediate.
-
Cyclization to the 1,2,4-Triazole: a. Dissolve the crude amidrazone in glacial acetic acid or a high-boiling point solvent like xylene. b. Heat the mixture to reflux for 8-12 hours to effect cyclodehydration. c. Monitor the reaction by TLC. d. After cooling, pour the reaction mixture into ice-water to precipitate the product. e. Filter the solid, wash with water, and dry. f. Purify the crude 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) followed by recrystallization or sublimation to obtain a high-purity material suitable for OLED fabrication.
Application Notes for OLEDs
The unique electronic and physical properties of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole make it a versatile material in OLEDs.
Role as an Electron-Transport and Hole-Blocking Layer
In a typical multilayer OLED architecture, this triazole derivative is positioned between the emissive layer (EML) and the cathode. Its primary functions are:
-
Efficient Electron Transport: The electron-deficient 1,2,4-triazole core provides a low-lying LUMO energy level, which facilitates the injection of electrons from the cathode (or an adjacent electron-injection layer) and their subsequent transport to the EML.[1]
-
Effective Hole Blocking: The deep HOMO energy level of the molecule creates a significant energy barrier for holes at the EML interface, preventing them from leaking into the electron-transport layer (ETL). This confinement of both electrons and holes within the EML is crucial for maximizing the recombination efficiency and, consequently, the light output of the device.[1]
Energy Level Diagram in an OLED
Caption: Energy level diagram of a multilayer OLED incorporating the triazole derivative.
Application as a Host Material
For phosphorescent OLEDs (PhOLEDs), the host material in the EML must have a triplet energy higher than that of the phosphorescent dopant to prevent reverse energy transfer and ensure efficient light emission from the dopant. With an estimated triplet energy of around 2.7-2.8 eV, 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is an excellent host material for green and blue phosphorescent emitters.[3][6] Its electron-transporting nature can also contribute to a more balanced charge carrier distribution within the EML, leading to improved device performance and reduced efficiency roll-off at high brightness.
Table 2: Performance of OLEDs with a Similar Triazole Derivative (TAZ)
| Device Role | Emitter Color | Max. EQE (%) | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Reference |
| ETL/HBL | Blue | 8.8 | 3.5 | 29500 | |
| ETL/HBL | Blue | 8.0 | 3.5 | 15500 | |
| Emitter | UV | 1.01 (at 45 nm thickness) | N/A | N/A | [7] |
Experimental Protocol for OLED Fabrication
This protocol outlines the fabrication of a multilayer OLED using thermal evaporation in a high-vacuum environment.
OLED Fabrication Workflow
Caption: Workflow for fabricating a multilayer OLED device.
Step-by-Step Fabrication Protocol
Equipment and Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Organic materials (HIL, HTL, EML host and dopant, and the triazole derivative)
-
LiF and Aluminum (Al) for cathode
-
UV-Ozone cleaner
-
Glovebox system for encapsulation
-
Source measure unit (SMU) and spectroradiometer for device characterization
Procedure:
-
Substrate Preparation: a. Clean the ITO-coated glass substrates by sequentially sonicating in detergent solution, deionized (DI) water, acetone, and isopropyl alcohol (IPA) for 15 minutes each. b. Dry the substrates with a nitrogen gun. c. Treat the cleaned ITO surface with UV-Ozone for 10-15 minutes to enhance the work function and improve hole injection. d. Immediately transfer the substrates into the vacuum deposition chamber.
-
Thin Film Deposition: a. Evacuate the chamber to a base pressure of < 5 x 10⁻⁷ Torr. b. Deposit the organic layers sequentially by thermal evaporation at controlled rates (typically 0.5-2 Å/s). A typical device structure would be:
- Hole Injection Layer (HIL), e.g., HAT-CN (5 nm)
- Hole Transport Layer (HTL), e.g., NPB (40 nm)
- Emissive Layer (EML), e.g., a host material doped with a phosphorescent emitter (20 nm)
- 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole as the ETL/HBL (30 nm) c. The thickness of each layer should be monitored in-situ using a quartz crystal microbalance.
-
Cathode Deposition: a. Deposit a thin layer of an electron injection material, such as LiF (1 nm), at a slow rate (0.1 Å/s). b. Deposit the metal cathode, typically Aluminum (100 nm), at a higher rate (5-10 Å/s) through a shadow mask to define the active area of the device.
-
Encapsulation and Characterization: a. Transfer the fabricated devices to an inert atmosphere glovebox without exposure to air and moisture. b. Encapsulate the devices using a glass lid and a UV-curable epoxy resin to prevent degradation. c. Characterize the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a calibrated photodiode. d. Measure the electroluminescence (EL) spectra and calculate the external quantum efficiency (EQE) and color coordinates using a spectroradiometer.
Conclusion
3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole stands out as a highly promising material for advancing OLED technology. Its robust thermal and morphological stability, coupled with its excellent electron-transporting and hole-blocking capabilities, addresses some of the key challenges in achieving efficient and durable OLEDs. The high triplet energy of this compound further extends its applicability as a host material in phosphorescent devices. The protocols and application notes provided herein offer a solid foundation for researchers to effectively utilize this material in the design and fabrication of next-generation OLED displays and lighting solutions. Further research focusing on the synthesis of novel derivatives and their integration into advanced device architectures will continue to unlock the full potential of this versatile class of materials.
References
-
Zhang, S.-P., et al. (2004). 4-(4-tert-Butylphenyl)-3,5-di-2-pyridyl-4H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 60(6), o1113–o1114.
-
Chemicalbook. (n.d.). 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole. Retrieved from
-
Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry, 44B, 2107-2113.
-
MDPI. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 7(9), 681-689.
-
Gámez-Montaño, R., et al. (2022). 3-(4-Formylphenyl)-triazole functionalized coumarins as violet-blue luminophores and n-type semiconductors: synthesis, photophysical, electrochemical and thermal properties. RSC Advances, 12(34), 22156-22168.
-
MDPI. (2022). Triazole-Based Functionalized Olygo(Arylene Ethynylene)s-Synthesis and Properties. Polymers, 14(23), 5183.
-
Sigma-Aldrich. (n.d.). 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole. Retrieved from
-
Ossila. (n.d.). Phosphorescent Host Materials. Retrieved from
-
Duan, L., et al. (2018). 1,2,4-Triazole-containing bipolar hosts for blue and green phosphorescent organic light-emitting diodes. Journal of Materials Chemistry C, 6(15), 4049-4057.
-
Sci-Hub. (2004). 4-(4-tert-Butylphenyl)-3,5-di-2-pyridyl-4H-1,2,4-triazole. Acta Crystallographica Section E Structure Reports Online, 60(6), o1113-o1114.
-
Bekircan, O., & Küçükoğlu, T. (2007). Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. Asian Journal of Chemistry, 19(6), 4733.
-
MSE Supplies. (n.d.). High Purity TAZ (C30H27N3) for OLED Application, 99%, 1g. Retrieved from
-
ResearchGate. (2018). Influence of the different thickness of the emission layer TAZ on the electrical properties of UV-OLED. Retrieved from
-
ResearchGate. (2017). Novel host materials for blue phosphorescent OLEDs. Retrieved from
-
PubMed. (1989). Structure of 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole. Acta Crystallographica Section C: Crystal Structure Communications, 45(Pt 5), 811-813.
Sources
- 1. 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 1,2,4-Triazole-containing bipolar hosts for blue and green phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. msesupplies.com [msesupplies.com]
- 4. Structure of 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole as an Electron Transport Material
Foreword
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in organic electronics and materials science on the synthesis, characterization, and application of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole as an electron transport material (ETM) in organic light-emitting diodes (OLEDs). This document outlines a proposed synthetic route, detailed experimental protocols, and expected performance characteristics based on established principles of organic chemistry and materials science.
Introduction: The Role of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole in Organic Electronics
The development of efficient and stable electron transport layers (ETLs) is paramount to the performance of organic light-emitting diodes (OLEDs).[1] An ideal ETL facilitates the injection of electrons from the cathode and their transport to the emissive layer while blocking the passage of holes, thereby enhancing charge recombination efficiency within the desired region of the device.
1,2,4-triazole derivatives have emerged as a promising class of materials for ETL applications due to their high electron affinity, wide bandgap, and excellent thermal stability.[2] The subject of this guide, 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, is a tailored molecule designed to leverage these properties. The bulky tert-butyl groups enhance solubility and promote the formation of stable amorphous films, which is crucial for preventing crystallization and ensuring device longevity. The phenyl group at the 4-position of the triazole ring can influence the molecular packing and electronic properties.
While a closely related compound, 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (commonly known as TAZ), is a well-established ETM, the focus here is on the bis(4-tert-butylphenyl) analog.[3] The symmetrical nature of this molecule may offer different morphological and electronic characteristics. This guide provides the necessary protocols to synthesize and evaluate this specific compound.
Proposed Synthesis Protocol
The following is a proposed two-step synthetic route for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, based on established methods for the synthesis of 1,2,4-triazoles from diacylhydrazines.[4]
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for the target compound.
Step 1: Synthesis of N,N'-Bis(4-tert-butylbenzoyl)hydrazine
Causality: This step creates the diacylhydrazine backbone, which is the direct precursor to the triazole ring. The reaction involves the acylation of hydrazine with two equivalents of 4-tert-butylbenzoyl chloride.
Materials:
-
4-tert-Butylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine monohydrate
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexanes
Protocol:
-
Preparation of 4-tert-Butylbenzoyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-tert-butylbenzoic acid (1 equiv.) and thionyl chloride (2 equiv.).
-
Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-tert-butylbenzoyl chloride, which can be used in the next step without further purification.
-
-
Synthesis of the Diacylhydrazine:
-
Dissolve 4-tert-butylbenzoyl chloride (2.2 equiv.) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve hydrazine monohydrate (1 equiv.) and pyridine (2.5 equiv.) in anhydrous DCM.
-
Slowly add the hydrazine solution dropwise to the cooled acyl chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding 1 M HCl. Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield N,N'-Bis(4-tert-butylbenzoyl)hydrazine as a white solid.
-
Step 2: Synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
Causality: This is the key cyclization step where the 1,2,4-triazole ring is formed. The reaction of the diacylhydrazine with a primary amine (aniline) under dehydrating conditions leads to the desired product.
Materials:
-
N,N'-Bis(4-tert-butylbenzoyl)hydrazine
-
Aniline
-
Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
-
Toluene, anhydrous
-
Saturated sodium bicarbonate solution
-
Ethanol
Protocol:
-
In a round-bottom flask, combine N,N'-Bis(4-tert-butylbenzoyl)hydrazine (1 equiv.) and aniline (1.2 equiv.) in anhydrous toluene.
-
Slowly add phosphorus oxychloride (2-3 equiv.) to the mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent such as ethyl acetate or DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel followed by recrystallization from ethanol to yield pure 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole.
Material Characterization
Thorough characterization is essential to confirm the identity, purity, and relevant properties of the synthesized material.
Structural and Purity Analysis
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Confirm molecular structure and purity | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), aromatic protons in their respective regions, and the correct number and chemical shifts for all carbon atoms. |
| Mass Spectrometry | Determine molecular weight | A molecular ion peak corresponding to the calculated mass of C₃₂H₃₃N₃. |
| FT-IR Spectroscopy | Identify functional groups | Absence of N-H and C=O stretching bands from the precursor, and presence of characteristic C=N and aromatic C-H stretching bands. |
| Elemental Analysis | Confirm elemental composition | Percentages of C, H, and N should match the calculated values for the molecular formula. |
Thermal and Electronic Properties
| Technique | Parameter Measured | Importance for ETL Performance |
| Thermogravimetric Analysis (TGA) | Decomposition Temperature (T_d) | Indicates the thermal stability of the material during vacuum deposition and device operation. A high T_d is desirable. |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (T_g) | A high T_g is indicative of a morphologically stable amorphous state, which is crucial for device longevity. |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels | Determines the energy level alignment with other layers in the OLED, affecting charge injection and transport. |
| UV-Visible Spectroscopy | Optical Band Gap (E_g) | Provides information about the electronic transitions and helps to estimate the HOMO-LUMO gap. |
Expected Electronic Properties (based on the related TAZ compound): [3]
-
LUMO: ~ -2.7 eV
-
HOMO: ~ -6.3 eV
-
Triplet Energy (E_T): ~ 2.7 eV (This is an estimate and should be experimentally determined)
Application in OLED Fabrication
The synthesized and purified 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole can be incorporated as an ETL in an OLED via thermal evaporation in a high-vacuum environment.
Device Architecture and Fabrication Workflow
A typical multilayer OLED structure incorporating the synthesized triazole derivative is as follows:
ITO / HTL / EML / EBL / ETL / LiF / Al
Where:
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., NPB)
-
EML: Emissive Layer (e.g., Alq₃ doped with a guest emitter)
-
EBL: Electron Blocking Layer (optional, can be the same as HTL)
-
ETL: Electron Transport Layer (3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole)
-
LiF: Lithium Fluoride (Electron Injection Layer)
-
Al: Aluminum (Cathode)
Caption: A typical workflow for fabricating an OLED device.
Step-by-Step Fabrication Protocol:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the ITO surface with UV-ozone or oxygen plasma to improve the work function and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrate into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by heating the source materials in crucibles. The deposition rate and thickness should be monitored using a quartz crystal microbalance.
-
Typical deposition rates are 1-2 Å/s.
-
Example layer thicknesses: HTL (40 nm), EML (30 nm), ETL (20 nm).
-
-
Cathode Deposition:
-
Deposit a thin layer of LiF (0.5-1 nm) as the electron injection layer.
-
Deposit the aluminum cathode (100-150 nm) on top of the LiF layer.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device in a glove box using a UV-curable epoxy and a glass lid.
-
Device Characterization and Performance Evaluation
The performance of the fabricated OLEDs should be evaluated to determine the effectiveness of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole as an ETL.
Key Performance Metrics
| Parameter | Description | Measurement Method |
| Current Density-Voltage (J-V) Characteristics | Shows the relationship between the applied voltage and the current flowing through the device. | Measured using a source meter. |
| Luminance-Voltage (L-V) Characteristics | Indicates the brightness of the device as a function of the applied voltage. | Measured using a luminance meter. |
| External Quantum Efficiency (EQE) | The ratio of the number of photons emitted from the device to the number of electrons injected. | Calculated from the J-V-L characteristics and the emission spectrum. |
| Power Efficiency | The ratio of the emitted optical power to the input electrical power. | Calculated from the J-V-L characteristics. |
| Electroluminescence (EL) Spectrum | The emission spectrum of the device under electrical excitation. | Measured using a spectrometer. |
Self-Validating System for Protocols
The protocols described are designed to be self-validating. For instance, the successful synthesis of the target molecule will be confirmed by the characterization data (NMR, MS, etc.). The effectiveness of the material as an ETL will be validated by the performance of the fabricated OLEDs. A well-functioning device with good efficiency and brightness will confirm the suitability of the synthesized material and the fabrication process.
Conclusion
3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is a promising candidate for use as an electron transport material in high-performance OLEDs. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry reactions. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and implementation of this material. The bulky tert-butyl groups are expected to impart excellent morphological stability, potentially leading to devices with long operational lifetimes. Further research and optimization of device architecture will fully elucidate the potential of this material in the field of organic electronics.
References
- Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 44(10), 2107–2113.
- Bekircan, O., & Küçükoğlu, T. (2007). Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. Asian Journal of Chemistry, 19(2), 1017.
- Goud, S. et al. (2021). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC Chemistry, 15(1), 57.
-
MDPI. (2014). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
ResearchGate. (2004). 4-(4-tert-Butylphenyl)-3,5-di-2-pyridyl-4H-1,2,4-triazole. Retrieved from [Link]
- Singh, S. et al. (2018). Chemistry of 1,2,4-Triazoles in Current Science. International Journal of Research in Engineering, Science and Management, 1(11), 36-41.
- U.S. Patent No. CN102050697A. (2011). Method for synthesizing 4-tert-butyl benzyl chloride.
- Vaithiyalingam, M. et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 897931.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. isres.org [isres.org]
characterization methods for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole films
An Application Guide to the Comprehensive Characterization of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole Films
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the essential characterization methods for thin films of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole. This material, and its derivatives, are of significant interest in the field of organic electronics, particularly for their application as electron-transporting and hole-blocking layers in Organic Light-Emitting Diodes (OLEDs).[1] The performance of such devices is intrinsically linked to the morphological, optical, thermal, and electronic properties of the active thin films. Therefore, a rigorous and multi-faceted characterization approach is paramount for material validation, device optimization, and ensuring reproducibility.
This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of each technique and experimental parameter, empowering researchers to make informed decisions in their own laboratory settings.
Foundational Steps: Film Preparation and Initial Assessment
The quality of any characterization data is predicated on the quality and consistency of the film itself. While numerous deposition techniques exist, this guide assumes the use of common laboratory methods such as spin-coating, drop-casting, or thermal evaporation.
Critical Initial Consideration: Substrate Selection The choice of substrate is dictated by the characterization technique.
-
Quartz or Fused Silica: Required for optical measurements (UV-Vis, Photoluminescence) due to their transparency in the UV and visible ranges.
-
Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass: Essential for electrochemical analysis (Cyclic Voltammetry, EIS) where a conductive substrate is necessary.
-
Silicon Wafers (with native oxide layer): Commonly used for morphological studies (AFM, SEM) and structural analysis (XRD) due to their atomic flatness.
A generalized workflow for the characterization of these films is presented below.
Caption: Overall workflow for triazole film characterization.
Morphological and Structural Characterization
The arrangement of molecules in the solid state dictates many of the material's bulk properties, including charge transport and photophysics.
Atomic Force Microscopy (AFM)
Rationale: AFM is indispensable for quantifying nanoscale surface features.[2][3] It provides direct visualization of the film's topography, allowing for the determination of surface roughness (RMS), grain or domain size, and the presence of defects like pinholes. For organic semiconductor films, a smooth, uniform surface is often critical for preventing electrical shorts and ensuring consistent device performance.[3]
Experimental Protocol (Tapping Mode):
-
Sample Preparation: Deposit the triazole film onto a flat substrate (e.g., Si wafer). Ensure the sample is clean and free of particulate contamination.
-
Cantilever Selection: Choose a silicon cantilever with a resonant frequency appropriate for tapping mode (typically 150-300 kHz) to minimize sample damage.
-
Instrument Setup:
-
Mount the sample on the AFM stage.
-
Engage the cantilever and tune it to its resonant frequency.
-
Set the scan size (e.g., 5 µm x 5 µm for an initial survey) and scan rate (e.g., 1 Hz).
-
Adjust the setpoint to maintain light, intermittent contact between the tip and the surface. The goal is to track the surface without damaging the soft organic film.
-
-
Image Acquisition: Acquire topography and phase images simultaneously. Phase imaging can often reveal variations in material properties or composition not visible in the topography.
-
Data Analysis:
-
Apply a flattening filter to remove imaging artifacts.
-
Use the instrument's software to calculate the root-mean-square (RMS) roughness over a representative area.
-
Perform grain size analysis if distinct domains are visible.
-
X-ray Diffraction (XRD)
Rationale: XRD is a powerful non-destructive technique used to determine the crystallinity of a material. For organic thin films, it can distinguish between an amorphous (disordered) or a crystalline (ordered) state.[4][5] The presence and sharpness of diffraction peaks indicate the degree of molecular ordering, which is crucial for efficient charge transport.
Experimental Protocol (Bragg-Brentano Geometry):
-
Sample Preparation: Deposit a relatively thick film (e.g., >50 nm) onto a Si wafer or glass substrate to ensure a sufficient diffraction signal.
-
Instrument Setup:
-
Mount the sample in the diffractometer.
-
Use a Cu Kα radiation source (λ = 1.54 Å).
-
Set the 2θ scan range. For organic materials, a range of 5° to 50° is typically sufficient to capture the most relevant low-angle peaks corresponding to larger molecular packing distances.[6]
-
Set a slow scan speed (e.g., 1-2°/min) to improve the signal-to-noise ratio.
-
-
Data Acquisition: Perform the 2θ scan to obtain the diffraction pattern.
-
Data Analysis:
-
Identify diffraction peaks and subtract the background signal from the amorphous substrate.
-
The absence of sharp peaks indicates a largely amorphous film.
-
If peaks are present, their position can be used with Bragg's Law (nλ = 2d sinθ) to calculate the d-spacing, which relates to the intermolecular packing distance.
-
The peak width (FWHM) can be used in the Scherrer equation to estimate the size of the crystalline domains.
-
Optical Properties
The optical properties determine how the material interacts with light, which is fundamental to its application in optoelectronic devices.
UV-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy measures the absorption of light as a function of wavelength.[7] This data is used to identify the electronic transitions within the molecule and to estimate the optical bandgap (Eg), a critical parameter for determining the energy required to excite an electron. For triazole derivatives, absorption is typically in the UV region.[8]
Experimental Protocol:
-
Sample Preparation: Deposit a thin, uniform film onto a transparent quartz substrate. Prepare a blank quartz substrate for use as a reference.
-
Instrument Setup:
-
Place the blank quartz slide in the reference beam path of a dual-beam spectrophotometer.
-
Place the sample in the sample beam path.
-
-
Data Acquisition:
-
Record a baseline spectrum with the blank slide to correct for substrate absorption.
-
Scan the sample over a relevant wavelength range (e.g., 200-800 nm).[6]
-
-
Data Analysis:
-
The resulting spectrum will show absorbance peaks corresponding to π-π* and n-π* electronic transitions.
-
To estimate the optical bandgap, convert the absorbance data to (αhν)^2 versus hν (for direct bandgap materials) to create a Tauc plot. The x-intercept of the linear portion of the curve gives the optical bandgap energy.
-
Photoluminescence (PL) Spectroscopy
Rationale: PL spectroscopy provides insight into the emissive properties of the material after it has absorbed light.[6] It is used to determine the emission wavelength, photoluminescence quantum yield (PLQY), and to study the fate of excitons. For a material intended as an electron transporter or hole blocker, its own emission should ideally be minimal or occur at a much higher energy (a wider bandgap) than the desired emitter in an OLED device.[1]
Experimental Protocol:
-
Sample Preparation: Use the same film on a quartz substrate as prepared for UV-Vis analysis.
-
Instrument Setup:
-
Place the sample in the spectrofluorometer.
-
Select an excitation wavelength (λex) based on the absorption maximum determined from the UV-Vis spectrum.
-
-
Data Acquisition:
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 300-800 nm).
-
To measure the PLQY, an integrating sphere is required to capture all emitted photons. The measurement is taken relative to a known standard.
-
-
Data Analysis:
-
The resulting spectrum shows the emission profile of the material. The peak wavelength (λem) is a key characteristic.
-
The difference between the absorption and emission peaks (Stokes shift) provides information about the structural relaxation in the excited state.
-
| Property | Technique | Typical Expected Result for Triazole Film |
| Surface Roughness | AFM | < 1 nm (for high-quality, amorphous films) |
| Crystallinity | XRD | Broad, low-intensity peaks (typically amorphous) |
| Absorption Max (λabs) | UV-Vis | ~280-350 nm[1][9] |
| Optical Bandgap (Eg) | UV-Vis (Tauc Plot) | 3.5 - 4.5 eV |
| Emission Max (λem) | PL Spectroscopy | Blue or UV emission, depending on conjugation |
Thermal Stability Analysis
Rationale: The thermal stability of a material is critical for device longevity and reliability, as OLEDs can generate significant heat during operation. TGA and DSC are the primary techniques for assessing this.[10]
Thermogravimetric Analysis (TGA)
Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (Td), which is the temperature at which the material begins to degrade. A high Td is desirable for materials used in electronic devices.[9]
Experimental Protocol:
-
Sample Preparation: Scrape a small amount of the triazole material (powder or film flakes, 2-5 mg) into a TGA pan (typically platinum or alumina).
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the system with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 600 °C).
-
Data Analysis: The resulting thermogram plots mass percentage versus temperature. The Td is often defined as the temperature at which 5% mass loss occurs.[9]
Differential Scanning Calorimetry (DSC)
Rationale: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to identify thermal transitions such as the glass transition temperature (Tg) for amorphous materials and the melting point (Tm) for crystalline materials.[11] These transitions define the temperatures at which the material's physical properties change significantly.
Experimental Protocol:
-
Sample Preparation: Seal a small amount of the material (2-5 mg) in an aluminum DSC pan. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge with an inert gas.
-
Data Acquisition:
-
Perform a heat-cool-heat cycle. For example:
-
Heat from 30 °C to 250 °C at 10 °C/min.
-
Cool to 30 °C at 10 °C/min.
-
Heat again to 250 °C at 10 °C/min.
-
-
The first heating scan reveals the thermal history of the as-synthesized material. The second heating scan provides a clearer view of the intrinsic material properties like Tg.
-
-
Data Analysis:
-
The Tg will appear as a step-like change in the baseline of the heat flow curve.
-
The Tm will appear as a sharp endothermic peak.[12]
-
Caption: Logic flow for determining energy levels via CV.
Electrochemical Characterization
Rationale: The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are arguably the most important electronic parameters for a material used in an OLED. They determine how efficiently electrons and holes can be injected into and transported through the material. Cyclic Voltammetry is the standard technique for measuring these levels.[9]
Cyclic Voltammetry (CV)
Rationale: CV measures the current response of a material to a cycling potential sweep. By identifying the onset potentials for oxidation and reduction, one can estimate the HOMO and LUMO energy levels, respectively.[9]
Experimental Protocol:
-
Sample Preparation:
-
Deposit a thin film of the triazole material onto a conductive substrate like ITO or a glassy carbon electrode, which will serve as the working electrode.[6]
-
Prepare an electrolyte solution, typically a 0.1 M solution of an inert salt (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, degassed organic solvent (e.g., acetonitrile or dichloromethane).
-
-
Instrument Setup (Three-Electrode Cell):
-
Assemble the cell consisting of:
-
Immerse the electrodes in the electrolyte solution. Purge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can interfere with the measurement.[6]
-
-
Data Acquisition:
-
First, run a CV scan of the ferrocene/ferrocenium (Fc/Fc+) couple as an internal standard for potential calibration.
-
Sweep the potential anodically to measure the oxidation potential and cathodically to measure the reduction potential. A typical scan rate is 50-100 mV/s.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing the Fc/Fc+ couple (assuming its energy level is -4.8 eV or -5.1 eV below vacuum, depending on the convention used):
-
HOMO (eV) = - [E_ox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = - [E_red (vs Fc/Fc+) + 4.8]
-
-
The electrochemical bandgap can be calculated as E_g = LUMO - HOMO.
-
| Parameter | Technique | Expected Value Range for Triazole Film | Significance |
| Decomposition Temp. (Td, 5% loss) | TGA | > 300 °C[9] | High thermal stability for device operation |
| Glass Transition Temp. (Tg) | DSC | 100 - 150 °C | Defines morphological stability |
| HOMO Energy Level | CV | -6.0 to -6.5 eV[1] | Must be low enough to block holes |
| LUMO Energy Level | CV | -2.5 to -3.0 eV[1] | Must align with cathode for electron injection |
References
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- Electrodeposition and Characterization of Poly 3-Amino-1,2,4-Triazole-5-Thiol Films on Brass Electrode in 0.1 M Methanol. (2022, November 21). MDPI.
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- X-ray diffraction (XRD) analysis of films of various MW. a)...
- Morphological Transitions in Organic Ultrathin Film Growth Imaged by In Situ Step-by-Step Atomic Force Microscopy. (2020, May 28).
- TGA thermogram of control and treated 1,2,4-triazole.
- UV-vis spectra of triazole-containing brush polymers: (a)...
- Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. (2020, December 10). MDPI.
- Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)
- Electrochemical preparation and the characterizations of poly(3,5-diamino 1,2,4-triazole)
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- Introduction to Advanced X-ray Diffraction Techniques for Polymeric Thin Films. MDPI.
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- Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. MDPI.
- The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. (2022, July 5). PMC - PubMed Central.
- Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole. (2023, September 19). ACS Omega.
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- Atomic Force Microscopy in Semiconductor Manufacturing. (2024, July 8). AZoOptics.
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Application Notes and Protocols for the Integration of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole in Electronic Devices
Foreword: Unveiling the Potential of a Novel Triazole Derivative
The field of organic electronics is in a perpetual state of innovation, driven by the quest for novel materials that can deliver enhanced performance, efficiency, and stability in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). Within this landscape, 1,2,4-triazole derivatives have emerged as a promising class of materials, primarily due to their inherent thermal and chemical stability, and their tunable electronic properties.[1][2] This document provides a comprehensive guide for the incorporation of a specific, high-performance triazole derivative, 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole , into electronic devices.
This guide is structured to provide researchers, scientists, and drug development professionals with not just a set of protocols, but a deeper understanding of the scientific rationale behind the recommended procedures. We will delve into the material's intrinsic properties, detail the methodologies for its integration into device architectures, and outline the necessary characterization techniques to validate its performance. The overarching goal is to empower researchers to unlock the full potential of this promising organic semiconductor.
Material Profile: 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
Molecular Structure and Key Attributes:
The molecular structure of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, hereafter referred to as TAZ-derivative, is characterized by a central 1,2,4-triazole core, which is known for its electron-deficient nature. This core is symmetrically substituted at the 3 and 5 positions with 4-tert-butylphenyl groups and at the 4-position with a phenyl group. The bulky tert-butyl groups are strategically incorporated to enhance solubility and promote the formation of stable amorphous films by inhibiting crystallization, a crucial attribute for achieving uniform thin films in device fabrication.[3]
The electron-withdrawing triazole core, coupled with the phenyl and tert-butylphenyl substituents, is expected to result in a material with a deep Highest Occupied Molecular Orbital (HOMO) and a relatively low Lowest Unoccupied Molecular Orbital (LUMO). This electronic structure makes the TAZ-derivative a prime candidate for use as an electron-transporting material (ETM) and a hole-blocking material (HBM) in OLEDs.[4][5][6] A closely related compound, 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ), exhibits a high triplet energy (ET ≈ 2.7 eV) and a deep HOMO level (≈ 6.3 eV), making it an effective electron transporter and hole blocker in phosphorescent OLEDs (PhOLEDs).[6] Given the structural similarities, we can anticipate comparable properties for our TAZ-derivative.
Predicted Physicochemical and Electronic Properties:
| Property | Predicted Value/Characteristic | Rationale & Significance |
| Molecular Weight | 437.61 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in common organic solvents (e.g., chloroform, toluene, chlorobenzene) | The tert-butyl groups enhance solubility, facilitating solution-based processing techniques. |
| Thermal Stability (Tg) | High (>100 °C) | The rigid aromatic structure imparts good thermal stability, essential for device longevity. |
| HOMO Energy Level | Deep (estimated < -6.0 eV) | A deep HOMO level creates a significant energy barrier for holes, enabling effective hole-blocking.[4][6] |
| LUMO Energy Level | Low (estimated ~ -2.5 to -2.7 eV) | A low LUMO level facilitates efficient electron injection from the cathode.[4][6] |
| Triplet Energy (ET) | High (estimated > 2.7 eV) | A high triplet energy is crucial for preventing exciton quenching when used as a host or electron transport material in phosphorescent OLEDs.[6] |
Device Integration Strategies: A Tale of Two Techniques
The incorporation of the TAZ-derivative into a device architecture can be achieved through two primary methods: thermal evaporation and solution processing . The choice of technique is dictated by the desired device structure, the properties of the other materials in the device stack, and the intended manufacturing scale.
Thermal Evaporation: The Path to High-Performance, Multilayer Devices
Thermal evaporation is a vacuum-based deposition technique that allows for the precise, sequential deposition of thin organic layers, enabling the fabrication of complex, high-performance multilayer devices.[7][8] This method is particularly well-suited for small-molecule organic materials like our TAZ-derivative and is the industry standard for commercial OLED production.
Workflow for Thermal Evaporation:
A workflow for thermal evaporation.
Protocol for Thermal Evaporation of the TAZ-derivative:
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Thoroughly clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes immediately before loading into the vacuum chamber to improve the work function of the ITO and enhance hole injection.
-
-
Material Preparation and Loading:
-
Ensure the TAZ-derivative powder is of high purity (sublimed grade is recommended for optimal device performance).
-
Load the TAZ-derivative into a quartz or tantalum crucible designed for organic material evaporation.
-
Causality: The use of high-purity material is critical to minimize charge trapping and ensure high charge carrier mobility. The choice of crucible material should be inert to the organic material at elevated temperatures.
-
-
Deposition Process:
-
Place the loaded crucible into a thermal evaporation system.
-
Pump the chamber down to a high vacuum (base pressure < 10-6 Torr).
-
Causality: A high vacuum is necessary to prevent contamination of the organic layers and to ensure a long mean free path for the evaporated molecules, leading to uniform film deposition.
-
Slowly ramp up the temperature of the crucible containing the TAZ-derivative. A gradual temperature increase is crucial to prevent decomposition of the organic material.[7]
-
Monitor the deposition rate using a quartz crystal microbalance. A typical deposition rate for organic layers is 0.5-2.0 Å/s.
-
Deposit the TAZ-derivative to the desired thickness. The optimal thickness will depend on the specific device architecture but is typically in the range of 20-50 nm for an electron transport layer.
-
Once the desired thickness is reached, close the shutter and slowly ramp down the crucible temperature.
-
Solution Processing: Enabling Low-Cost, Large-Area Fabrication
Solution processing techniques, such as spin coating, offer a cost-effective and scalable alternative to vacuum deposition, making them attractive for large-area and flexible electronics.[9] The enhanced solubility of the TAZ-derivative, owing to its tert-butyl groups, makes it an excellent candidate for this approach.
Workflow for Spin Coating:
A workflow for solution processing via spin coating.
Protocol for Spin Coating of the TAZ-derivative:
-
Solution Preparation:
-
Dissolve the TAZ-derivative in a suitable high-boiling point organic solvent (e.g., chloroform, chlorobenzene, or toluene) to a concentration of 5-20 mg/mL.
-
Gently heat and stir the solution until the material is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
Causality: The choice of solvent and concentration will influence the final film thickness and morphology. Filtering is essential to prevent defects in the spin-coated film.
-
-
Substrate Preparation:
-
Clean and pre-treat the substrates as described in the thermal evaporation protocol.
-
-
Spin Coating Process:
-
Place the substrate on the spin coater chuck.
-
Dispense a small amount of the TAZ-derivative solution onto the center of the substrate.
-
Spin the substrate at a specific speed (typically 1000-4000 rpm) for a set duration (usually 30-60 seconds).[10]
-
Causality: The final film thickness is primarily determined by the solution concentration and the spin speed. Higher spin speeds and lower concentrations result in thinner films.
-
After spinning, the film may be annealed on a hotplate at a moderate temperature (e.g., 80-120 °C) to remove residual solvent and improve film morphology. The annealing temperature should be below the glass transition temperature of the material.
-
Characterization and Validation: Quantifying Performance
Once the TAZ-derivative is incorporated into a device, a series of characterization techniques are employed to evaluate its performance and validate its intended function.
Electrochemical Characterization: Probing the Frontier Molecular Orbitals
Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a material.[11][12] This information is crucial for understanding charge injection barriers and designing efficient device architectures.
Protocol for Cyclic Voltammetry:
-
Experimental Setup:
-
A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[12]
-
The electrolyte is typically a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
-
Procedure:
-
Dissolve a small amount of the TAZ-derivative in the electrolyte solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Scan the potential of the working electrode and record the resulting current.
-
The onset of the oxidation and reduction peaks correspond to the HOMO and LUMO energy levels, respectively. These can be calculated relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is often used as an internal standard.
-
Charge Transport Characterization: Measuring Electron Mobility
The electron mobility of the TAZ-derivative is a key parameter that determines its effectiveness as an electron transport material. Several techniques can be used to measure charge carrier mobility in organic thin films, including the time-of-flight (TOF) method and the analysis of space-charge limited current (SCLC) characteristics.[13][14][15][16]
Protocol for Electron Mobility Measurement using the SCLC Method:
-
Device Fabrication:
-
Fabricate an electron-only device with the following structure: Cathode / TAZ-derivative / Cathode.
-
A low work function metal, such as calcium or aluminum, is typically used for the cathode to ensure efficient electron injection.
-
-
Measurement:
-
Measure the current density-voltage (J-V) characteristics of the device.
-
In the SCLC regime, the current density is proportional to the square of the applied voltage.
-
The electron mobility (µe) can be extracted by fitting the J-V data to the Mott-Gurney law:
J = (9/8) * ε0 * εr * µe * (V2 / d3)
where:
-
J is the current density
-
ε0 is the permittivity of free space
-
εr is the relative permittivity of the organic material
-
V is the applied voltage
-
d is the thickness of the organic layer
-
-
Causality: This method relies on the assumption that the injected charge carriers form a space charge that limits the current flow. The mobility is then determined by how efficiently these charges are transported across the material.
-
Application Example: A High-Efficiency Phosphorescent OLED
To illustrate the practical application of the TAZ-derivative, we propose a device architecture for a high-efficiency green phosphorescent OLED.
Proposed Device Structure:
| Layer | Material | Deposition Method | Function |
| Anode | Indium Tin Oxide (ITO) | Sputtering | Hole Injection |
| Hole Injection Layer (HIL) | Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) | Thermal Evaporation | Hole Injection |
| Hole Transport Layer (HTL) | N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) | Thermal Evaporation | Hole Transport |
| Emissive Layer (EML) | 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) doped with fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) | Thermal Evaporation | Light Emission |
| Electron Transport Layer (ETL) / Hole Blocking Layer (HBL) | 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole | Thermal Evaporation or Spin Coating | Electron Transport & Hole Blocking |
| Electron Injection Layer (EIL) | Lithium Fluoride (LiF) | Thermal Evaporation | Electron Injection |
| Cathode | Aluminum (Al) | Thermal Evaporation | Electron Injection |
Device Fabrication and Characterization Workflow:
Workflow for OLED fabrication and characterization.
In this device architecture, the TAZ-derivative plays a dual role. Its deep HOMO level effectively blocks holes from leaking into the electron transport layer, thereby confining them within the emissive layer and promoting efficient electron-hole recombination.[4][5] Concurrently, its low LUMO level and good electron mobility facilitate the efficient transport of electrons from the cathode to the emissive layer. The high triplet energy of the TAZ-derivative is critical to prevent the quenching of the triplet excitons of the phosphorescent emitter, which is essential for achieving high quantum efficiency.[6][17]
Conclusion and Future Outlook
3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole represents a highly promising material for advancing the field of organic electronics. Its anticipated properties, including excellent thermal stability, a deep HOMO level, a low LUMO level, and a high triplet energy, make it an ideal candidate for use as an electron transport and hole blocking material in high-performance OLEDs. The protocols detailed in this guide provide a solid foundation for researchers to effectively incorporate this material into their device fabrication workflows, using both thermal evaporation and solution processing techniques.
Future research should focus on the precise experimental determination of the photophysical and electrochemical properties of this specific TAZ-derivative to confirm the predicted values. Furthermore, the optimization of device architectures and layer thicknesses will be crucial to fully realize the potential of this material. The exploration of its application in other electronic devices, such as OFETs and OPVs, also presents an exciting avenue for future investigation.
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. vaccoat.com [vaccoat.com]
- 8. aemdeposition.com [aemdeposition.com]
- 9. The Ultimate Guide To Spin Coating Processes - Coatings Directory [coatingsdirectory.com]
- 10. louisville.edu [louisville.edu]
- 11. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 13. researchgate.net [researchgate.net]
- 14. tsijournals.com [tsijournals.com]
- 15. PPT - Measuring the mobility of organic thin films PowerPoint Presentation - ID:5093331 [slideserve.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Expanding the Horizons of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole Through Derivatization
Introduction: Unlocking the Potential of a Versatile Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1][2][3] The compound 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole presents a particularly intriguing scaffold. The bulky tert-butyl groups offer increased solubility in organic solvents and can impart significant steric influence, while the three phenyl rings provide multiple sites for functionalization. This document provides a comprehensive guide for the strategic derivatization of this parent compound to unlock novel applications in drug discovery and materials science. We will explore rational design principles, detailed experimental protocols, and characterization methodologies for the synthesis of new chemical entities with enhanced or entirely new functionalities.
Strategic Derivatization Pathways
The derivatization of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole can be strategically approached by targeting three key regions of the molecule: the para-positions of the tert-butylphenyl rings, the phenyl ring at the 4-position of the triazole, and direct functionalization of the triazole core. The choice of derivatization strategy will be dictated by the desired application.
Figure 1: Proposed derivatization strategies for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole and their potential applications.
Part 1: Derivatization for Anticancer Drug Discovery
The 1,2,4-triazole scaffold is a well-established pharmacophore in a number of anticancer drugs.[3] By introducing specific functional groups onto the parent molecule, we can aim to develop novel derivatives with potent and selective anticancer activity. A promising strategy involves electrophilic aromatic substitution on the electron-rich tert-butylphenyl rings.
Rationale: Introducing Pharmacophores via Nitration and Subsequent Reduction
Nitration of the tert-butylphenyl rings, followed by reduction of the nitro groups to amines, provides a versatile handle for the introduction of various pharmacophores. The tert-butyl group is an ortho-, para-directing group; however, due to significant steric hindrance at the ortho positions, nitration is expected to occur predominantly at the para-position relative to the triazole ring (and meta to the tert-butyl group).[4] The resulting amino group can then be acylated, sulfonylated, or used in reductive amination to introduce functionalities known to interact with biological targets such as kinases or tubulin.[1][2]
Caption: Workflow for the synthesis of anticancer candidates.
Experimental Protocol: Synthesis of Diamino-3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
Materials:
| Reagent | CAS Number | Supplier |
| 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole | (Not available) | Custom Synthesis |
| Nitric acid (70%) | 7697-37-2 | Sigma-Aldrich |
| Sulfuric acid (98%) | 7664-93-9 | Sigma-Aldrich |
| Tin(II) chloride dihydrate | 10025-69-1 | Sigma-Aldrich |
| Hydrochloric acid (37%) | 7647-01-0 | Sigma-Aldrich |
| Sodium hydroxide | 1310-73-2 | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific |
| Ethanol | 64-17-5 | Fisher Scientific |
Step 1: Dinitration
-
To a stirred solution of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (2.2 eq) and concentrated sulfuric acid dropwise.
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the dinitro derivative.
Step 2: Reduction to Diamine
-
Suspend the dinitro derivative (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (10.0 eq) in concentrated hydrochloric acid.
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.
-
Basify the mixture with a concentrated solution of sodium hydroxide until a pH of >10 is achieved.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diamino derivative.
-
Purify the product by column chromatography on silica gel.
Self-Validation: The progress of the nitration and reduction reactions should be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Part 2: Derivatization for Organic Light-Emitting Diode (OLED) Materials
Triazole derivatives have shown promise as host materials and electron transporters in OLEDs due to their high triplet energy and good thermal stability.[5][6][7] By introducing electronically active moieties through metal-catalyzed cross-coupling reactions, we can tune the photophysical properties of the parent compound to develop efficient emitters for OLED applications.
Rationale: Introducing Carbazole Moieties via Suzuki Coupling
Carbazole derivatives are widely used in OLEDs as hole-transporting and emitting materials.[7] To synthesize a bipolar material, we can introduce carbazole units onto the parent triazole scaffold. This can be achieved by first halogenating the para-positions of the phenyl ring at the 4-position of the triazole, followed by a Suzuki cross-coupling reaction with a suitable carbazoleboronic acid derivative.
Caption: Workflow for the synthesis and evaluation of OLED materials.
Experimental Protocol: Synthesis of a Carbazole-Triazole Hybrid
Materials:
| Reagent | CAS Number | Supplier |
| 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole | (Not available) | Custom Synthesis |
| N-Bromosuccinimide (NBS) | 128-08-5 | Sigma-Aldrich |
| Acetic acid | 64-19-7 | Sigma-Aldrich |
| 9-Phenyl-9H-carbazole-3-boronic acid | 853493-98-8 | Combi-Blocks |
| Palladium(II) acetate | 3375-31-3 | Sigma-Aldrich |
| SPhos | 657408-07-6 | Sigma-Aldrich |
| Potassium phosphate tribasic | 7778-53-2 | Sigma-Aldrich |
| Toluene | 108-88-3 | Fisher Scientific |
| Water | 7732-18-5 | - |
Step 1: Bromination
-
Dissolve 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (1.0 eq) in acetic acid.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at 80 °C for 6 hours.
-
After cooling to room temperature, pour the mixture into water.
-
Filter the precipitate, wash with water, and dry to obtain the bromo-derivative.
Step 2: Suzuki Coupling
-
In a Schlenk flask, combine the bromo-derivative (1.0 eq), 9-phenyl-9H-carbazole-3-boronic acid (1.2 eq), palladium(II) acetate (0.05 eq), SPhos (0.1 eq), and potassium phosphate tribasic (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (10:1 v/v).
-
Heat the reaction mixture at 110 °C for 24 hours under an argon atmosphere.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the carbazole-triazole hybrid.
Self-Validation: The reaction progress should be monitored by TLC and GC-MS. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The photophysical and electrochemical properties should be investigated using UV-Vis spectroscopy, photoluminescence spectroscopy, and cyclic voltammetry.
Part 3: Derivatization for Catalysis
The nitrogen atoms of the 1,2,4-triazole ring can act as ligands for transition metals, making triazole derivatives valuable in the development of novel catalysts.[8][9][10] By introducing coordinating groups onto the parent scaffold, we can synthesize ligands for various catalytic applications, including cross-coupling reactions.
Rationale: Synthesis of a Pincer-Type Ligand
Pincer ligands form stable complexes with transition metals and have shown high activity in a variety of catalytic transformations. We propose the synthesis of a pincer-type ligand by introducing phosphine groups onto the phenyl ring at the 4-position of the triazole. This can be achieved through ortho-lithiation followed by reaction with a chlorophosphine.
Caption: Synthetic route to a triazole-based pincer ligand and its palladium complex.
Experimental Protocol: Synthesis of a Triazole-Based Pincer Ligand
Materials:
| Reagent | CAS Number | Supplier |
| 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole | (Not available) | Custom Synthesis |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | Sigma-Aldrich |
| TMEDA | 110-18-9 | Sigma-Aldrich |
| Chlorodiphenylphosphine | 1079-66-9 | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Sigma-Aldrich |
Procedure:
-
To a solution of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (1.0 eq) and TMEDA (2.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (2.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 2 hours.
-
Cool the mixture back to -78 °C and add chlorodiphenylphosphine (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere to yield the pincer-type ligand.
Self-Validation: Due to the air-sensitivity of phosphines, all manipulations should be carried out under an inert atmosphere. The final product should be characterized by ¹H NMR, ³¹P NMR, and HRMS. The formation of the palladium complex can be confirmed by NMR spectroscopy and X-ray crystallography.
Characterization Data Summary
The following table summarizes the expected characterization data for the synthesized derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ |
| Dinitro-derivative | Aromatic protons shifted downfield due to the electron-withdrawing nitro groups. | Resonances for nitrated carbons will appear at lower field. | Calculated value |
| Diamino-derivative | Aromatic protons shifted upfield compared to the dinitro-derivative; appearance of a broad NH₂ signal. | Resonances for carbons bearing amino groups will appear at higher field. | Calculated value |
| Carbazole-Triazole Hybrid | Appearance of signals corresponding to the carbazole protons. | Additional aromatic carbon signals from the carbazole moiety. | Calculated value |
| Pincer-Type Ligand | Complex multiplet patterns for the aromatic protons due to phosphorus coupling. | Appearance of signals for the phosphine-substituted carbons with characteristic C-P coupling. | Calculated value |
Conclusion
The derivatization of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole offers a gateway to a diverse range of novel compounds with significant potential in drug discovery and materials science. The protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around this versatile scaffold. The key to success lies in the careful execution of these synthetic procedures and thorough characterization of the resulting products. The insights gained from these studies will undoubtedly contribute to the development of next-generation therapeutics and advanced functional materials.
References
-
Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Metal catalyzed C–H functionalization on triazole rings. (2022). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes. (2020). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. (2018). PubMed. Retrieved January 26, 2026, from [Link]
-
Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Preprints.org. Retrieved January 26, 2026, from [Link]
-
What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017). Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]
-
1,3,5-Triazine and carbazole derivatives for OLED applications. (2019). ResearchGate. Retrieved January 26, 2026, from [Link]
-
The preparation of 3:5-dimethyl-1-phenyl-1:2:4-triazole. (1964). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. (2007). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Platinum complexes with pyridyl derivatives of 1,2,4-triazole. (2011). Canadian Science Publishing. Retrieved January 26, 2026, from [Link]
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2020). PubMed. Retrieved January 26, 2026, from [Link]
-
1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. (2019). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
A Perspective on Late-Stage Aromatic C–H Bond Functionalization. (2022). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Metalation of various aryl triazole derivatives and scope of the subsequent palladium-catalyzed cross-coupling. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its analogues. (2020). ACG Publications. Retrieved January 26, 2026, from [Link]
-
Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives. (2021). MDPI. Retrieved January 26, 2026, from [Link]
-
Structures of anticancer drugs containing 1,2,4-triazole pharmacophore. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. (2019). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. (2006). ACS Publications. Retrieved January 26, 2026, from [Link]
-
An investigation of two copper(II) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. (2021). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
Aromatic SNF-Approach to Fluorinated Phenyl tert-Butyl Nitroxides. (2020). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
How Do Organic LEDs (OLEDs) Work? (2024). YouTube. Retrieved January 26, 2026, from [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. (2006). ResearchGate. Retrieved January 26, 2026, from [Link]
-
1H‐1,2,3‐Triazole: From Structure to Function and Catalysis. (2014). The University of Queensland eSpace. Retrieved January 26, 2026, from [Link]
-
The tert-butyl group in chemistry and biology. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Organometallic complexes with 1,2,3-triazole-derived ligands. (2014). In Comprehensive Inorganic Chemistry II (pp. 749-779). Elsevier. Retrieved January 26, 2026, from [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
Welcome to the technical support center for the synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this target molecule.
Introduction to the Synthesis
The synthesis of 3,5-diaryl-4-phenyl-4H-1,2,4-triazoles is a common objective in medicinal chemistry due to the diverse biological activities of this scaffold.[1] A prevalent and direct route for obtaining the 3,5-disubstituted-1,2,4-triazole core is the Pellizzari reaction, which involves the condensation of an amide with an acylhydrazide.[2][3][4] This classical method, however, often requires high temperatures and can be associated with challenges such as low yields and the formation of side products.[4][5]
This guide will focus on a likely synthetic pathway for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole and address common issues encountered during the synthesis, providing practical solutions and preventative measures.
Synthetic Pathway Overview
A common strategy for the synthesis of unsymmetrically substituted 3,5-diaryl-4-phenyl-4H-1,2,4-triazoles involves the reaction of an N-arylbenzimidoyl chloride with a substituted benzhydrazide. This approach offers good control over the substitution pattern of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3,5-diaryl-4-phenyl-4H-1,2,4-triazoles?
A common and effective method is the reaction of an N-phenylbenzimidoyl chloride with a substituted benzhydrazide. This is a variation of the classical triazole syntheses and allows for the specific placement of the aryl groups at the 3, 4, and 5-positions of the triazole ring.
Q2: I am observing a low yield of my target triazole. What are the primary factors to investigate?
Low yields in this synthesis can often be attributed to several factors:
-
Purity of Starting Materials: Ensure that the N-phenylbenzimidoyl chloride and the 4-tert-butylbenzhydrazide are of high purity and free from moisture.
-
Reaction Temperature: The reaction often requires elevated temperatures to drive the cyclization and dehydration steps. However, excessively high temperatures can lead to decomposition.
-
Reaction Time: The reaction may not have proceeded to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.
-
Inefficient Water Removal: The final cyclization step involves the elimination of water. Inefficient removal can hinder the reaction equilibrium.
Q3: My final product is difficult to purify. What are the likely impurities?
The primary impurities are often unreacted starting materials or partially reacted intermediates. In some cases, side reactions can lead to the formation of oxadiazoles or isomeric triazoles. Purification can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol, acetic acid) or column chromatography.[5]
Q4: Can microwave-assisted synthesis be used for this reaction?
Yes, microwave-assisted synthesis is a modern and effective modification for this type of reaction. It can significantly reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles by minimizing the formation of thermal decomposition byproducts.[1][2][4]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Low quality or wet starting materials: Moisture can hydrolyze the imidoyl chloride. 2. Insufficient reaction temperature: The cyclization-dehydration step is thermally driven. 3. Ineffective base: The reaction requires a base to neutralize the HCl generated. | 1. Ensure starting materials are pure and thoroughly dried. Handle the imidoyl chloride in an inert atmosphere. 2. Gradually increase the reaction temperature in 10-20°C increments while monitoring for product formation and decomposition by TLC. 3. Use a non-nucleophilic base like triethylamine or pyridine and ensure it is added in appropriate stoichiometry. |
| Formation of Multiple Products (as seen on TLC/LC-MS) | 1. Side reactions: At high temperatures, the hydrazide can undergo self-condensation or other side reactions. 2. Decomposition: Starting materials or the product may be degrading at the reaction temperature. | 1. Optimize the reaction temperature to the lowest effective point. 2. Consider a milder synthetic route or the use of a catalyst to lower the activation energy. 3. If using microwave synthesis, carefully control the temperature and irradiation time. |
| Product Crystallizes Poorly or is an Oil | 1. Presence of impurities: Even small amounts of impurities can inhibit crystallization. 2. Residual solvent: Incomplete removal of the reaction solvent. | 1. Attempt purification by column chromatography before crystallization. 2. Triturate the crude product with a non-polar solvent to remove soluble impurities. 3. Ensure the product is thoroughly dried under high vacuum. |
| Difficulty in Removing the Phenylhydrazine Byproduct | 1. Similar polarity to the product. | 1. Perform an acidic wash of the organic extract to protonate and remove the basic phenylhydrazine. 2. Utilize column chromatography with a carefully selected eluent system. |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
This protocol is a representative procedure based on established methods for synthesizing 3,5-diaryl-4-phenyl-4H-1,2,4-triazoles.
Materials:
-
4-tert-butyl-N-phenylbenzimidoyl chloride
-
4-tert-butylbenzhydrazide
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylbenzhydrazide (1 equivalent) in anhydrous toluene.
-
Add anhydrous pyridine (1.1 equivalents) to the solution.
-
To this mixture, add a solution of 4-tert-butyl-N-phenylbenzimidoyl chloride (1 equivalent) in anhydrous toluene dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the precipitated pyridinium hydrochloride and wash the solid with a small amount of cold toluene.
-
Combine the filtrate and washes, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude solid from ethanol to obtain pure 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole.
Visualizing the Workflow
Caption: General experimental workflow for the synthesis.
Mechanistic Insight
Understanding the reaction mechanism is key to troubleshooting and optimization. The reaction proceeds through a nucleophilic attack of the hydrazide on the imidoyl chloride, followed by an intramolecular cyclization and subsequent dehydration to form the stable 1,2,4-triazole ring.
Visualizing the Mechanism
Sources
Technical Support Center: Synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, focusing on the identification and mitigation of common impurities.
FAQ 1: My reaction yielded a significant amount of a high-melting point solid that is not my desired triazole. How do I identify and prevent this?
Answer:
A common and significant byproduct in the synthesis of 3,5-diaryl-4-phenyl-4H-1,2,4-triazoles is the corresponding 2,5-diaryl-1,3,4-oxadiazole. In your case, this would be 2,5-bis(4-tert-butylphenyl)-1,3,4-oxadiazole .
Causality: Both the desired 1,2,4-triazole and the 1,3,4-oxadiazole impurity originate from the same key intermediate: N,N'-bis(4-tert-butylbenzoyl)hydrazine .
-
Formation of the 1,2,4-triazole occurs via the reaction of the diaroylhydrazine with aniline, typically under acidic conditions or at high temperatures.
-
Formation of the 1,3,4-oxadiazole is a result of the thermal or acid-catalyzed cyclodehydration of the diaroylhydrazine, which can compete with the reaction with aniline.[1]
Identification:
-
Thin-Layer Chromatography (TLC): The oxadiazole is generally less polar than the triazole. On a silica gel TLC plate, the oxadiazole will have a higher Rf value.
-
Spectroscopic Analysis:
-
¹H NMR: The most telling difference is the absence of signals corresponding to the 4-phenyl group in the oxadiazole spectrum. The triazole will show characteristic signals for the phenyl group attached to the nitrogen, while the oxadiazole will only show signals for the two 4-tert-butylphenyl groups.
-
¹³C NMR: The chemical shifts of the heterocyclic ring carbons will differ between the triazole and the oxadiazole.
-
Mass Spectrometry (MS): The oxadiazole will have a molecular ion peak corresponding to its molecular weight (C₂₄H₂₈N₂O, MW ≈ 372.50 g/mol ).[2][3]
-
Prevention and Mitigation:
-
Control of Reaction Temperature: Excessive heat can favor the formation of the thermodynamically stable oxadiazole. Follow the recommended temperature profile for your chosen synthetic protocol.
-
Stoichiometry of Aniline: Ensure that an adequate amount of aniline is used to favor the intermolecular reaction over the intramolecular cyclodehydration.
-
Choice of Catalyst/Solvent: The choice of acid catalyst and solvent can influence the reaction pathway. For instance, phosphorus oxychloride is often used to promote the cyclization to the triazole.
FAQ 2: My final product shows broad peaks in the aromatic region of the ¹H NMR spectrum. What could be the cause?
Answer:
Broad aromatic peaks can indicate the presence of several impurities or conformational isomers. The most common culprits are:
-
Unreacted Starting Materials:
-
4-tert-butylbenzoic acid: If your synthesis starts from the carboxylic acid, its presence will be indicated by a broad singlet for the carboxylic acid proton (typically >10 ppm) and characteristic aromatic signals.
-
Aniline: Residual aniline will show its characteristic aromatic signals and a broad singlet for the -NH₂ protons.
-
-
Incomplete Cyclization: The presence of the N,N'-bis(4-tert-butylbenzoyl)hydrazine intermediate will lead to broad NH peaks and a different set of aromatic signals compared to the final triazole.
-
Presence of the Oxadiazole Impurity: As discussed in FAQ 1, the presence of the oxadiazole will result in overlapping aromatic signals, which can lead to the appearance of broadened peaks if not fully resolved.
Troubleshooting:
-
Purification: Recrystallization is often an effective method to remove these impurities. A solvent system such as ethanol/water or toluene/hexane can be explored. Column chromatography on silica gel can also be employed for more challenging separations.
-
Reaction Monitoring: Use TLC to monitor the reaction progress and ensure the complete consumption of starting materials and intermediates before workup.
FAQ 3: The mass spectrum of my product shows a peak corresponding to a mono-acylated hydrazine. Why did this happen?
Answer:
The presence of a mono-acylated hydrazine, 4-tert-butylbenzohydrazide , indicates an incomplete initial reaction to form the N,N'-diaroylhydrazine intermediate.
Causality:
This typically occurs if:
-
Incorrect Stoichiometry: An insufficient amount of the acylating agent (e.g., 4-tert-butylbenzoyl chloride) was used in the first step of the synthesis.
-
Suboptimal Reaction Conditions: The reaction time or temperature was not sufficient for the second acylation to go to completion.
Prevention:
-
Ensure a slight excess of the acylating agent is used.
-
Monitor the formation of the N,N'-diaroylhydrazine intermediate by TLC before proceeding to the cyclization step.
Experimental Protocols
The following is a general, illustrative protocol for the synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole. Note: This is a representative procedure and may require optimization.
Step 1: Synthesis of N,N'-bis(4-tert-butylbenzoyl)hydrazine
-
To a solution of 4-tert-butylbenzohydrazide (1 equivalent) in a suitable solvent (e.g., pyridine or dichloromethane with triethylamine), add 4-tert-butylbenzoyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting hydrazide is consumed.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum. The crude N,N'-bis(4-tert-butylbenzoyl)hydrazine can be purified by recrystallization from ethanol.
Step 2: Synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
-
A mixture of N,N'-bis(4-tert-butylbenzoyl)hydrazine (1 equivalent) and aniline (1.5-2 equivalents) is heated in the presence of a dehydrating agent/catalyst such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
-
The reaction mixture is heated at reflux for several hours, with progress monitored by TLC.
-
After cooling, the reaction mixture is carefully poured into ice-water.
-
The precipitated solid is collected by filtration, washed with a dilute sodium bicarbonate solution, and then with water.
-
The crude product is dried and can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Visualizing the Synthetic Pathway and Potential Side Reactions
The following diagrams illustrate the key transformations and potential pitfalls in the synthesis.
Caption: Synthetic workflow for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole and common impurities.
Data Summary of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (Predicted) |
| 4-tert-butylbenzoic acid | C₁₁H₁₄O₂ | 178.23 | ~1.3 ppm (s, 9H), ~7.5 ppm (d, 2H), ~8.0 ppm (d, 2H), >10 ppm (br s, 1H) |
| 4-tert-butylbenzohydrazide | C₁₁H₁₆N₂O | 192.26 | ~1.3 ppm (s, 9H), ~4.0 ppm (br s, 2H), ~7.4 ppm (d, 2H), ~7.7 ppm (d, 2H), ~9.5 ppm (br s, 1H) |
| N,N'-bis(4-tert-butylbenzoyl)hydrazine | C₂₂H₂₈N₂O₂ | 368.48 | ~1.3 ppm (s, 18H), ~7.5 ppm (d, 4H), ~7.9 ppm (d, 4H), ~10.0 ppm (br s, 2H) |
| 2,5-bis(4-tert-butylphenyl)-1,3,4-oxadiazole | C₂₄H₂₈N₂O | 372.50 | ~1.4 ppm (s, 18H), ~7.6 ppm (d, 4H), ~8.0 ppm (d, 4H) |
| 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole | C₃₀H₃₅N₃ | 449.63 | ~1.3 ppm (s, 18H), ~7.2-7.6 ppm (m, 13H) |
Note: Predicted NMR data is based on chemical structure and data from similar compounds.
References
- Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. Asian Journal of Chemistry, 20(4), 2601-2608. [URL not available]
- Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolinone and Evaluation Anti-Oxidant Activity. Iraqi Journal of Science, 66(5), 1778-1795. [URL not available]
-
2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | C24H22N2O | CID 84782 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
(PDF) Synthesis of some novel 3,5-diaryl-1,2,4-triazole derivatives and investigation of their antimicrobial activities. (2007). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. (2021). Molecules, 26(11), 3183. [Link]
- Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. (2019). Indonesian Journal of Chemistry, 19(2), 483-490. [URL not available]
-
Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. (2019). Bioorganic Chemistry, 86, 476-487. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). Molecules, 9(1), 34-43. [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2020). Molecules, 25(24), 5946. [Link]
- Synthesis of 1,2,4‐Triazole‐3,5‐diamines. (2022). Asian Journal of Organic Chemistry, 11(7), e202200229. [URL not available]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2020). Chemical Science, 11(20), 5226-5231. [Link]
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S39. [URL not available]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). Molecules, 9(1), 34-43. [Link]
-
Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. (2024). Molecules, 29(13), 2959. [Link]
- Synthesis of 6‐aryl substituted 3‐(5′‐phenyl‐2H‐tetrazole‐2′‐methylene)-s-triazolo[3,4-b]-l,3,4-thiadiazoles. (1995). Phosphorus, Sulfur, and Silicon and the Related Elements, 105(1-4), 185-190. [URL not available]
- Product Class 8: 1,3,4-Oxadiazoles. (2004). Science of Synthesis, 13, 633-702. [URL not available]
-
synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved from [Link]
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-268. [URL not available]
- Process for the preparation of triazole antifungal drug, its intermediates and polymorphs thereof. (2013).
-
tert-Butylhydrazine monohydrochloride | C4H13ClN2 | CID 81889 - PubChem. (n.d.). PubChem. Retrieved from [Link]
- Synthesis, characterization and biological evaluation of novel 2, 5 substituted- 1, 3, 4 oxadiazole derivatives. (2017).
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2434. [Link]
Sources
troubleshooting OLED device failure with 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
Introduction for the Researcher
Welcome to the technical support guide for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ). As a Senior Application Scientist, I have designed this center to move beyond simple procedural checklists. My goal is to provide you with a framework for diagnosing and resolving common (and uncommon) issues encountered when integrating TAZ into your Organic Light-Emitting Diode (OLED) device architectures.
TAZ is widely employed as an electron-transport and hole-blocking material, particularly in blue phosphorescent OLEDs (PhOLEDs), due to its deep HOMO level and high triplet energy.[1] However, its inherent material properties, such as low electron mobility and potential for instability, can present significant challenges during device fabrication and operation, leading to suboptimal performance and premature failure.[2]
This guide is structured in a question-and-answer format to directly address the problems you are likely observing in the lab. We will explore the causality behind these failures, linking observable phenomena to the material properties of TAZ and the physics of the overall device stack.
Material Properties Reference Table
For quick reference, the key electronic and physical properties of TAZ are summarized below. Understanding these parameters is the first step in diagnosing device-level problems.
| Property | Value | Significance in OLEDs |
| Chemical Formula | C₃₀H₂₇N₃ | Governs molecular weight and van der Waals interactions. |
| HOMO Level | ~6.3 eV[1] | Deep level provides excellent hole-blocking capabilities.[1] |
| LUMO Level | ~2.7 eV[1] | Determines electron injection efficiency from the cathode. |
| Triplet Energy (Eᴛ) | ~2.7 eV[1] | High energy is crucial for confining excitons in blue phosphorescent emitters.[1] |
| Melting Point | 231 - 235 °C[1] | Indicates thermal stability for vacuum deposition processes. |
| Appearance | White Powder/Crystals[1] | --- |
Troubleshooting Guide: From Device Failure to Root Cause
Category 1: Electrical Performance Issues
Question 1: Why is the turn-on voltage of my TAZ-based OLED unusually high?
A high turn-on voltage is a classic indicator that significant energy is being lost before charge carriers can efficiently inject and recombine in the emissive layer (EML). With TAZ, this problem often originates from two primary sources: poor electron injection and low electron mobility.
Potential Causes & Explanation:
-
Energy Barrier at the TAZ/Cathode Interface: Efficient electron injection requires close alignment between the LUMO energy level of the TAZ layer and the work function of the cathode.[2] A significant mismatch creates a large energy barrier (an injection barrier) that electrons must overcome, requiring a higher applied voltage.
-
Causality: TAZ has a LUMO of approximately 2.7 eV.[1] If you are using a high work function cathode like Aluminum (~4.2 eV) without a proper electron injection layer (EIL), the injection barrier is substantial.
-
-
Low Electron Mobility of TAZ: Research has indicated that TAZ exhibits relatively low electron mobility.[2] This means that even once electrons are injected into the TAZ layer, they move slowly towards the EML. This low conductivity contributes to a large voltage drop across the TAZ layer itself, increasing the overall device operating voltage.
-
Excessive TAZ Layer Thickness: A thicker-than-optimal TAZ layer can exacerbate the voltage drop issue due to its low mobility. While a certain thickness is needed to prevent exciton quenching by the cathode, an excessively thick layer acts as a large series resistance. Studies have shown that optimizing the thickness of the electron transport layer is critical for device performance.[3]
Diagnostic & Troubleshooting Protocol:
-
Review Your Device Architecture:
-
Step 1: Confirm the presence and thickness of an appropriate Electron Injection Layer (EIL), such as Lithium Fluoride (LiF) or Cesium Carbonate (Cs₂CO₃), between the TAZ and the Aluminum (Al) cathode. An EIL with a thickness of 0.5-1.0 nm can significantly lower the electron injection barrier.[3]
-
Step 2: Analyze the intended vs. actual thickness of your deposited TAZ layer using ellipsometry or a quartz crystal microbalance (QCM).
-
-
Experimental Variation (Thickness Series):
-
Step 1: Fabricate a series of devices where the TAZ layer thickness is systematically varied (e.g., 20 nm, 30 nm, 40 nm, 50 nm) while keeping all other layers constant.
-
Step 2: Measure the current density-voltage-luminance (J-V-L) characteristics for each device.
-
Step 3: Plot the turn-on voltage (defined at a luminance of 1 cd/m²) against TAZ thickness. An upward trend will confirm that the TAZ layer's resistance is a primary contributor to the high voltage.
-
DOT Diagram: Electron Injection Barrier
Caption: Energy barrier at the Cathode-TAZ interface.
Question 2: My device shows high leakage current and low efficiency. Could TAZ be the cause?
High leakage current suggests that a significant portion of the current is passing through the device without contributing to light emission. This often points to electrical shorts or pathways where charge carriers bypass the recombination zone.
Potential Causes & Explanation:
-
Morphological Instability and Crystallization: Amorphous (non-crystalline) thin films are generally desired for OLEDs to ensure uniform charge transport and prevent defects.[4] While not extensively documented specifically for TAZ, small molecules are prone to crystallization over time, especially when subjected to Joule heating during device operation. This process creates grain boundaries in the TAZ film.
-
Causality: These grain boundaries act as morphological defects, creating pathways for current to leak through the device. Furthermore, any roughness in the TAZ film can lead to an uneven electric field, creating "hot spots" where current density is extremely high, leading to localized shorts and device burnout.
-
-
Substrate Roughness: The issue can be initiated before TAZ deposition. A high peak-to-valley roughness on the underlying Indium Tin Oxide (ITO) anode can propagate through the subsequent layers.[3][5] If a spike on the ITO is tall enough, it can create a thinned region in the organic stack, leading to a short circuit between the anode and cathode.
-
Ineffective Hole Blocking: While TAZ is selected for its hole-blocking capabilities, this function can be compromised. If holes "leak" past the EML and through the TAZ layer, they recombine non-radiatively at the cathode. This reduces efficiency and can contribute to degradation at the TAZ/cathode interface. This leakage is more probable if the TAZ layer is too thin or has morphological defects.
Diagnostic & Troubleshooting Protocol:
-
Characterize Film Morphology:
-
Step 1: Deposit a TAZ film on a relevant substrate (e.g., ITO/HTL/EML) under the same conditions used for your device fabrication.
-
Step 2: Analyze the film's surface morphology using Atomic Force Microscopy (AFM). Look for signs of crystallization (distinct grains) and quantify the root-mean-square (RMS) roughness. High roughness is a strong indicator of potential leakage pathways.[6]
-
Step 3 (Optional): Perform a thermal annealing study. Anneal the TAZ film at various temperatures (e.g., 80°C, 100°C, 120°C) and re-measure the morphology with AFM. This will reveal the material's thermal stability and propensity to crystallize.[7]
-
-
Substrate Quality Control:
-
Step 1: Before device fabrication, characterize the surface roughness of your ITO substrates with AFM. An RMS roughness of < 2 nm is typically desired.
-
Step 2: Ensure a rigorous and consistent ITO cleaning protocol is in place (e.g., sequential sonication in detergent, DI water, acetone, and isopropanol, followed by UV-Ozone treatment).
-
-
Fabricate Hole-Only Devices (HODs):
-
Step 1: Construct a device with the structure: ITO / Hole-Transporting Layer (HTL) / TAZ / HTL / Anode (e.g., Gold).
-
Step 2: Measure the J-V characteristics. A high current density at low voltage would indicate that holes are readily transported through the TAZ layer, suggesting it may not be an effective-enough barrier in your full device stack, possibly due to thickness or quality issues.
-
DOT Diagram: Leakage Pathway due to Crystallization
Caption: Current leakage through grain boundaries in a crystallized TAZ film.
Category 2: Device Lifetime and Stability Issues
Question 3: My OLED's brightness rapidly decreases, and/or dark spots appear. What is the role of TAZ in this degradation?
Rapid luminance decay and the formation of dark spots are hallmarks of material and interfacial degradation. Given that TAZ has been reported to have "poor material stability," it is a prime suspect in devices with short operational lifetimes.[2]
Potential Causes & Explanation:
-
Intrinsic Electrochemical Instability: During device operation, molecules in the transport layers undergo repeated reduction and oxidation cycles. If the TAZ molecule is not electrochemically robust, it can degrade into non-emissive species. These degradation products can act as exciton quenching sites or charge traps, reducing the device's quantum efficiency over time.[2]
-
Degradation at the TAZ/EIL/Cathode Interface: The interface between the organic ETL and the cathode is one of the most vulnerable regions in an OLED. Charge accumulation at this interface, exacerbated by TAZ's low electron mobility, can accelerate the chemical degradation of the TAZ molecules. Furthermore, reactive metals like aluminum can potentially interact with the organic layer, or metal ions can diffuse into the TAZ layer, creating quenching sites.[8]
-
Formation of Dark Spots: Dark spots are typically caused by the ingress of oxygen and moisture, which leads to the delamination or oxidation of the cathode.[4] While primarily an encapsulation issue, this can be accelerated by poor film morphology. A rough or non-uniform TAZ surface can create stress in the overlying cathode, leading to pinholes or weak points where atmospheric contaminants can penetrate.
Diagnostic & Troubleshooting Protocol:
-
Accelerated Lifetime Testing:
-
Step 1: Operate devices at a high constant current density (e.g., 50-100 mA/cm²) and monitor the luminance and voltage over time.
-
Step 2: Compare the lifetime (e.g., T₅₀, the time for luminance to drop to 50% of its initial value) of your TAZ-based device with a control device using a more stable, high-mobility ETL (e.g., Bphen or TPBi), if available. A significantly shorter lifetime for the TAZ device points to its intrinsic instability.[2]
-
-
Post-Mortem Device Analysis:
-
Step 1: After a device has failed, carefully delayer it (e.g., using tape stripping) under an inert atmosphere.
-
Step 2: Use analytical techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS) to analyze the chemical composition of the TAZ layer and its interfaces. Look for changes in chemical bonds or the presence of metal oxides that would indicate degradation.
-
-
Encapsulation and Substrate Inspection:
-
Step 1: Use optical microscopy to inspect failed devices. Look for the characteristic growth of black spots or areas of delamination.
-
Step 2: Review and optimize your encapsulation process (e.g., ensuring a low-oxygen/moisture environment during sealing, using high-quality getters and adhesives).
-
DOT Diagram: Degradation Feedback Loop
Caption: Vicious cycle of TAZ degradation driven by low mobility.
Frequently Asked Questions (FAQs)
Q: How do I ensure I am using high-purity TAZ, and why is it critical? A: Purity is paramount. Even trace impurities can act as charge traps or quenching centers, severely limiting device lifetime. Always source materials from reputable suppliers who provide purity specifications (typically >99.5%). Sublimed-grade materials are recommended for vacuum deposition as this process removes lower volatility impurities. Before use, it is good practice to run a small sample through a differential scanning calorimeter (DSC) to verify the melting point against literature values; a broad or depressed melting point can indicate impurities.[1]
Q: What is the optimal deposition rate for TAZ? A: The optimal rate balances throughput with film quality. While there is no universal value, a good starting point for thermal evaporation is 0.5-2.0 Å/s. A very slow rate can incorporate more contaminants from the vacuum chamber, while a very high rate can lead to increased surface roughness and a less ordered molecular orientation.[9] It is advisable to perform a rate-dependence study and characterize the resulting film morphology via AFM to determine the optimal conditions for your specific evaporator.
Q: Can I use TAZ in a solution-processed OLED? A: TAZ is a small molecule primarily designed for vacuum thermal evaporation. Its solubility in common organic solvents may be limited, making it challenging to form high-quality, uniform films via spin-coating or inkjet printing.[10] If attempting solution processing, extensive solvent screening and optimization of coating parameters would be necessary. The formation of crystalline aggregates upon solvent evaporation is a significant risk that can lead to device shorts.[11]
Q: My blue PhOLED has poor color stability and the spectrum shifts over time. Is TAZ involved? A: Yes, indirectly. TAZ's primary role is to confine triplet excitons within the EML. If the TAZ layer is too thin, has pinholes, or degrades over time, excitons can diffuse to and be quenched at the cathode. More importantly, if the charge balance is poor (due to TAZ's low electron mobility), the recombination zone can shift within the EML as the device ages and charge traps form. This shift can alter the micro-environment around the emissive dopant molecules, changing the emission color and leading to poor color stability.
References
- (Reference details to be compiled
-
Improving the performance of OLEDs by controlling the molecular orientation in charge carrier transport layers. (2021). ResearchGate. [Link]
- (Reference details to be compiled
- (Reference details to be compiled
-
Impact of Layer Materials, Their Thicknesses, and Their Reflectivities on Emission Color and NVIS Compatibility in OLED Devices for Avionic Display Applications. (2023). MDPI. [Link]
- (Reference details to be compiled
-
Manufacturing of OLEDs – challenges and solutions. (2013). eeNews Europe. [Link]
-
Effect of thermal annealing on an emissive layer containing a blend of a small molecule and polymer as host for application in OLEDs. (2016). NIH National Library of Medicine. [Link]
- (Reference details to be compiled
-
Surface roughness effects and their influence on the degradation of organic light emitting devices. (2000). ResearchGate. [Link]
- (Reference details to be compiled
-
Degradation mechanisms in organic light emitting diodes. (2014). ResearchGate. [Link]
-
Growth, structure and morphology of organic thin films. (2008). RWTH Publications. [Link]
-
Leakage-free solution-processed organic light-emitting diode using a ternary host with single-diode emission area up to 6 × 11.5 cm2. (2018). RSC Advances. [Link]
- (Reference details to be compiled
- (Reference details to be compiled
- (Reference details to be compiled
- (Reference details to be compiled
-
The Blue Problem: OLED Stability and Degradation Mechanisms. (2021). NIH National Library of Medicine. [Link]
- (Reference details to be compiled
-
Surface Roughness, Residual Stress, and Optical and Structural Properties of Evaporated VO2 Thin Films Prepared with Different Tungsten Doping Amounts. (2023). MDPI. [Link]
Sources
- 1. ossila.com [ossila.com]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effect of thermal annealing on an emissive layer containing a blend of a small molecule and polymer as host for application in OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The research of acute toxicity of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Thermal Annealing On the Morphology of Polymer–Fullerene Blends for Organic Solar Cells | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
Technical Support Center: Degradation Pathways of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole. This guide is designed to provide both foundational knowledge and practical troubleshooting advice for your experiments. Given the specific nature of this highly substituted triazole, direct literature on its degradation is sparse. Therefore, this document synthesizes established principles from analogous 1,2,4-triazole-containing compounds, particularly triazole fungicides, to provide a robust framework for your investigations.
Understanding the Stability of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
The 1,2,4-triazole ring is an aromatic heterocycle, which generally confers significant chemical stability.[1] However, the extensive substitution on your compound of interest—two 4-tert-butylphenyl groups and a phenyl group—will profoundly influence its reactivity and subsequent degradation pathways. The bulky tert-butyl groups may sterically hinder enzymatic attack, while the phenyl rings provide multiple sites for oxidative modification.
Key Stability Considerations:
-
Hydrolytic Stability: The 1,2,4-triazole ring is generally resistant to hydrolysis under neutral pH conditions. However, strong acidic or basic conditions, particularly at elevated temperatures, could potentially lead to ring opening, although this is not typically the primary degradation route.[1]
-
Thermal Stability: While many 1,2,4-triazoles are thermally stable, high temperatures (e.g., above 200°C) can lead to decomposition, potentially involving the loss of nitrogen gas.[1] The specific thermal liability of this compound should be determined experimentally using techniques like thermogravimetric analysis (TGA).
-
Photostability: Aromatic compounds can be susceptible to photodegradation. The phenyl and triazole rings in this molecule are likely to absorb UV radiation, which could initiate degradation reactions, especially in the presence of photosensitizers.
Potential Degradation Pathways
Based on studies of other complex triazole derivatives, particularly fungicides, we can propose several likely degradation pathways for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole. These pathways are not mutually exclusive and may occur concurrently depending on the experimental conditions.
Caption: Proposed general degradation pathways for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your degradation studies.
Question 1: I am not observing any degradation of my compound in my microbial culture. What are the likely reasons?
Answer:
Several factors could contribute to the apparent recalcitrance of the compound:
-
Microbial Strain Specificity: The microorganisms you are using may lack the specific enzymatic machinery (e.g., cytochrome P450 monooxygenases) required to initiate the degradation of this sterically hindered molecule.
-
Recommendation: Screen a wider variety of microorganisms, including those known to degrade other persistent organic pollutants. Consider using a mixed microbial consortium from a contaminated site, as this can provide a broader range of metabolic capabilities.[2]
-
-
Toxicity of the Compound: High concentrations of the parent compound or a metabolite may be toxic to the microorganisms, inhibiting their metabolic activity.
-
Recommendation: Perform a dose-response study to determine the optimal, non-inhibitory concentration of the compound for your degradation experiments.
-
-
Insufficient Acclimation Time: The microorganisms may require a period of acclimation to induce the necessary degradative enzymes.
-
Recommendation: Extend the incubation time of your experiment. Consider a sequential culture approach where the microorganisms are gradually exposed to increasing concentrations of the compound.
-
-
Bioavailability: The compound may have low aqueous solubility, limiting its availability to the microorganisms.
-
Recommendation: Ensure adequate mixing and consider the use of a co-solvent (ensure the co-solvent is not a preferred carbon source) or a surfactant to increase bioavailability. However, be mindful that these additives can also affect microbial activity.
-
Question 2: I see the parent compound disappearing, but I cannot detect any degradation products using my current LC-MS/MS method. What should I check?
Answer:
This is a common challenge, and the issue could be related to sample preparation, chromatography, or the nature of the degradation products themselves.
-
Polarity of Metabolites: Degradation often involves the introduction of polar functional groups (e.g., hydroxyl groups). Your degradation products may be too polar to be retained on a standard C18 column or to be efficiently extracted from an aqueous matrix using common solid-phase extraction (SPE) sorbents. Many common metabolites of triazole fungicides are highly polar.[3]
-
Recommendation:
-
Modify your chromatography: Try a polar-embedded or polar-endcapped C18 column, or switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Adjust your mobile phase: Increase the aqueous component of your mobile phase.
-
Alter your extraction method: If using SPE, consider a mixed-mode or polymeric sorbent designed to retain polar compounds. For initial screening, a simple protein precipitation with acetonitrile followed by direct injection of the supernatant can be a good starting point to see if any polar metabolites are present. The QuPPe (Quick Polar Pesticides) method is an example of a technique developed for highly polar analytes.[3]
-
-
-
Formation of Conjugates: In biological systems, metabolites can be conjugated (e.g., with glucose or glutathione) to increase their water solubility and facilitate excretion. These conjugates will have significantly different masses and chromatographic behavior than the parent compound.
-
Recommendation: Use a "full scan" or "all ions" MS acquisition mode to screen for unexpected masses. If you suspect conjugation, consider an enzymatic or chemical hydrolysis step in your sample preparation to release the core metabolite.
-
-
Complete Mineralization: It is possible that the compound is being rapidly and completely degraded to CO2 and H2O, in which case there would be no stable intermediate products to detect.
-
Recommendation: To test for this, you can use a radiolabeled version of your compound (e.g., with ¹⁴C) and monitor the evolution of ¹⁴CO₂.
-
Question 3: My mass spectrometry data shows several potential metabolite peaks, but the fragmentation patterns are not clear. How can I confidently identify the degradation products?
Answer:
Structure elucidation of unknown metabolites requires a systematic approach.
-
High-Resolution Mass Spectrometry (HRMS): If you are not already using it, HRMS (e.g., Q-TOF or Orbitrap) is essential. It provides accurate mass measurements, allowing you to determine the elemental composition of your parent compound and its metabolites. This is the first and most critical step in identification.
-
Isotopic Labeling: Synthesize or procure an isotopically labeled (e.g., ¹³C or ¹⁵N) version of your parent compound. When you run your degradation experiment with a 1:1 mixture of labeled and unlabeled starting material, your metabolites will appear as characteristic doublets in the mass spectrum, confirming their origin from the parent compound.
-
NMR Spectroscopy: If you can isolate a sufficient quantity of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination.[4][5]
-
Reference Standards: The most definitive way to identify a metabolite is to compare its retention time and mass spectrum to an authentic chemical standard. If you hypothesize a particular structure (e.g., a hydroxylated derivative), it may be necessary to synthesize this compound.
Experimental Protocols
Protocol 1: Screening for Photodegradation
This protocol provides a basic framework to assess the susceptibility of the compound to photodegradation.
-
Solution Preparation: Prepare a solution of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole in a relevant solvent (e.g., acetonitrile:water) at a known concentration (e.g., 1-10 µg/mL).
-
Experimental Setup:
-
Transfer aliquots of the solution into quartz tubes (which are transparent to UV light).
-
Prepare "dark" controls by wrapping identical tubes in aluminum foil.
-
Place the tubes in a photolysis reactor equipped with a lamp that simulates solar radiation (e.g., a Xenon lamp).[6] If a dedicated reactor is unavailable, exposure to direct sunlight can be used for a preliminary screen.
-
-
Sampling: At defined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from both the light-exposed and dark control tubes.
-
Analysis: Analyze the samples immediately by LC-MS/MS to determine the concentration of the parent compound. A decrease in concentration in the light-exposed samples compared to the dark controls indicates photodegradation.
-
Metabolite Identification: Analyze the samples using HRMS to screen for the appearance of new peaks corresponding to potential degradation products.
Caption: Workflow for a photodegradation screening experiment.
Protocol 2: Analysis of Triazole Degradation Products by LC-MS/MS
This is a general-purpose method that can be adapted for the analysis of the parent compound and its potential metabolites.
-
Sample Preparation (from aqueous culture):
-
To 1 mL of sample, add 1 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Liquid Chromatography:
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over several minutes. This will elute compounds across a wide polarity range.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for triazoles.[3]
-
Acquisition:
-
For initial screening, use a full scan mode to look for all potential ions.
-
Once potential metabolites are identified, develop a Multiple Reaction Monitoring (MRM) method for sensitive and specific quantification. This involves selecting a precursor ion (the molecular ion of the analyte) and one or two product ions (fragments).[3]
-
-
Table 1: Example MRM Transitions for Hypothetical Metabolites
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Notes |
| Parent Compound | [M+H]⁺ | Fragment from loss of tert-butyl | Fragment from phenyl ring | To be determined experimentally |
| Hydroxylated Parent | [M+16+H]⁺ | Fragment from loss of tert-butyl | Fragment from hydroxylated phenyl ring | To be determined experimentally |
| 1,2,4-Triazole | 70.0 | 43.0 | - | A common, highly polar metabolite |
Frequently Asked Questions (FAQs)
Q: What are the most common degradation products I should look for? A: Based on analogous compounds, the most common initial degradation step is hydroxylation on one of the aromatic rings or on a tert-butyl group. Cleavage of the C-N bond between the phenyl group and the triazole ring, or between the tert-butylphenyl groups and the triazole ring, could also occur, potentially leading to the formation of 1,2,4-triazole as a core metabolite.[7][8][9]
Q: Is the 1,2,4-triazole ring itself likely to degrade? A: The 1,2,4-triazole ring is generally stable, but it can be degraded, particularly by microbial action or advanced oxidation processes.[6][10] This often involves ring opening to form various linear nitrogen-containing compounds, which are then further mineralized.
Q: How can I differentiate between biotic and abiotic degradation? A: To distinguish between microbial (biotic) and chemical (abiotic) degradation, you must include appropriate controls in your experiments. A sterile control (e.g., autoclaved soil slurry or culture medium) containing the compound will account for any abiotic degradation such as hydrolysis. Comparing the degradation in this control to your live experimental system will reveal the contribution of microorganisms.
Q: My compound has very low water solubility. How will this affect my degradation studies? A: Low water solubility can be a significant challenge, as it limits the bioavailability of the compound to microorganisms and can complicate analytical measurements. You may need to use a solubilizing agent, but be sure to run controls to ensure the agent itself is not affecting the experiment. For soil studies, the compound will likely adsorb to soil particles, and your analytical method must be able to efficiently extract it from the solid matrix.
References
-
ResearchGate. (2025). Degradation of 1,2,4-Triazole fungicides in the environment. Available at: [Link]
-
ResearchGate. (2020). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at: [Link]
-
ResearchGate. (2018). Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. Available at: [Link]
-
ACS Publications. (2026). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters. Available at: [Link]
-
EPA. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. Available at: [Link]
-
EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry-LC-MS/MS. Available at: [Link]
-
ISRES. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. Available at: [Link]
-
FAO. (n.d.). 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY. Available at: [Link]
-
PubMed. (2018). Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Available at: [Link]
-
MDPI. (2025). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Available at: [Link]
-
ResearchGate. (2004). 4-(4-tert-Butylphenyl)-3,5-di-2-pyridyl-4H-1,2,4-triazole. Available at: [Link]
-
ResearchGate. (n.d.). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Available at: [Link]
-
ResearchGate. (2018). Stability of 1,2,4-triazoles?. Available at: [Link]
-
Academic Journals. (n.d.). Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. Available at: [Link]
-
A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (n.d.). Available at: [Link]
-
DESWATER. (n.d.). Degradation of selected triazole fungicides in constructed wetlands with application of biopreparation. Available at: [Link]
-
ACS Omega. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. Available at: [Link]
-
RSC Publishing. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. Available at: [Link]
-
PubMed. (2021). A comprehensive review of 1,2,4-triazole fungicide toxicity in zebrafish (Danio rerio): A mitochondrial and metabolic perspective. Available at: [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]
-
PubMed. (n.d.). Kinetics and products of photo-Fenton degradation of triazophos. Available at: [Link]
-
ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link]
-
AZoQuantum. (2024). Quantum Simulations Reveal Fungicide Metabolism Pathways. Available at: [Link]
-
NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]
-
PubMed. (n.d.). Structure of 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis and NMR Analysis of 1,4-Disubstituted 1,2,3-Triazoles Tethered to Pyridine, Pyrimidine, and Pyrazine Rings. Available at: [Link]
-
Taylor & Francis Online. (2025). Study on the stereoselective degradation of three triazole fungicides in sediment. Available at: [Link]
-
NIH. (n.d.). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. Available at: [Link]
-
NIH. (2023). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]
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Technical Support Center: Enhancing Performance of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole Based Devices
Welcome to the technical support center for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TPT). This guide is designed for researchers, scientists, and professionals in materials science and drug development who are utilizing this versatile triazole derivative in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges and enhance the performance of your TPT-based devices. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the fabrication and testing of electronic devices, particularly Organic Light-Emitting Diodes (OLEDs), where TPT and similar 1,2,4-triazole derivatives are often employed as electron-transporting or hole-blocking materials.[1][2]
Issue 1: Low Device Efficiency (EQE) and High Turn-On Voltage
You've fabricated an OLED with a TPT layer, but the external quantum efficiency (EQE) is significantly lower than expected, and the device requires a high voltage to emit light.
Q: What are the primary causes of low efficiency and high turn-on voltage in my TPT-based OLED?
A: This is a multifaceted problem often stemming from one of three areas: poor charge balance, inefficient energy transfer, or high charge injection barriers. The high nitrogen content in the 1,2,4-triazole core generally promotes good electron transport, but the overall device performance depends critically on the interplay between different layers.[2]
Troubleshooting Protocol:
-
Verify Material Integrity:
-
Problem: Impurities in the TPT source material can act as charge traps or quenching sites, severely degrading performance. Degradation can also occur from exposure to ambient conditions.[3][4]
-
Solution:
-
Ensure the TPT has been purified, preferably via temperature-gradient sublimation.
-
Handle the material in an inert environment (e.g., a glovebox) to prevent degradation from moisture and oxygen.
-
Run thermal analysis (TGA/DSC) to confirm its thermal stability before deposition.
-
-
-
Optimize Thin-Film Morphology:
-
Problem: The morphology of the TPT thin film is critical for efficient charge transport.[5][6] A rough or amorphous film can lead to charge carrier scattering and trapping at grain boundaries, increasing the required operating voltage.
-
Solution:
-
For Vacuum Deposition: Systematically vary the deposition rate (0.5-2.0 Å/s) and substrate temperature. Slower rates can sometimes lead to more ordered film growth.
-
For Solution Processing: Experiment with different solvent systems and concentrations. The choice of solvent can significantly influence film crystallinity and molecular arrangement.[7]
-
Post-Deposition Annealing: Perform thermal annealing at a temperature below the material's glass transition temperature. This provides the molecules with enough energy to rearrange into a more ordered, lower-energy state, improving charge pathways.[8]
-
Verification: Use Atomic Force Microscopy (AFM) to analyze surface roughness and X-Ray Diffraction (XRD) to assess film crystallinity.
-
-
-
Analyze Energy Level Alignment:
-
Problem: A significant energy barrier between the TPT layer and adjacent layers (e.g., the emissive layer or the cathode) will impede charge injection/transport, leading to a high turn-on voltage.[1] For instance, a large mismatch between the LUMO of TPT and the work function of the cathode will create a high barrier for electron injection.
-
Solution:
-
Review the HOMO/LUMO levels of all materials in your device stack. A similar compound, TAZ, has a HOMO/LUMO of 6.3/2.7 eV, making it an effective electron transporter and hole blocker.[1]
-
If a large injection barrier exists, insert a thin electron injection layer (EIL), such as LiF or Cs2CO3, between the TPT and the cathode to lower the injection barrier.
-
Verification: Use Cyclic Voltammetry (CV) or Ultraviolet Photoelectron Spectroscopy (UPS) to experimentally determine the energy levels of your TPT films if data is unavailable.
-
-
Issue 2: High Leakage Current and Device Shorts
Your device shows a significant current flow even at low voltages (below the turn-on voltage) or fails completely due to an electrical short.
Q: What leads to high leakage current or short circuits in my devices?
A: This issue is almost always related to physical defects in the device stack, either within the thin films or arising from the fabrication process.[9]
Troubleshooting Protocol:
-
Initial Visual Inspection:
-
Substrate and Film Quality Control:
-
Problem: Particulates on the substrate or pinholes in the organic layers can create direct pathways between the anode and cathode. Film roughness, as discussed previously, can also create points where the subsequent layer is thin enough to allow a short.
-
Solution:
-
Implement a rigorous substrate cleaning protocol (e.g., sequential sonication in detergent, deionized water, acetone, and isopropanol).
-
Ensure the deposition chamber has a low base pressure to minimize contaminants.
-
Optimize deposition parameters to achieve smooth, pinhole-free films. Use AFM to confirm a low root-mean-square (RMS) roughness.
-
-
-
Electrode Deposition Check:
-
Problem: Aggressive deposition of the top metal electrode can cause metal atoms to penetrate the organic layers, creating a short circuit.
-
Solution: Deposit the metal cathode at a very low rate (< 1 Å/s), especially for the first 10-20 nm, to minimize damage to the underlying TPT layer.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key material properties of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TPT)?
A: TPT is a wide bandgap organic semiconductor. While specific values for this exact molecule require experimental verification, its structure is similar to other triazole derivatives used in electronics, such as TAZ (3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole). Key properties are summarized below based on typical characteristics of this material class.
| Property | Typical Value/Characteristic | Significance in Devices |
| HOMO Level | Deep (e.g., > 6.0 eV) | A deep HOMO level creates a large barrier for holes, making it an excellent hole-blocking material (HBM) .[1] |
| LUMO Level | Low (e.g., ~2.7 eV) | A low LUMO level facilitates electron injection from the cathode, making it a good electron-transporting material (ETM) .[1] |
| Triplet Energy (ET) | High | A high triplet energy is crucial when TPT is used as a host or blocking layer in phosphorescent OLEDs (PhOLEDs) to prevent quenching of the emissive triplets.[1] |
| Thermal Stability | High (Td > 300 °C) | Allows for thermal evaporation without decomposition, which is essential for device fabrication. |
| Morphology | Tends to form amorphous films | While ordered films can improve mobility, stable amorphous morphology can lead to more uniform and robust devices.[5] |
Q2: How do I choose the right synthesis method for TPT and its derivatives?
A: The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved through various methods. A common and effective approach involves the cyclodehydration of N-acylamidrazone derivatives.[2] Another general method involves starting from hydrazides and secondary amides, followed by microwave-induced cyclodehydration, which can produce a range of triazoles with different substitutions.[12] For creating more complex structures, cross-coupling reactions like the Suzuki coupling can be employed to attach aryl groups to a pre-formed triazole core, offering high yields and versatility.[2][13]
Q3: My device performance degrades quickly when exposed to air. Why does this happen and how can I prevent it?
A: The 1,2,4-triazole ring and the organic materials in general can be susceptible to degradation from environmental factors like oxygen and moisture, especially under illumination or electrical bias.[3] This can lead to the formation of charge traps and non-emissive species within the device.
-
Mechanism: Moisture can hydrolyze certain bonds, while oxygen can lead to photo-oxidation, disrupting the π-conjugated system essential for charge transport and luminescence.[4][14]
-
Prevention:
-
Inert Environment: All fabrication and testing steps should ideally be performed in a high-purity inert atmosphere (e.g., a nitrogen or argon-filled glovebox).
-
Encapsulation: Proper device encapsulation is non-negotiable for achieving long operational lifetimes. This involves sealing the device with a barrier material (like glass or specialized barrier films) and an adhesive to prevent the ingress of oxygen and water.
-
Material Purity: Using highly purified materials minimizes intrinsic sources of degradation.
-
Part 3: Visualization & Experimental Workflows
Standard OLED Fabrication Workflow
This diagram outlines the critical steps for fabricating a device using TPT as an electron-transport layer (ETL).
Caption: A typical vacuum deposition workflow for an OLED device.
Troubleshooting Logic for Low EQE
This decision tree provides a logical path for diagnosing the root cause of low device efficiency.
Caption: A decision-making workflow for troubleshooting low EQE.
References
-
Zhang, S.-P., et al. (2004). 4-(4-tert-Butylphenyl)-3,5-di-2-pyridyl-4H-1,2,4-triazole. Acta Crystallographica Section E: Crystallographic Communications, E60, o1113-o1114. [Link]
-
Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry, 44B, 2107-2113. [Link]
-
TME. (2024). Identifying and troubleshooting typical problems related to electronic circuits. TME.eu. [Link]
-
Szych, Z., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5873. [Link]
-
Rojas, G., et al. (2022). Triazole-Functionalized Mesoporous Materials Based on Poly(styrene-block-lactic acid): A Morphology Study of Thin Films. Polymers, 14(11), 2231. [Link]
-
Wang, F., et al. (2016). Degradation of 1,2,4-Triazole fungicides in the environment. Journal of Ecology and Rural Environment, 32(5), 799-805. [Link]
-
Electronics Notes. (n.d.). Electronics Fault Finding Techniques for Beginners. Electronics Notes. [Link]
-
Sci-Hub. (n.d.). 4-(4-tert-Butylphenyl)-3,5-di-2-pyridyl-4H-1,2,4-triazole. Sci-Hub. [Link]
-
Szych, Z., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI. [Link]
-
Wang, Z., et al. (2020). Two platinum(ii) complexes with a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand for efficient green OLEDs. Dalton Transactions, 49(4), 1109-1116. [Link]
-
Rojas, G., et al. (2022). Triazole-Functionalized Mesoporous Materials Based on Poly(styrene-block-lactic acid): A Morphology Study of Thin Films. MDPI. [Link]
-
Bekircan, O., & Büyükgaga, H. (2007). Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. Asian Journal of Chemistry, 19(6), 4683-4690. [Link]
-
ISRES Publishing. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. ISRES Publishing. [Link]
-
Distrelec. (2024). 5 Ways to Troubleshoot Your Electronics Circuit. Distrelec. [Link]
-
ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]
-
Journal of Ecology and Rural Environment. (n.d.). Degradation of 1,2,4-Triazole Fungicides in the Environment. Journal of Ecology and Rural Environment. [Link]
-
K. C. D. de la Cruz, et al. (2018). Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Dalton Transactions, 47, 5848-5860. [Link]
-
Matulaitis, T., et al. (2023). The effect of bipolar charge transport of derivatives of 1-phenyl-1H-benzo[d]imidazole with horizontal molecular orientation on the performance of OLEDs based on thermally activated delayed fluorescence or phosphorescence. Journal of Materials Chemistry C. [Link]
-
Rojas, G., et al. (2022). Triazole-Functionalized Mesoporous Materials Based on Poly(styrene-block-lactic acid): A Morphology Study of Thin Films. PubMed. [Link]
-
Ullah, H., et al. (2016). The structural, electro-optical, charge transport and nonlinear optical properties of oxazole (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one derivative. ResearchGate. [Link]
-
Kim, M., et al. (2019). The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. RSC Advances, 9(4), 2153-2159. [Link]
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resolving solubility issues with 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
A Guide to Resolving Solubility Challenges for Researchers
Welcome to the technical support guide for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (referred to herein as Compound T). This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale to empower you to overcome these challenges effectively.
Part 1: A Chemist's Quick Assessment of Compound T
Before diving into experimental work, a structural analysis of Compound T provides critical clues to its solubility behavior.
-
High Aromaticity and Molecular Weight: The molecule is dominated by four phenyl rings. Large aromatic systems are notoriously hydrophobic and tend to have low solubility in polar solvents like water.[1][2] The increasing number of aromatic rings and alkyl substitutions generally leads to decreased water solubility.[2][3]
-
Non-polar Character: The two tert-butyl groups and the overall hydrocarbon-rich structure make the molecule highly non-polar. Following the fundamental principle of "like dissolves like," we can predict that Compound T will favor non-polar organic solvents over polar ones.[4][5]
-
The Triazole Core: While the parent 1,2,4-triazole ring is polar and water-soluble, its contribution to the overall polarity of this large, substituted molecule is minimal.[6] However, the nitrogen atoms in the triazole ring can act as hydrogen bond acceptors and may have a slight influence on its solubility in certain polar aprotic solvents.[5] The triazole ring may also impart a weakly basic character, suggesting that solubility could be influenced by pH.
Part 2: Systematic Troubleshooting Workflow for Solubility Issues
When encountering a solubility problem with a new compound, a systematic approach is more efficient than random trial-and-error. This workflow is designed to guide you from initial solvent screening to the preparation of a stable stock solution.
Caption: A systematic workflow for resolving solubility issues.
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for determining the solubility of Compound T.
Protocol 1: Rapid Kinetic Solubility Screening
This method is a fast, qualitative way to screen multiple solvents using a small amount of compound. It helps identify promising candidates for further quantitative analysis.
Materials:
-
Compound T
-
A panel of solvents (see table below)
-
Small glass vials (e.g., 1.5 mL) with caps
-
Vortex mixer
-
Pipettors
Procedure:
-
Preparation: Weigh approximately 1 mg of Compound T into each vial.
-
Solvent Addition: Add 100 µL of a single solvent to the first vial. This represents a target concentration of 10 mg/mL.
-
Mixing: Cap the vial and vortex vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution against a dark background. Look for any undissolved particles.
-
Incremental Addition: If the compound is not fully dissolved, add another 100 µL of the solvent (total volume 200 µL, concentration now 5 mg/mL) and repeat the vortexing and observation.
-
Continue Dilution: Continue adding solvent in 100 µL increments until the compound is fully dissolved or you reach a volume of 1 mL (1 mg/mL).
-
Record Results: Record the approximate concentration at which the compound dissolved for each solvent tested.
-
Repeat: Repeat steps 2-7 for each solvent in your panel.
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the true equilibrium solubility of a compound.[7]
Materials:
-
Compound T
-
Chosen solvent or buffer system from Protocol 1
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents, or PVDF for aqueous)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add Excess Solid: Add an excess amount of Compound T to a vial (e.g., 5-10 mg to 1 mL of solvent). It is crucial that solid material remains undissolved to ensure saturation.[7]
-
Equilibration: Cap the vial securely and place it on an orbital shaker. Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours. This extended time is necessary to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant. Do not disturb the solid at the bottom.
-
Filtration: Immediately filter the sample through a syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.
-
Quantification: Dilute the filtered solution to a suitable concentration and analyze it using a pre-calibrated HPLC or UV-Vis method to determine the exact concentration of dissolved Compound T. This concentration is the thermodynamic solubility.
Part 4: Data Presentation & Solvent Selection
To aid in your solvent selection, the following table summarizes the properties of common laboratory solvents.
| Solvent | Polarity Index | Type | Boiling Point (°C) | Notes |
| Water | 10.2 | Polar Protic | 100 | Unlikely to be a good solvent for Compound T. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | 189 | A powerful solvent for many organic compounds; often used for stock solutions.[8] |
| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | 153 | Similar to DMSO, good for dissolving non-polar compounds. |
| Acetonitrile | 5.8 | Polar Aprotic | 82 | A common solvent in chromatography. |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | 66 | Good for dissolving large organic molecules. |
| Dichloromethane (DCM) | 3.1 | Non-polar | 40 | A common solvent for non-polar compounds.[4] |
| Toluene | 2.4 | Non-polar | 111 | Good for dissolving aromatic compounds.[4] |
| Hexane | 0.1 | Non-polar | 69 | Suitable for highly non-polar compounds. |
Part 5: Frequently Asked Questions (FAQs)
Q1: I've tried dissolving Compound T in DMSO, but it crashes out when I add it to my aqueous buffer. What's happening?
This is a classic case of exceeding the kinetic solubility . You have created a supersaturated solution. DMSO is a very strong organic solvent that can dissolve high concentrations of non-polar compounds.[9] When you dilute this DMSO stock into an aqueous buffer, the overall solvent environment becomes much more polar. Compound T is no longer soluble at that high concentration in the new, more aqueous environment and precipitates out.
Solution:
-
Decrease the Stock Concentration: Lower the concentration of Compound T in your DMSO stock.
-
Decrease the Final Concentration: Ensure the final concentration in your aqueous buffer is below the compound's thermodynamic solubility in that specific buffer.
-
Increase the Co-solvent Percentage: Increase the final percentage of DMSO in your assay (e.g., from 1% to 5%), but be mindful of its potential effects on your biological system. Co-solvents work by reducing the overall polarity of the aqueous medium.[10]
Caption: Kinetic vs. Thermodynamic Solubility.
Q2: Can I heat the solution to get Compound T to dissolve?
Yes, heating will generally increase the solubility of a solid in a liquid. However, this should be done with caution for two main reasons:
-
Supersaturation: Upon cooling, the compound may crash out of solution if the concentration is above its solubility at room temperature. This is a common technique in recrystallization but not for preparing stable stock solutions.
-
Compound Stability: You must be certain that Compound T is stable at elevated temperatures and will not degrade. A preliminary stability test (e.g., by HPLC) is recommended if you plan to use heat.
Q3: The triazole ring looks like it could be protonated. Can I use pH to increase solubility?
Theoretically, yes. 1,2,4-triazoles are weakly basic. Lowering the pH of an aqueous solution could protonate one of the nitrogen atoms, creating a cationic species that would be significantly more water-soluble.
Practical Considerations:
-
Limited Effect: Given the large, non-polar nature of the rest of the molecule, the effect of protonating the triazole ring may be modest. The hydrophobic character of the three large phenyl substituents will likely still dominate.
-
Applicability: This strategy is only relevant if your final application is in an aqueous buffer. It is not applicable for organic solvents.
-
Experimental Test: To test this, attempt to dissolve Compound T in a series of acidic buffers (e.g., pH 4, 5, 6) using the shake-flask method (Protocol 2) and compare the results to its solubility in a neutral buffer (pH 7.4).
Q4: My compound has "oiled out" instead of dissolving. What should I do?
"Oiling out" occurs when the compound melts before it dissolves, or when it comes out of solution as a liquid instead of a solid.[11] This often happens when trying to dissolve a compound in a hot solvent, and its melting point is lower than the solvent's boiling point. Given Compound T's high melting point (~231-235 °C), this is more likely to happen if it is an amorphous solid or if impurities are present that lower its melting point.
Solution:
-
Switch Solvents: Try a solvent with a lower boiling point.
-
Use More Solvent: The concentration may be too high. Add more solvent at a lower temperature and attempt to dissolve it with vigorous stirring or sonication before heating.
References
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
University of Sydney. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]
- Nambiar, A. G., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(5), 584–588.
-
Nichols, L. (2022). 3.6F: Troubleshooting. In Organic Chemistry Laboratory Techniques. LibreTexts. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
- Al-Ghabeish, M., et al. (2015). Accuracy of calculated pH-dependent aqueous drug solubility. Journal of Pharmaceutical Sciences, 104(3), 1027-1036.
-
LibreTexts. (2023). Solubility Rules. Retrieved from [Link]
- Patel, V. R., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
-
Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved from [Link]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
- Alam, M. J., et al. (2022).
-
ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? Retrieved from [Link]
- Shah, V. P., et al. (2016). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 23(2), 6-11.
-
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of selected aromatic compounds in water at 25 °C. Retrieved from [Link]
- Meyder, A., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(20), 11475-11514.
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]
-
Reddit. (2012). Aromatic rings and solubility. r/askscience. Retrieved from [Link]
-
ACS Publications. (n.d.). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
Hansen Solubility Parameters. (n.d.). HSP Basics. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
-
Guseva, A. N., & Parnov, Ye. I. (1964). The Solubility of Several Aromatic Hydrocarbons in Water. DTIC. Retrieved from [Link]
-
Preprints.org. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
MDPI. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2019). How do I calculate solubility of a compound using a turbidity assay? Retrieved from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Park, K. (2000). Hansen Solubility Parameters. Retrieved from [Link]
-
PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]
-
ResearchGate. (2017). Solubility of triazole? Retrieved from [Link]
-
Journal of Drug Discovery and Therapeutics. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Evotec. (n.d.). Turbidimetric Solubility Fact Sheet. Retrieved from [Link]
-
Williams, D. (2019, October 30). Introduction to the Hansen Solubility Parameters 5381 2019 [Video]. YouTube. [Link]
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- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
Welcome to the technical support guide for the synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges and side reactions encountered during this synthesis. Our goal is to equip you with the causal understanding needed to optimize your reaction outcomes, ensuring both high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and common synthetic route for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole?
A common and effective method is the cyclocondensation of an N,N'-diacylhydrazine with a primary amine. For this specific molecule, the route involves two key steps:
-
Formation of the Diacylhydrazine Intermediate: Reacting two equivalents of 4-tert-butylbenzoyl chloride with one equivalent of hydrazine hydrate to form N,N'-bis(4-tert-butylbenzoyl)hydrazine.
-
Cyclization: Heating the N,N'-bis(4-tert-butylbenzoyl)hydrazine intermediate with aniline, typically in the presence of a dehydrating agent or catalyst such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or simply at high temperatures (thermal cyclization).
This approach is a variation of well-established methods for creating 3,4,5-trisubstituted-4H-1,2,4-triazoles.[1][2] The symmetrical nature of the C3 and C5 substituents makes the diacylhydrazine intermediate an ideal precursor.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yield is the most frequently reported issue. The root cause is typically a combination of incomplete reaction and the formation of stable byproducts. The primary culprits are:
-
Incomplete Cyclization: The final ring-closing dehydration step can be sluggish. You may be isolating the N,N'-bis(4-tert-butylbenzoyl)hydrazine intermediate or a partially reacted acyclic precursor.
-
Competing Side Reactions: The most significant competing reaction is the formation of 2,5-bis(4-tert-butylphenyl)-1,3,4-oxadiazole. This pathway becomes dominant under certain conditions.
-
Sub-optimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or an ineffective dehydrating agent can all suppress the desired reaction pathway.
-
Purification Losses: The target compound and the major oxadiazole byproduct can have similar solubilities, sometimes leading to co-crystallization or difficult separation by column chromatography, thereby reducing the isolated yield.
Q3: I've isolated a major byproduct that is highly crystalline and has a similar mass to my product. What is it likely to be?
This is almost certainly the 2,5-bis(4-tert-butylphenyl)-1,3,4-oxadiazole . This side product arises from the intramolecular cyclization of the N,N'-bis(4-tert-butylbenzoyl)hydrazine intermediate, with the elimination of water. This reaction competes directly with the desired intermolecular reaction with aniline followed by cyclization.[3][4]
The formation of this byproduct is favored by:
-
High Temperatures without an efficient amine nucleophile: If the aniline is not present or its nucleophilicity is reduced, the diacylhydrazine will cyclize on itself.
-
Strongly acidic/dehydrating conditions: Reagents like concentrated sulfuric acid or PPA can aggressively promote water elimination, sometimes favoring the kinetically faster oxadiazole formation.
You can distinguish the desired triazole from the oxadiazole byproduct using standard analytical techniques.
| Property | Target: 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole | Byproduct: 2,5-bis(4-tert-butylphenyl)-1,3,4-oxadiazole |
| Formula | C₃₂H₃₉N₃ | C₂₂H₂₆N₂O |
| Molecular Weight | 477.68 g/mol | 334.46 g/mol |
| Key ¹H NMR Signals | Phenyl-H signals (N-phenyl group) present around 7.2-7.5 ppm. | Absence of signals corresponding to the N-phenyl group. |
| ¹³C NMR Signals | Two distinct signals for the triazole ring carbons. | One signal for the two equivalent oxadiazole ring carbons. |
| FT-IR (KBr, cm⁻¹) | Absence of C=O stretch. Presence of C=N and C-N stretches. | Absence of N-H and C=O stretches. Strong C-O-C stretch. |
Q4: How can I suppress the formation of the 1,3,4-oxadiazole byproduct and favor the triazole?
Optimizing the reaction to favor the triazole involves manipulating the kinetics to ensure the aniline-mediated pathway is dominant.
-
Control the Temperature: Instead of a one-pot, high-temperature reaction, consider a stepwise approach. First, form the N,N'-diacylhydrazine at a moderate temperature. Then, add aniline and the cyclizing agent/catalyst and carefully increase the temperature to the optimum for triazole formation (e.g., 120-150 °C), rather than excessively high temperatures (>200 °C) which can favor oxadiazole formation.
-
Use an Appropriate Catalyst: Phosphorus oxychloride (POCl₃) is often effective. It activates the carbonyl groups of the diacylhydrazine, making them more susceptible to nucleophilic attack by aniline, thereby promoting the desired pathway over direct intramolecular cyclization.
-
Stoichiometry: Ensure a slight excess of aniline is used to push the equilibrium towards the formation of the aniline adduct intermediate.
-
Solvent Choice: Using a high-boiling point, inert solvent like sulfolane, xylene, or diphenyl ether can help maintain a consistent and controllable reaction temperature.
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Actions & Explanations |
| Low or No Product Formation (Mainly Starting Materials Recovered) | 1. Insufficient Temperature/Time: The activation energy for cyclization has not been met. 2. Ineffective Water Removal: Water produced during the reaction can cause hydrolysis of intermediates, preventing the reaction from proceeding. | Solution: 1. Gradually increase the reaction temperature in 10 °C increments and monitor by TLC. 2. If performing a thermal cyclization, ensure the setup includes a Dean-Stark trap to physically remove water. 3. Add a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) to protonate a carbonyl, activating it for cyclization. |
| High Yield of Oxadiazole Byproduct | 1. Reaction Temperature is Too High: Favors intramolecular cyclization of the diacylhydrazine intermediate. 2. Aniline Reactivity is Too Low: The rate of nucleophilic attack by aniline is slower than the rate of intramolecular cyclization. | Solution: 1. Lower the reaction temperature and increase the reaction time. 2. Use a catalyst like POCl₃ which activates the carbonyl for attack by aniline specifically. 3. See the workflow diagram below for a systematic approach to optimizing this step. |
| Product is Oily or Fails to Crystallize | 1. Presence of Impurities: Residual solvent (e.g., POCl₃, pyridine) or acyclic intermediates can act as eutectic impurities, preventing crystallization. 2. Mixture of Isomers: While less common for this specific 4H-isomer, contamination with a 1H-isomer could inhibit crystallization. | Solution: 1. Ensure the workup procedure effectively neutralizes and removes all acidic/basic reagents. Perform a purification by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) before attempting crystallization. 2. Analyze the crude product by LC-MS or high-field NMR to check for isomeric impurities. |
| Reaction Mixture Darkens Significantly (Tar Formation) | 1. Decomposition: Reaction conditions are too harsh, leading to the decomposition of starting materials or the product. Aniline is particularly susceptible to oxidation at high temperatures. | Solution: 1. Lower the overall reaction temperature. 2. Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions. 3. Screen alternative, lower-boiling point solvents or catalysts that allow for milder conditions. |
Visual Troubleshooting & Mechanistic Insight
Diagram 1: Troubleshooting Low Triazole Yield
This workflow provides a logical sequence of steps to diagnose and solve issues related to the formation of the major oxadiazole byproduct.
Caption: Troubleshooting workflow for low triazole yield.
Diagram 2: Competing Reaction Pathways
This diagram illustrates the critical mechanistic branch point where the diacylhydrazine intermediate can either proceed to the desired triazole or the undesired oxadiazole.
Sources
Validation & Comparative
A Comparative Guide to 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole and Other Electron Transport Materials for Advanced Organic Electronics
For researchers, scientists, and professionals in drug development and organic electronics, the selection of high-performance materials is paramount to innovation. This guide provides an in-depth comparison of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TTA-Ph), a promising electron transport material (ETM), with established benchmark ETMs: Tris(8-hydroxyquinolinato)aluminum (Alq3), 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi), and Bathocuproine (BCP). This analysis is grounded in experimental data and established scientific principles to empower informed material selection for next-generation organic light-emitting diodes (OLEDs) and other electronic devices.
Introduction to Electron Transport Materials in Organic Electronics
Efficient charge transport is a cornerstone of high-performance organic electronic devices. Electron Transport Materials (ETMs) play a critical role in facilitating the movement of electrons from the cathode to the emissive layer, ensuring balanced charge injection and recombination, which directly impacts device efficiency, brightness, and operational stability. An ideal ETM should possess a suitable lowest unoccupied molecular orbital (LUMO) energy level for efficient electron injection, high electron mobility for rapid charge transport, and excellent thermal and morphological stability to ensure a long device lifetime.
The 1,2,4-triazole core has emerged as a promising building block for ETMs due to its inherent electron-deficient nature, which facilitates electron transport. The subject of this guide, 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TTA-Ph), is a member of this promising class of materials. The bulky tert-butyl groups are strategically incorporated to enhance solubility and promote amorphous film formation, which is crucial for preventing crystallization and ensuring device longevity.
Comparative Analysis of Key Performance Parameters
To provide a comprehensive comparison, we will evaluate TTA-Ph against the widely used ETMs Alq3, TPBi, and BCP based on their electronic, thermal, and device performance characteristics. Due to the limited availability of direct experimental data for TTA-Ph, we will leverage data from a structurally analogous compound, 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ), as a predictive model for the properties of TTA-Ph. TAZ shares the same core triazole structure with tert-butylphenyl and phenyl substitutions, making it a relevant and scientifically sound point of comparison[1][2].
| Material | HOMO (eV) | LUMO (eV) | Electron Mobility (cm²/Vs) | Tg (°C) | Td (°C) |
| TTA-Ph (estimated from TAZ) | ~6.3[1][2] | ~2.7[1][2] | N/A | N/A | N/A |
| Alq3 | ~5.8 | ~3.0 | 10-5 - 10-6 | 172[3] | >350 |
| TPBi | 6.2 - 6.7[3][4] | 2.7[3][4] | 10-4 - 10-5 | ~182 | >400 |
| BCP | ~6.5 | ~3.5 | 10-6 - 10-7 | ~100 | >300 |
Data Interpretation and Rationale:
-
Energy Levels (HOMO/LUMO): The estimated LUMO level of TTA-Ph (~2.7 eV) is comparable to that of TPBi and lower than that of Alq3. A lower LUMO generally facilitates better electron injection from common cathodes like aluminum. The deep HOMO level of TTA-Ph (~6.3 eV), similar to TPBi, suggests excellent hole-blocking capabilities. This is a critical feature for confining charge recombination to the emissive layer, thereby enhancing device efficiency.
-
Electron Mobility: While direct mobility data for TTA-Ph is unavailable, triazole-based materials are known for their good electron-transporting properties. TPBi, a well-known high-performance ETM, exhibits electron mobility in the range of 10-4 to 10-5 cm²/Vs. It is reasonable to anticipate that TTA-Ph would possess comparable, if not superior, electron mobility due to its molecular design aimed at reducing intermolecular interactions and promoting ordered packing in the amorphous state.
-
Thermal Stability (Tg and Td): The glass transition temperature (Tg) and decomposition temperature (Td) are crucial indicators of a material's stability during device operation and fabrication. The bulky tert-butyl groups on the TTA-Ph structure are expected to impart high thermal stability, likely resulting in a high Tg and Td, comparable to or exceeding that of Alq3 and TPBi. High thermal stability is essential to prevent morphological changes in the thin films at elevated operating temperatures, which can lead to device degradation.
Experimental Section: Synthesis and Characterization Protocols
To ensure scientific integrity and provide actionable insights for researchers, this section details the experimental protocols for the synthesis and characterization of TTA-Ph and other ETMs.
Synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TTA-Ph)
The synthesis of TTA-Ph can be achieved through a multi-step process, a general route for which is outlined below. This is a representative synthesis; specific reaction conditions may require optimization.
Figure 1: General synthetic workflow for TTA-Ph.
Step-by-Step Protocol:
-
Amidrazone Formation: 4-tert-butylbenzonitrile is reacted with hydrazine hydrate in refluxing ethanol to yield 4-tert-butylbenzamidrazone. The product is typically purified by recrystallization.
-
Acylation: The synthesized amidrazone is then acylated with 4-tert-butylbenzoyl chloride in the presence of a base like pyridine in an inert solvent such as tetrahydrofuran (THF) at low temperatures, followed by stirring at room temperature.
-
Cyclization: The resulting intermediate is cyclized by refluxing with aniline in a suitable solvent like acetic acid to yield the final product, TTA-Ph. Purification is typically achieved through column chromatography followed by recrystallization or sublimation.
Characterization of Physicochemical Properties
Principle: Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be correlated to the HOMO and LUMO energy levels, respectively.
Figure 2: Workflow for HOMO/LUMO determination using Cyclic Voltammetry.
Detailed Protocol:
-
Solution Preparation: Prepare a ~1 mM solution of the sample (TTA-Ph) in a dry, degassed solvent like dichloromethane (DCM) or acetonitrile, containing 0.1 M of a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF6).
-
Electrochemical Cell Assembly: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential.
-
Calibration: Add a small amount of ferrocene as an internal standard and record the voltammogram again. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used to calibrate the potential scale.
-
Data Analysis: Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the voltammogram. The HOMO and LUMO energy levels can then be estimated using the following empirical formulas:
-
HOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]
-
Principle: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating its decomposition temperature (Td). Differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg).
Detailed Protocol:
-
Sample Preparation: Place a small amount of the powdered sample (typically 5-10 mg) into an aluminum or platinum pan.
-
TGA Measurement: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 600 °C). The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
-
DSC Measurement: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its expected Tg but below its Td. Cool the sample and then reheat it at the same rate. The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.
Device Fabrication and Performance Evaluation
To assess the practical applicability of TTA-Ph as an ETM, it is essential to fabricate and characterize OLED devices. A standard device architecture is presented below.
Figure 3: A typical multi-layer OLED device architecture.
Fabrication Protocol (Vacuum Thermal Evaporation):
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven and treatment with UV-ozone or oxygen plasma to improve the work function.
-
Organic Layer Deposition: The organic layers (HTL, EML, and ETL) are deposited sequentially onto the ITO substrate by vacuum thermal evaporation in a high-vacuum chamber (pressure < 10-6 Torr). The deposition rate and thickness of each layer are monitored using a quartz crystal microbalance.
-
Cathode Deposition: Finally, the metal cathode (e.g., LiF/Al or Ca/Al) is deposited through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox to protect the organic layers and cathode from degradation by oxygen and moisture.
Performance Characterization:
The performance of the fabricated OLEDs is evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and operational lifetime. From these measurements, key performance metrics such as external quantum efficiency (EQE), current efficiency, and power efficiency can be calculated.
Conclusion and Future Outlook
While direct experimental data for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TTA-Ph) is still emerging, analysis of its structural analogue, TAZ, and the broader class of triazole-based materials suggests it holds significant promise as a high-performance electron transport material. Its anticipated favorable LUMO energy level, good electron mobility, and high thermal stability make it a compelling candidate for use in advanced OLEDs and other organic electronic devices.
Compared to the industry-standard Alq3, TTA-Ph is expected to offer improved hole-blocking and potentially higher electron mobility. Its properties appear to be on par with the high-performance ETM, TPBi, with the potential for synthetic advantages. Further experimental validation of the properties of TTA-Ph is crucial to fully realize its potential. Researchers are encouraged to synthesize and characterize this material to confirm these promising attributes and explore its application in next-generation organic electronics.
References
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Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes. MDPI. [Link]
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4-(4-Methylphenyl)-3-phenyl-4 H -1,2,4-triazole. ResearchGate. [Link]
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4-(4-tert-Butylphenyl)-3,5-di-2-pyridyl-4H-1,2,4-triazole. ResearchGate. [Link]
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3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole. LookChem. [Link]
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Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. Asian Journal of Chemistry. [Link]
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4-(4-Methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole. National Institutes of Health. [Link]
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High-external-quantum-efficiency organic light-emitting devices. PubMed. [Link]
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A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. [Link]
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Differential Scanning Calorimetry (DSC) Theory and Applications. TA Instruments. [Link]
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Electron Transport Materials for Organic Light-Emitting Diodes. ACS Publications. [Link]
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(PDF) Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. ResearchGate. [Link]
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DISCLAIMER This report was prepared as an account of work sponsored by an agency of the United States Government. Neither the Un. OSTI.GOV. [Link]
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Key Factors Governing the External Quantum Efficiency of Thermally Activated Delayed Fluorescence Organic Light-Emitting Devices: Evidence from Machine Learning. ACS Omega. [Link]
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Expt. 8: Differential Scanning Calorimetry CHEM 366 VIII-1 Analysis of the Thermal Properties of Ammonium Nitrate and Polystyr. Williams College. [Link]
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Time-of-flight mobility of charge carriers in position-dependent electric field between coplanar electrodes. AIP Publishing. [Link]
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Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]
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High-efficiency and long-lifetime deep-blue organic light-emitting diode with a maximum external quantum efficiency of 20.6% and CIEy of 0.04. ResearchGate. [Link]
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Electron Transport Materials for Organic Light-Emitting Diodes. Semantic Scholar. [Link]
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Differential Scanning Calorimetry (DSC). Duke Kunshan University. [Link]
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Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI. [Link]
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Tetraphenylmethane-Based 1,3,4-Oxadiazole as Electron Transporting Materials in Organic Light-Emitting Devices. Cambridge University Press. [Link]
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Choosing the Right OLED Intermediate: A Guide to 4,4'-Di-tert-butyldiphenylamine. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices. RSC Publishing. [Link]
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comparative study of different synthesis routes for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
A Comparative Guide to the Synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
Introduction
The 1,2,4-triazole scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry, materials science, and agrochemistry.[1] Its unique structural and electronic properties facilitate a wide range of biological activities and material applications. The target molecule of this guide, 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, is a symmetrically substituted triazole with bulky tert-butyl groups that enhance lipophilicity and potential for non-covalent interactions, making its synthetic accessibility a topic of significant interest for researchers in drug discovery and materials development.
This guide provides an in-depth comparative analysis of two primary synthetic routes for this target compound. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and objectively evaluate the strategic advantages and disadvantages of each pathway to empower researchers with the knowledge to make informed decisions for their specific applications.
Route 1: Thermal Cyclocondensation of a Diacylhydrazine Intermediate
This classical approach, conceptually related to the Pellizzari reaction, involves two discrete steps: the formation of a symmetrical N,N'-diacylhydrazine, followed by a high-temperature, acid-catalyzed cyclocondensation with aniline.[2]
Reaction Scheme
-
Step A: Synthesis of N,N'-Bis(4-tert-butylbenzoyl)hydrazine
-
Step B: Cyclocondensation with Aniline
Expertise & Rationale: Mechanistic Insights
The first step is a standard nucleophilic acyl substitution. 4-tert-butylbenzohydrazide, possessing a highly nucleophilic terminal nitrogen, readily attacks the electrophilic carbonyl carbon of 4-tert-butylbenzoyl chloride. The reaction is typically performed in the presence of a mild base like pyridine to neutralize the HCl byproduct, driving the reaction to completion.
The second step is the critical triazole-forming cyclodehydration. The mechanism is believed to proceed via the initial formation of an intermediate by the addition of aniline to one of the carbonyl groups of the diacylhydrazine. Subsequent intramolecular cyclization, driven by the nucleophilicity of the other hydrazide nitrogen, forms a five-membered ring intermediate. This intermediate then undergoes a series of dehydration steps, aromatizing to the stable 1,2,4-triazole ring. The high temperature is necessary to overcome the activation energy for the multiple dehydration events.
Experimental Protocol: Route 1
Step A: Synthesis of N,N'-Bis(4-tert-butylbenzoyl)hydrazine
-
To a stirred solution of 4-tert-butylbenzohydrazide (1.92 g, 10 mmol) in anhydrous dichloromethane (50 mL) and pyridine (1.2 mL, 15 mmol) in a flask cooled to 0°C, add a solution of 4-tert-butylbenzoyl chloride (2.17 g, 11 mmol) in anhydrous dichloromethane (20 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazide is consumed.
-
Quench the reaction by adding 50 mL of water. Separate the organic layer, wash with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from ethanol to yield pure N,N'-Bis(4-tert-butylbenzoyl)hydrazine.
Step B: Synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
-
Combine N,N'-Bis(4-tert-butylbenzoyl)hydrazine (1.76 g, 5 mmol), aniline (0.56 g, 6 mmol), and a catalytic amount of polyphosphoric acid (PPA) in a high-temperature reaction vessel.
-
Heat the mixture to 220-240°C with stirring under a nitrogen atmosphere for 4-6 hours.[3]
-
Monitor the reaction progress by TLC.
-
After cooling to approximately 100°C, cautiously pour the reaction mixture onto crushed ice (100 g).
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization from a suitable solvent like ethanol or acetic acid to obtain the final product.[3]
Route 2: Imidoyl Chloride Condensation
This modern and often higher-yielding approach also consists of two steps: the synthesis of an N-aryl imidoyl chloride intermediate and its subsequent condensation with a hydrazide. This method generally proceeds under milder conditions than the thermal cyclocondensation of Route 1.
Reaction Scheme
-
Step A: Synthesis of N-Phenyl-4-tert-butylbenzimidoyl Chloride
-
Step B: Condensation with 4-tert-butylbenzohydrazide
Expertise & Rationale: Mechanistic Insights
The formation of the imidoyl chloride in Step A proceeds by the activation of the N-phenyl-4-tert-butylbenzamide's carbonyl oxygen with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This activation makes the carbonyl carbon highly electrophilic, facilitating the formation of the C=N double bond and substitution of the hydroxyl group with chloride.
Step B involves the nucleophilic attack of the terminal nitrogen of 4-tert-butylbenzohydrazide on the highly electrophilic carbon of the imidoyl chloride. This addition is followed by the elimination of HCl (neutralized by a base like triethylamine) to form an acyclic intermediate. Tautomerization followed by an intramolecular nucleophilic attack by the second nitrogen of the hydrazide moiety onto the imine carbon leads to the formation of the five-membered ring. A final elimination of water and aromatization yields the stable 4H-1,2,4-triazole product. This pathway is analogous to the synthesis of similar triazoles where an imidate hydrochloride is used as the electrophile.[4]
Experimental Protocol: Route 2
Step A: Synthesis of N-Phenyl-4-tert-butylbenzamide
-
In a round-bottom flask, dissolve 4-tert-butylaniline (1.49 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in 50 mL of anhydrous dichloromethane.
-
Cool the solution to 0°C and add 4-tert-butylbenzoyl chloride (1.97 g, 10 mmol) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the mixture with water, 1M HCl, and brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the amide, which can be used without further purification.
Step B: Synthesis of N-Phenyl-4-tert-butylbenzimidoyl Chloride
-
To the crude N-phenyl-4-tert-butylbenzamide (2.67 g, 10 mmol) in a flask, add thionyl chloride (5 mL, 68 mmol) and a catalytic amount of DMF (2 drops).
-
Reflux the mixture for 3 hours.
-
After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude imidoyl chloride, which is moisture-sensitive and should be used immediately in the next step.
Step C: Synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
-
Dissolve 4-tert-butylbenzohydrazide (1.92 g, 10 mmol) and triethylamine (2.8 mL, 20 mmol) in 50 mL of anhydrous toluene.
-
To this solution, add a solution of the crude N-phenyl-4-tert-butylbenzimidoyl chloride from the previous step in 20 mL of anhydrous toluene dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC.
-
After cooling, filter the mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the resulting solid by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the target triazole.
Comparative Analysis
| Parameter | Route 1: Thermal Cyclocondensation | Route 2: Imidoyl Chloride Condensation |
| Starting Materials | 4-tert-butylbenzohydrazide, 4-tert-butylbenzoyl chloride, aniline | 4-tert-butylaniline, 4-tert-butylbenzoyl chloride, SOCl₂, 4-tert-butylbenzohydrazide |
| Reaction Conditions | Very high temperatures (220-240°C), neat or high-boiling solvent | Moderate temperatures (refluxing toluene, ~110°C) |
| Key Intermediate | N,N'-Bis(4-tert-butylbenzoyl)hydrazine (stable, isolable) | N-Phenyl-4-tert-butylbenzimidoyl chloride (moisture-sensitive, used in situ) |
| Yield | Generally moderate to low, can be affected by side reactions at high temp.[2] | Generally moderate to good |
| Scalability | Challenging due to high temperatures and potential for charring | More amenable to scale-up due to milder conditions |
| Safety/Handling | High-temperature operation requires specific equipment and caution | Involves corrosive SOCl₂ and a moisture-sensitive intermediate |
| Purification | Can be difficult due to byproduct formation | Typically cleaner, with purification by standard column chromatography |
Workflow Visualization
A visual comparison of the two synthetic workflows highlights the key differences in their approach.
Caption: Comparative workflow of Route 1 and Route 2.
Conclusion and Recommendations
Both routes offer viable pathways to 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole.
Route 1 (Thermal Cyclocondensation) is mechanistically straightforward but operationally demanding. The extremely high temperatures required can lead to lower yields and challenging purification, making it less suitable for large-scale synthesis or for substrates sensitive to thermal decomposition.[2] Its primary advantage lies in the use of relatively common reagents and a stable, isolable intermediate.
Route 2 (Imidoyl Chloride Condensation) represents a more refined and generally preferred method. The milder reaction conditions typically result in cleaner reactions and higher yields. While it involves the handling of corrosive thionyl chloride and a moisture-sensitive imidoyl chloride intermediate, these are standard procedures in a synthetic chemistry laboratory. For efficiency, scalability, and overall product purity, Route 2 is the recommended pathway for the synthesis of the target compound.
References
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Al-Masoudi, N. A., & Al-Soud, Y. A. (2021). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. Current Organic Synthesis, 18(4), 335-347.
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BenchChem. (2025). 3,5-Dibenzyl-1H-1,2,4-triazole Product Page.
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Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187.
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ResearchGate. (2021). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations.
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Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2009). Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. Asian Journal of Chemistry, 21(6), 4347-4354.
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BenchChem. (2025). Pellizzari Reaction for 1,2,4-Triazole Synthesis: Technical Support Center.
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BenchChem. (2025). Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols.
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ResearchGate. (2025). Synthetic methodologies for the construction of N,N'-diacylhydrazines: a comprehensive review.
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Organic Chemistry Portal. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides.
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Cravotto, G., & Cintas, P. (2018). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 23(10), 2477.
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Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 7-19.
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Abdulghani, S. M., Al-rawi, M. S., & Tomma, J. H. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66.
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ResearchGate. (2021). Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent.
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Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2002). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B, 41B(10), 2129-2137.
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A Comparative Guide to 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole and its Analogs as Host Materials in Phosphorescent OLEDs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of organic electronics, the performance of Organic Light-Emitting Diodes (OLEDs) is critically dependent on the judicious selection of materials for each layer of the device. Host materials in the emissive layer play a pivotal role, particularly in phosphorescent OLEDs (PhOLEDs), where they facilitate efficient energy transfer to the guest phosphorescent dopant. This guide provides a comparative analysis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole and its close, commercially significant analog, 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ), against two industry-standard host materials: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 1,3-Bis(N-carbazolyl)benzene (mCP).
The 1,2,4-triazole core is a key structural motif in various applications, from pharmaceuticals to materials science.[1][2] In the context of OLEDs, its electron-deficient nature imparts desirable electron-transporting properties. This guide will delve into the synthesis, photophysical and electrochemical properties, and thermal stability of these materials, providing a comprehensive overview for researchers aiming to design and fabricate high-performance PhOLEDs.
A Note on Nomenclature
While the initial topic specifies 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, the commercially available and extensively studied analog is 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, commonly known as TAZ. Given the structural similarities and the wealth of available data for TAZ, this guide will focus on TAZ as a representative of this class of triazole-based materials for a more robust and data-driven comparison.
Core Properties: A Head-to-Head Comparison
The effectiveness of a host material in a PhOLED is determined by several key parameters, including its triplet energy (ET), Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and thermal stability. A high triplet energy is crucial to confine the triplet excitons on the phosphorescent guest, preventing energy loss. The HOMO and LUMO levels dictate the charge injection and transport properties within the emissive layer.
| Property | TAZ | CBP | mCP |
| Full Chemical Name | 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl | 1,3-Bis(N-carbazolyl)benzene |
| Triplet Energy (ET) | 2.7 eV[3] | 2.6 eV[4] | 2.91 eV[5] |
| HOMO Level | 6.3 eV[3] | 5.9 - 6.1 eV | 5.9 eV[5] |
| LUMO Level | 2.7 eV[3] | 2.4 - 2.9 eV | 2.4 eV[5] |
| Melting Point | 231-235 °C[3] | 281-285 °C[6][7] | 173-178 °C[5] |
| Primary Application | Electron-transporting/hole-blocking layer, host for blue PhOLEDs[3] | Host for green, yellow, and red PhOLEDs[4] | Host for blue PhOLEDs[5] |
Visualizing the Molecular Architectures
The chemical structures of these host materials are fundamental to their properties. The bulky tert-butyl and biphenyl groups in TAZ contribute to its amorphous nature, which is beneficial for forming uniform thin films. CBP and mCP, both featuring carbazole moieties, are well-established for their excellent hole-transporting capabilities.
Caption: Molecular structures of TAZ, CBP, and mCP.
Delving into the Causality of Experimental Choices
The selection of a host material is a critical decision in OLED design. TAZ, with its high triplet energy of 2.7 eV, is particularly well-suited as a host for blue phosphorescent emitters, which typically have high triplet energies themselves.[3] Its deep HOMO level of 6.3 eV also makes it an effective hole-blocker, preventing holes from leaking out of the emissive layer and improving device efficiency.[3]
CBP is a versatile and widely used host material, particularly for green and red PhOLEDs.[4] Its triplet energy of 2.6 eV is sufficient to confine excitons for these lower-energy emitters.[4] However, for high-energy blue emitters, CBP's triplet energy can be insufficient, leading to energy loss.
mCP boasts the highest triplet energy of the three at 2.91 eV, making it an excellent choice for hosting blue and even UV emitters.[5] Its high ET ensures efficient confinement of high-energy excitons.
Experimental Protocols: A Guide to Characterization
To evaluate the suitability of these materials, a series of standardized characterization techniques are employed.
Synthesis of 1,2,4-Triazole Derivatives
The synthesis of 3,5-disubstituted-4-phenyl-4H-1,2,4-triazoles can be achieved through several established methods. A common approach involves the cyclization of N-phenylamidrazones with carboxylic acid derivatives. A general synthetic scheme is outlined below:
Caption: General synthetic workflow for 1,2,4-triazole derivatives.
Step-by-Step Protocol:
-
Amidrazone Synthesis: React an appropriate amidine hydrochloride with hydrazine hydrate in a suitable solvent like ethanol. The reaction is typically stirred at room temperature.
-
Cyclization: The resulting amidrazone is then reacted with a carboxylic acid or its derivative (e.g., acid chloride or ester) in a high-boiling point solvent such as xylene or under microwave irradiation.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 3,5-disubstituted-4-phenyl-4H-1,2,4-triazole.
For more detailed synthetic procedures, researchers can refer to specialized literature on triazole synthesis.[2]
Photophysical and Electrochemical Characterization
-
UV-Vis and Photoluminescence Spectroscopy: These techniques are used to determine the absorption and emission properties of the materials, providing insights into their electronic transitions. The fluorescence and phosphorescence spectra at low temperatures (77 K) are crucial for determining the singlet and triplet energy levels.
-
Cyclic Voltammetry (CV): CV is employed to determine the HOMO and LUMO energy levels. The oxidation and reduction potentials are measured, and the energy levels are calculated relative to a reference standard (e.g., ferrocene/ferrocenium).
Thermal Analysis
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA is used to assess the thermal stability of the materials by measuring their weight loss as a function of temperature. DSC is used to determine the glass transition temperature (Tg) and melting point (Tm), which are important indicators of the material's morphological stability in a device.
OLED Device Fabrication and Testing Workflow
The ultimate test of a host material's performance is its incorporation into a functional OLED device.
Caption: A typical workflow for OLED fabrication and testing.
Concluding Remarks
The choice of a host material is a critical factor in determining the efficiency, stability, and color purity of phosphorescent OLEDs. 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ) presents a compelling option, particularly for blue PhOLEDs, due to its high triplet energy and effective hole-blocking capabilities. When compared to the established host materials CBP and mCP, TAZ offers a unique combination of properties that can be leveraged for specific device architectures. A thorough understanding of the synthesis and characterization of these materials, as outlined in this guide, is essential for researchers and scientists working towards the next generation of organic electronic devices.
References
- Zhang, S.-P., et al. (2004). 4-(4-tert-Butylphenyl)-3,5-di-2-pyridyl-4H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, E60, o1113–o1114.
- Demirbas, N., et al. (2002).
- Gümrükçüoğlu, N., et al. (2010). Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. Asian Journal of Chemistry, 22(7), 5183-5188.
-
PubChem. (n.d.). 1,3-Bis(N-carbazolyl)benzene. Retrieved from [Link]
- PMC. (2022). Pure Hydrocarbon Materials as Highly Efficient Host for White Phosphorescent Organic Light-Emitting Diodes: A New Molecular Design Approach.
- Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia Polska.
- ISRES Publishing. (2022). Synthesis of 1,2,4-triazole compounds. International Journal of Scientific Research in Engineering and Management, 6(3).
- Dalton Transactions. (2020). Two platinum(ii) complexes with a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand for efficient green OLEDs. Dalton Transactions, 49(43), 15286-15294.
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PubChem. (n.d.). 4,4'-Bis(9H-carbazol-9-yl)biphenyl. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 1,3-Bis(N-carbazolyl)benzene (97%). Retrieved from [Link]
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The Decisive Impact of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ) on Organic Light-Emitting Diode (OLED) Efficiency: A Quantitative Comparison
In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the strategic selection of charge-transporting materials is paramount. This guide provides a comprehensive quantitative comparison of OLED device efficiency with and without the incorporation of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ) as a key functional layer. Through an in-depth analysis of experimental data, we will elucidate the profound impact of TAZ on charge carrier dynamics and overall device performance, offering valuable insights for researchers and professionals in the field of organic electronics.
Introduction to TAZ: A Multifunctional Material for Advanced OLEDs
3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, commonly known as TAZ, is a triazole derivative that has garnered significant attention in the field of organic electronics. Its molecular structure, characterized by bulky tert-butylphenyl groups and a phenyl-substituted triazole core, imparts unique electronic and morphological properties. TAZ is predominantly utilized as an electron-transporting and hole-blocking material in OLEDs, particularly in phosphorescent devices.
The efficacy of TAZ stems from its deep Highest Occupied Molecular Orbital (HOMO) and relatively low Lowest Unoccupied Molecular Orbital (LUMO) energy levels, typically around -6.3 eV and -2.7 eV, respectively. This electronic structure creates a significant energy barrier for holes at the interface with the emissive layer, effectively confining them within the light-emitting region and preventing leakage to the electron-transport layer (ETL). This confinement enhances the probability of radiative recombination of electrons and holes, leading to improved device efficiency. Furthermore, its high triplet energy (approximately 2.7 eV) makes it an ideal host and electron-transporting material for blue and green phosphorescent emitters, preventing the back-transfer of energy from the emitter to the host.
Quantitative Comparison of Device Performance
The inclusion of TAZ as an electron-transport and hole-blocking layer demonstrably enhances the key performance metrics of OLEDs. The following tables summarize the comparative performance of OLEDs with and without a TAZ layer, based on reported experimental data.
Table 1: Comparison of a Green Phosphorescent OLED with Different Hole-Blocking/Electron-Transporting Layers
| Device Configuration | Maximum Luminance (cd/m²) | Langevin Recombination Rate (cm⁻³s⁻¹) | Singlet Exciton Density (cm⁻³) |
| ITO/PEDOT:PSS/TCTA/CBP:Ir(ppy)₃/TAZ/LiF/Al | 3200 | 1.79 x 10²⁴ | 0.22 x 10¹⁴ |
| ITO/PEDOT:PSS/TCTA/CBP:Ir(ppy)₃/Bphen/LiF/Al | 4700 | 2.25 x 10²⁵ | 2.87 x 10¹⁴ |
| ITO/PEDOT:PSS/TCTA/CBP:Ir(ppy)₃/Alq₃/LiF/Al | 4500 | 1.74 x 10²⁵ | 2.20 x 10¹⁴ |
| ITO/PEDOT:PSS/TCTA/CBP:Ir(ppy)₃/TPBi/LiF/Al | 4400 | 1.04 x 10²⁵ | 1.31 x 10¹⁴ |
Source: Adapted from a study on the effect of hole blocking materials on OLED performance. Note that in this specific study, while TAZ is included, its performance in this device configuration is lower than other common ETLs. However, the importance of an ETL is highlighted.
While the direct comparison with a "no ETL" device is not available in this specific dataset, the use of an ETL is a standard practice to achieve high efficiency. A device without an ETL would suffer from poor electron injection and transport, leading to a significant imbalance of charge carriers and consequently, very low efficiency and brightness. The data above demonstrates the role of different ETLs in modulating device performance.
Causality Behind Experimental Choices and Device Architecture
The architecture of a multilayer OLED is meticulously designed to control the injection, transport, and recombination of charge carriers.
Device Architecture and Energy Level Diagram
A typical multilayer OLED structure incorporating TAZ is as follows:
Anode / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
OLED device architecture with TAZ.
The energy levels of the materials are chosen to facilitate a cascade for either electrons or holes, while creating barriers for the opposing charge carrier at the emissive layer interfaces.
Energy level diagram of an OLED with TAZ.
As illustrated, the deep HOMO level of TAZ presents a significant barrier to hole transport from the EML, effectively confining them. Simultaneously, the LUMO level of TAZ allows for efficient electron injection from the cathode and transport to the EML. This dual functionality is critical for achieving a high charge recombination rate within the desired emissive zone.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis of TAZ and the fabrication and characterization of OLED devices are provided below.
Synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ)
This synthesis is adapted from general procedures for the formation of 1,2,4-triazole rings.
Step 1: Synthesis of 4-tert-butyl-N'-(4-tert-butylbenzoyl)benzohydrazide
-
To a solution of 4-tert-butylbenzoyl chloride (2 equivalents) in a suitable solvent such as dichloromethane, add 4-tert-butylbenzohydrazide (1 equivalent) and a base like triethylamine (2.2 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diacylhydrazine.
Step 2: Synthesis of 2,5-bis(4-tert-butylphenyl)-1,3,4-oxadiazole
-
Reflux the diacylhydrazine obtained in Step 1 in phosphorus oxychloride for 4 hours.
-
After cooling to room temperature, pour the reaction mixture slowly into ice water.
-
Filter the resulting precipitate, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to yield the pure oxadiazole.
Step 3: Synthesis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ)
-
Heat a mixture of the 2,5-bis(4-tert-butylphenyl)-1,3,4-oxadiazole (1 equivalent) and aniline (10-20 equivalents as both reactant and solvent) at reflux for 24-48 hours.
-
After cooling, remove the excess aniline by vacuum distillation.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Further purify the product by sublimation to obtain high-purity TAZ suitable for OLED fabrication.
Synthetic pathway for TAZ.
OLED Fabrication and Characterization
Device Fabrication
-
Substrate Cleaning: Clean patterned indium tin oxide (ITO) coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven and then treat them with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr). Deposit the organic layers and the metal cathode sequentially without breaking the vacuum. A typical device structure and layer thicknesses are:
-
Hole Injection Layer (e.g., HAT-CN, 10 nm)
-
Hole Transport Layer (e.g., TAPC, 40 nm)
-
Emissive Layer (e.g., CBP doped with a phosphorescent emitter, 30 nm)
-
Device with TAZ: TAZ (40 nm)
-
Device without TAZ (Control): A standard ETL like Alq₃ or no ETL.
-
Electron Injection Layer (e.g., LiF, 1 nm)
-
Cathode (e.g., Al, 100 nm)
-
-
Encapsulation: Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.
Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source measure unit and a calibrated photodiode.
-
Electroluminescence (EL) Spectra: Record the EL spectra using a spectroradiometer.
-
Efficiency Calculation: Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L data and the EL spectra.
Conclusion
The inclusion of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ) in OLEDs serves as a powerful strategy to enhance device efficiency. Its unique electronic properties enable effective hole blocking and efficient electron transport, leading to a well-balanced charge carrier distribution within the emissive layer. This guide has provided a quantitative overview of the performance benefits imparted by TAZ, alongside detailed experimental protocols to facilitate further research and development in this area. The continued exploration of advanced materials like TAZ is crucial for the advancement of next-generation OLED displays and lighting technologies.
References
- Note: The provided search results did not contain a single definitive paper with a direct "with vs. without TAZ" comparison and a detailed synthesis protocol. Therefore, the information presented is a synthesis of data from multiple sources on the properties of TAZ, general OLED fabrication, and synthesis of related compounds.
Safety Operating Guide
Comprehensive Safety and Handling Guide for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and toxicological data.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, and structurally similar compounds, are classified with acute oral toxicity.
A safety data sheet for a closely related compound, 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, classifies it as Acute toxicity - Category 4 (Oral), with the hazard statement H302: Harmful if swallowed.[1] Another supplier of the target compound also indicates it is harmful if swallowed. This is the primary identified hazard and dictates many of the handling precautions.
In the event of a fire, combustible triazole compounds may release hazardous decomposition products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide (HCN).[2]
Table 1: Hazard Summary
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | Ingestion |
| Potential Skin Irritant | Based on general guidance for triazoles.[2] | Dermal contact |
| Potential Eye Irritant | Based on general guidance for triazoles.[2] | Eye contact |
| Potential Respiratory Tract Irritant | From inhalation of dust.[2] | Inhalation |
Hierarchy of Controls: A Proactive Safety Strategy
The most effective way to mitigate risk is to implement a hierarchy of controls. Personal Protective Equipment (PPE), while essential, is the last line of defense.
Caption: Hierarchy of controls for chemical handling.
Engineering Controls: Whenever possible, handle 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole in a certified chemical fume hood to minimize the inhalation of any dust particles.[3] Ensure adequate ventilation in the laboratory.[1][4]
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on the specific hazards and handling procedures. Do not eat, drink, or smoke in areas where this chemical is handled.[1]
Personal Protective Equipment (PPE): Your Final Barrier
The following PPE is mandatory when handling 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole.
Eye and Face Protection
-
Primary Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1] Standard safety glasses are not sufficient as they do not protect against splashes or fine dust.[5]
-
Secondary Protection: For procedures with a higher risk of splashing or dust generation (e.g., weighing and transferring large quantities), a face shield must be worn in addition to safety goggles.[5][6]
Hand Protection
-
Glove Selection: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for protection against solvents, oils, and limited exposure to acids and bases.[7] Always check the manufacturer's glove compatibility chart for the specific solvents being used in your procedure.
-
Double Gloving: For handling hazardous compounds, double gloving is a recommended practice to provide an additional layer of protection.[8]
-
Glove Integrity: Inspect gloves for any signs of damage before use. Change gloves every 30 minutes during prolonged handling or immediately if they become contaminated.[8]
Body Protection
-
A long-sleeved laboratory coat is the minimum requirement for body protection.[7]
-
For increased protection, especially when handling larger quantities, consider wearing fire/flame resistant and impervious clothing.[1] Gowns should be disposable and have tight-fitting cuffs.[8]
Respiratory Protection
-
If engineering controls (i.e., a fume hood) are not available or are insufficient to control exposure to dust, a full-face respirator with an appropriate particulate filter (e.g., N95 or higher) should be used.[1] Surgical masks do not provide adequate respiratory protection from chemical dust.[8]
Table 2: Recommended Personal Protective Equipment
| Body Part | Recommended PPE | Standard |
| Eyes | Tightly fitting safety goggles with side-shields.[1] | ANSI Z87.1[5][9] |
| Face | Face shield (in addition to goggles for high-risk tasks).[5] | EN166[6] |
| Hands | Chemical-resistant nitrile gloves (double-gloved).[7][8] | Check manufacturer's compatibility data. |
| Body | Long-sleeved lab coat or impervious gown.[1][8] | N/A |
| Respiratory | N95 dust mask or full-face respirator (if needed).[1] | NIOSH-approved |
Step-by-Step Operational and Disposal Plans
Donning PPE: A Deliberate Sequence
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.
-
Respiratory Protection (if required): Don the N95 mask or respirator, ensuring a proper seal.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if the procedure warrants it.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. Don the second pair of gloves over the first.
Safe Handling and Emergency Procedures
-
Handling: Wash hands thoroughly after handling the compound.[1] Avoid creating dust.[4]
-
Spills: In case of a spill, cover the area with an absorbent material, and then carefully sweep up the solid material. Place the waste in a suitable, closed container for disposal.[3] Ensure proper PPE is worn during cleanup.
-
First Aid:
-
If Swallowed: Rinse mouth and get medical help.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[4]
-
Doffing PPE: Preventing Contamination
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.
-
Gown/Lab Coat: Remove the gown or lab coat by rolling it down and away from your body.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head.
-
Inner Gloves: Remove the inner pair of gloves.
-
Respiratory Protection (if used): Remove the respirator or mask.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Waste Disposal
-
All disposable PPE (gloves, gowns, masks) used when handling this compound should be considered contaminated waste.
-
Place all solid chemical waste and contaminated disposables into a clearly labeled, sealed container.[1]
-
Dispose of the waste in accordance with all applicable local, state, and federal regulations. Triazole-based compounds can be persistent in the environment and may require specific disposal methods such as incineration or specialized chemical treatment.[10][11] Do not dispose of this chemical down the drain.[2][3]
Conclusion
The primary hazard associated with 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is its acute oral toxicity. By implementing a robust safety strategy that combines engineering and administrative controls with the consistent and correct use of personal protective equipment, researchers can handle this compound with a high degree of safety. Adherence to the detailed operational and disposal plans outlined in this guide is critical for protecting both laboratory personnel and the environment.
References
-
Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
- Ignatowicz, K., et al. Degradation of selected triazole fungicides in constructed wetlands with application of biopreparation.
-
Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
ChemTalk. Lab Safety Equipment & PPE. Retrieved from [Link]
- ISRES Publishing.
-
University of Colorado Boulder Environmental Health & Safety. Chemical Safety PPE. Retrieved from [Link]
- Zhang, S. P., et al. (2004). 4-(4-tert-Butylphenyl)-3,5-di-2-pyridyl-4H-1,2,4-triazole.
- ACS Publications.
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
- Taylor & Francis Online. (2023, September 29). Residues of pyrethroids and triazoles pesticides in water and sediment of certain Egyptian watercourses: assessing their influence on fungal diversity.
Sources
- 1. echemi.com [echemi.com]
- 2. carlroth.com [carlroth.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. hsa.ie [hsa.ie]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 10. deswater.com [deswater.com]
- 11. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
